molecular formula C13H18ClNO B1420199 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide CAS No. 915921-90-3

2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide

Cat. No.: B1420199
CAS No.: 915921-90-3
M. Wt: 239.74 g/mol
InChI Key: RJWMQYIQUROZOP-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide is an organic compound with the molecular formula C13H18ClNO, built around a core acetamide structure where a chlorine atom is substituted on the alpha-carbon and a chiral 1-(4-propylphenyl)ethyl group is attached to the nitrogen atom . This specific substitution pattern, particularly the reactive chloroacetamide group, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds within this chemical class are frequently explored as key building blocks for the development of more complex molecules, including potential pharmacologically active agents . The presence of the propylphenyl moiety suggests potential for lipophilicity, which can influence the compound's behavior in biological systems. As a member of the chloroacetamide family, which includes compounds studied for various biological activities, this chemical serves as a crucial reagent for researchers working in herbicide science and pharmaceutical development . It is supplied strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-N-[1-(4-propylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-3-4-11-5-7-12(8-6-11)10(2)15-13(16)9-14/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWMQYIQUROZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672530
Record name 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-90-3
Record name 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide: A Strategic Electrophile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide chemical properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 915921-90-3) is a specialized electrophilic building block utilized in the synthesis of pharmaceutical intermediates and agrochemicals. Distinguished by its lipophilic 4-propylphenyl moiety and a reactive


-chloroacetamide "warhead,"  this compound serves as a critical scaffold for introducing chirality and steric bulk into bioactive molecules.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and reactivity profiles, designed to support researchers in optimizing Structure-Activity Relationship (SAR) campaigns and process development.

Physicochemical Profile

The compound combines a chiral ethylamine backbone with an alkylating chloroacetamide group. The 4-propyl substitution significantly enhances lipophilicity compared to its methyl or ethyl analogs, influencing the pharmacokinetic (PK) properties of downstream derivatives.

Table 1: Core Chemical Specifications
PropertySpecificationField Insight
CAS Number 915921-90-3Unique identifier for the propyl variant.
Molecular Formula

Molecular Weight 239.74 g/mol Optimal range for fragment-based drug design.
Appearance White to off-white solidColoration often indicates oxidation or amine impurities.
Predicted LogP ~3.2 - 3.5High lipophilicity; requires non-polar solvents for extraction.
Chirality Contains 1 stereocenterUsually synthesized from enantiopure amines to yield (R) or (S) forms.
Solubility DCM, EtOAc, DMSO, MeOHInsoluble in water; prone to oiling out in aqueous buffers.
Reactivity Electrophilic (

-carbon)
Susceptible to

displacement and hydrolysis.

Synthesis & Manufacturing Protocol

The synthesis follows a modified Schotten-Baumann acylation , reacting 1-(4-propylphenyl)ethylamine with chloroacetyl chloride.

Critical Quality Attributes (CQAs)
  • Temperature Control: The reaction is highly exothermic. Maintenance below 0°C is critical to prevent bis-acylation or polymerization.

  • Stoichiometry: A slight excess of acyl chloride (1.05 equiv) ensures complete conversion of the valuable chiral amine.

  • Base Selection: An inorganic base (e.g.,

    
    ) in a biphasic system is preferred over triethylamine to simplify purification, preventing the formation of quaternary ammonium salts.
    
Step-by-Step Protocol
  • Preparation: Charge a reactor with 1-(4-propylphenyl)ethylamine (1.0 equiv) and Dichloromethane (DCM) (10 volumes). Cool to -5°C under

    
    .
    
  • Base Addition: Add Triethylamine (TEA) (1.2 equiv) dropwise, maintaining temperature < 0°C.

  • Acylation: Add a solution of Chloroacetyl chloride (1.1 equiv) in DCM dropwise over 60 minutes. Note: Rapid addition generates HCl gas and heat, risking racemization.

  • Quench: Stir at 0°C for 2 hours. Monitor by TLC/HPLC. Quench with cold water.

  • Workup: Separate organic layer. Wash with 1N HCl (to remove unreacted amine) followed by saturated

    
     and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc to obtain the target solid.
    
Visualization: Synthesis Logic

SynthesisPath cluster_conditions Reaction Control Amine 1-(4-propylphenyl) ethylamine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack (-5°C) Reagent Chloroacetyl Chloride Reagent->Intermediate Product 2-Chloro-N-[1-(4-propylphenyl) ethyl]acetamide Intermediate->Product Elimination of HCl

Figure 1: Mechanistic pathway for the acylation of the chiral amine, highlighting the critical elimination step.

Reactivity & Applications

The utility of this compound lies in its dual functionality: the amide provides hydrogen bond donor/acceptor sites, while the


-chloride  acts as a versatile handle for nucleophilic substitution.
Primary Reaction Modes
  • 
     Displacement (Amination): 
    
    • Reaction with secondary amines (e.g., morpholine, piperazine) generates glycinamide derivatives .

    • Insight: Use KI (Finkelstein condition) to generate the more reactive iodo-intermediate in situ, accelerating the reaction rate by 5-10x.

  • Intramolecular Cyclization:

    • If the nucleophile contains a pendant ester or amine, the initial displacement can be followed by a cyclization to form heterocycles like piperazinones or morpholinones .

  • Thioether Synthesis:

    • Reaction with thiols yields thioethers, often used to probe hydrophobic pockets in enzyme active sites.

Visualization: Reactivity Cascade

Reactivity Core 2-Chloro-N-[1-(4-propylphenyl) ethyl]acetamide Glycinamide α-Amino Amide (Drug Scaffold) Core->Glycinamide SN2 Displacement Thioether α-Thio Amide (Metabolic Probe) Core->Thioether Thio-alkylation Amine Sec-Amine (R2NH) + KI (cat) Amine->Glycinamide Thiol Thiol (R-SH) + Base Thiol->Thioether

Figure 2: Divergent synthesis pathways utilizing the alpha-chloro handle for library generation.

Analytical Characterization

Confirming the structure requires specific attention to the chiral center and the propyl chain.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       0.93 (t, 3H, propyl 
      
      
      
      ): Diagnostic triplet.
    • 
       1.52 (d, 3H, chiral 
      
      
      
      ): Doublet confirming the ethylamine substructure.
    • 
       4.02 (s, 2H, 
      
      
      
      ): Singlet (or AB quartet if chiral induction is strong).
    • 
       5.15 (m, 1H, chiral CH): Multiplet showing coupling to the methyl and NH.
      
    • 
       6.80 (br d, 1H, NH): Amide proton.
      
  • Mass Spectrometry (ESI+):

    • [M+H]+: 240.1

    • [M+Na]+: 262.1

    • Isotope Pattern: Distinct 3:1 ratio for

      
      /
      
      
      
      peaks.

Safety & Handling

  • Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Sensitization: Like many

    
    -chloroacetamides, this compound is a potential skin sensitizer  and alkylating agent. It can covalently modify proteins.
    
  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive; hydrolysis yields the toxic chloroacetic acid.

References

  • PubChem. (2025).[1] Compound Summary: 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide.[1] National Library of Medicine. Retrieved from [Link]

Sources

2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide

Executive Summary

This guide outlines the comprehensive structural elucidation of This compound , a secondary


-chloroacetamide derivative.[1] This compound class is frequently encountered as an intermediate in the synthesis of agrochemicals (specifically herbicides) and pharmaceutical pharmacophores.

The elucidation strategy prioritizes First Principles verification: utilizing Mass Spectrometry (MS) for molecular formula confirmation, Infrared Spectroscopy (IR) for functional group identification, and Nuclear Magnetic Resonance (NMR) for establishing connectivity and stereochemical environment.

Structural Architecture & Theoretical Framework

Before experimental analysis, we must deconstruct the molecule into its magnetically and vibrationally distinct domains.

  • Domain A (Acyl Terminus): A chloroacetyl group (

    
    ).[1] Note that the methylene protons here are potentially diastereotopic due to the influence of the chiral center in Domain B.
    
  • Domain B (Chiral Linker): A benzylic amine linkage (

    
    ).[1] This contains the molecule's sole chiral center (R/S).
    
  • Domain C (Aromatic Core): A 1,4-disubstituted benzene ring (para-substitution pattern).[1][2]

  • Domain D (Alkyl Tail): A n-propyl chain attached to the aromatic ring.

Synthetic Context & Isolation

Contextual grounding for impurity profiling.[1]

The target molecule is typically synthesized via the Schotten-Baumann reaction or direct acylation.

  • Precursor: 1-(4-propylphenyl)ethylamine (synthesized via reductive amination of 4-propylacetophenone).[1]

  • Reagent: Chloroacetyl chloride.

  • Base: Triethylamine or

    
     (to scavenge HCl).
    

Critical Impurity Markers:

  • Di-acylated byproduct: N,N-bis(chloroacetyl) species (unlikely due to steric bulk but possible).[1]

  • Hydrolysis product: 2-Hydroxy-N-[1-(4-propylphenyl)ethyl]acetamide (if water enters the reaction).[1]

Spectroscopic Elucidation Protocol

Mass Spectrometry (MS) - The Molecular Fingerprint

Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).[1]

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 239.11 Da (

    
    )[1]
    

Diagnostic Criteria:

  • Isotope Pattern: The presence of a single Chlorine atom dictates a distinct 3:1 ratio between the molecular ion (

    
    ) at m/z 239 and the isotope peak (
    
    
    
    ) at m/z 241.
  • Fragmentation (EI Mode):

    • m/z 190 (M - 49): Loss of the chloromethyl group (

      
      ).[1] This is the "base peak" in many chloroacetamide spectra.
      
    • m/z 148: Cleavage of the amide bond, generating the 1-(4-propylphenyl)ethyl cation.

Infrared Spectroscopy (IR) - Functional Group Validation

Method: ATR-FTIR (Attenuated Total Reflectance).[1]

Frequency (

)
Vibration ModeAssignment
3280 - 3300 N-H StretchSecondary Amide (Trans)
1660 - 1670 C=O[1] StretchAmide I Band (lowered by Cl induction)
1530 - 1550 N-H BendAmide II Band
800 - 850 C-H Out-of-PlanePara-substituted Benzene (2 adjacent H)
700 - 750 C-Cl StretchAlkyl Chloride
Nuclear Magnetic Resonance (NMR) - Connectivity

Solvent:


 (Chloroform-d)
Frequency:  400 MHz or higher recommended to resolve the aromatic region.[1]

Table 1:


 NMR Assignments 

(ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.15 - 7.25 Doublet (

)
2HAr-H (Ortho to alkyl)Part of AA'BB' system.[1]
7.25 - 7.35 Doublet (

)
2HAr-H (Ortho to chiral center)Overlaps with solvent often; confirm with 2D.[1]
6.60 - 6.80 Broad Singlet/Doublet1HNH (Amide)Exchangeable with

.[1]
5.10 - 5.20 Multiplet (dq)1HCH (Benzylic)Chiral center; deshielded by Ring and N.
4.02 - 4.05 Singlet (or AB q)2H

Critical: May appear as AB quartet due to adjacent chiral center (Diastereotopic).[1]
2.55 - 2.60 Triplet2H

(Propyl)
Benzylic protons of the propyl chain.[1]
1.60 - 1.70 Multiplet (Sextet)2H

(Propyl middle)
Standard alkyl chain.[1]
1.50 - 1.55 Doublet (

)
3H

(Ethyl side chain)
Coupled to the benzylic CH (5.1 ppm).[1]
0.90 - 0.95 Triplet3H

(Propyl terminal)
Standard methyl triplet.[1]

Senior Scientist Note on Diastereotopicity: Although the chloroacetyl protons (


) are chemically equivalent in isolation, the presence of the adjacent chiral center (

) renders them diastereotopic. In high-field NMR (600 MHz+), this singlet at ~4.05 ppm may resolve into a tight AB quartet.[1] This is a hallmark of high-purity chiral amides.

Logic Visualization (Graphviz)[1]

The following diagram illustrates the "Self-Validating" workflow used to confirm the structure, ensuring no false positives from regioisomers (e.g., meta-propyl).

ElucidationWorkflow Sample Unknown Sample (White Solid) MS Mass Spectrometry (ESI+) Sample->MS IR FTIR Spectroscopy Sample->IR NMR_1H 1H NMR (400 MHz) Sample->NMR_1H MS_Result M+ (239) & M+2 (241) Ratio 3:1 (Confirm Cl) MS->MS_Result Final CONFIRMED STRUCTURE: This compound MS_Result->Final MW Match IR_Result 1665 cm⁻¹ (Amide I) 820 cm⁻¹ (Para-sub) IR->IR_Result IR_Result->Final Func Group NMR_Data AA'BB' Aromatic System Chiral Methine (5.1 ppm) NMR_1H->NMR_Data HMBC 2D HMBC Correlations NMR_Data->HMBC HMBC_Logic Coupling: Carbonyl C -> Benzylic H Confirm Linkage HMBC->HMBC_Logic HMBC_Logic->Final Connectivity

Caption: Figure 1. Integrated Structural Elucidation Workflow. The parallel analysis of MS (Isotopes), IR (Substitution pattern), and NMR (Connectivity) converges to a single unambiguous structure.

Advanced Verification: 2D NMR Correlations

To definitively rule out the meta-isomer or N-alkylated impurities, HMBC (Heteronuclear Multiple Bond Coherence) is required.[1]

  • Correlation 1: The Amide Carbonyl (

    
    , ~165 ppm) will show a strong cross-peak to the Benzylic Proton  (5.1 ppm) and the Chloroacetyl Protons  (4.0 ppm). This links Domain A to Domain B.
    
  • Correlation 2: The Quaternary Aromatic Carbon (attached to the ethyl group) will correlate with the Ethyl Methyl doublet (1.5 ppm) and the Aromatic Protons .

Stereochemical & Purity Control

Since the molecule contains a chiral center, the synthesized product is likely a Racemate (50:50 mixture of R/S) unless asymmetric synthesis was employed.

  • Chiral HPLC Method:

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

    • Mobile Phase: Hexane : Isopropanol (90:10).

    • Detection: UV at 254 nm.

    • Expectation: Two baseline-resolved peaks for the enantiomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for interpretation of AA'BB' systems and amide shifts).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [1]

  • PubChem Database. (n.d.). Compound Summary for Chloroacetamides. National Center for Biotechnology Information. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. (Authoritative online resource for NMR chemical shifts). [Link][1]

Sources

An In-depth Technical Guide to 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide, with the CAS number 915921-90-3, is a substituted acetamide derivative. While specific research on this particular molecule is not extensively published, its structural motifs are common in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical characteristics, a probable synthetic route, potential applications based on analogous structures, and essential safety and handling protocols. The information presented herein is a synthesis of data from chemical suppliers and scientific literature on structurally related compounds, offering a predictive yet scientifically grounded perspective for researchers.

Chemical and Physical Properties

Key identifying information and predicted physicochemical properties for this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

PropertyValueSource
CAS Number 915921-90-3[1][2][3][4]
Molecular Formula C13H18ClNO[4]
Molecular Weight 239.74 g/mol [1]
IUPAC Name This compound[4]
Canonical SMILES CCCC1=CC=C(C(C)NC(=O)CCl)C=C1[4]
InChI Key RJWMQYIQUROZOP-UHFFFAOYSA-N[4]

Note: Some properties like melting point, boiling point, and density are not available in the public domain for this specific compound and would require experimental determination.

Synthesis and Mechanism

The synthesis of this compound is most likely achieved through the acylation of the corresponding amine, 1-(4-propylphenyl)ethanamine, with chloroacetyl chloride. This is a standard and widely used method for the formation of N-acyl amides.

Proposed Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the primary amine, 1-(4-propylphenyl)ethanamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton (typically scavenged by a base) yields the final acetamide product.

Synthesis_of_this compound cluster_reactants Reactants cluster_product Product Amine 1-(4-propylphenyl)ethanamine Product_Name This compound Amine->Product_Name Acylation Acyl_Chloride Chloroacetyl Chloride Acyl_Chloride->Product_Name

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on the synthesis of similar N-arylacetamides and should be optimized for specific laboratory conditions.[5][6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(4-propylphenyl)ethanamine (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent dropwise via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Applications in Research and Development

While direct applications of this compound are not documented, its structural features suggest several potential areas of utility, primarily as a chemical intermediate.

  • Medicinal Chemistry: N-arylacetamides are a common scaffold in drug discovery.[7] The chloroacetamide moiety is a reactive handle that can be used for further chemical modifications to synthesize more complex molecules with potential biological activity. For example, related chloroacetamide derivatives have been used in the synthesis of inhibitors for enzymes like maternal embryonic leucine zipper kinase (MELK), which have shown anticancer activity.[8]

  • Agrochemicals: The N-arylacetamide core is also present in some herbicides and fungicides.[7] The specific combination of the propylphenyl group and the chloroacetamide moiety could be explored for the development of new agrochemicals.

  • Materials Science: Amide-containing molecules can exhibit interesting self-assembly properties and can be used as building blocks for polymers and other materials.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on structurally related compounds, the following precautions should be taken.

Hazard Identification (Based on Analogs):

Hazard StatementDescriptionSource (Analog)
H302Harmful if swallowed[9]
H315Causes skin irritation[9][10]
H318/H319Causes serious eye damage/irritation[9][10]
H335May cause respiratory irritation[9][10]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat and ensure that skin is not exposed.

  • Respiratory Protection: Use a respirator with an appropriate filter if working with the compound as a powder or in a poorly ventilated area.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical compound with potential as an intermediate in the synthesis of more complex molecules for various applications, particularly in the fields of medicinal chemistry and agrochemicals. While specific data for this compound is scarce, this guide provides a solid foundation for researchers by extrapolating information from structurally similar compounds. The proposed synthesis protocol and safety guidelines are based on established chemical principles and practices. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.

References

  • ResearchGate. (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]

  • abcr Gute Chemie. AB222187 | CAS 915921-90-3. [Link]

  • PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]

  • PubChem. 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide. [Link]

  • Google Patents. US2106697A - Process for the manufacture of acetamide.
  • ResearchGate. (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide. [Link]

  • National Center for Biotechnology Information. 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

  • Arctom. CAS NO. 915921-90-3 | 2-Chloro-n-[1-(4-propylphenyl)ethyl... [Link]

  • ResearchGate. (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

  • PubChem. 2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide. [Link]

  • National Center for Biotechnology Information. N-(4-Ethylphenyl)acetamide. [Link]compound/72893)

Sources

2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted acetamide derivative of interest in synthetic chemistry and potential drug discovery pipelines. The document delineates its core physicochemical properties, with a primary focus on its molecular weight, structure, and chemical identifiers. Furthermore, a conceptual synthetic pathway is detailed, offering insights into its formation for research applications. This guide serves as a foundational resource for professionals requiring detailed technical data on this specific chemical entity.

Core Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in experimental and developmental settings. The properties of this compound are summarized below. The molecular weight, derived from its chemical formula, is a cornerstone for stoichiometric calculations in synthesis and quantitative analysis.

PropertyValueSource
Molecular Weight 239.74 g/mol Calculated from Formula
Molecular Formula C₁₃H₁₈ClNODeduced from Structure
CAS Number 915921-90-3[1]
IUPAC Name This compound[1]
Canonical SMILES CCCC1=CC=C(C(C)NC(=O)CCl)C=C1[1]
InChI Key RJWMQYIQUROZOP-UHFFFAOYSA-N[1]

Molecular Structure and Visualization

The two-dimensional structure of this compound reveals a chiral center at the ethyl group's alpha-carbon and a chloroacetamide moiety, which is a common pharmacophore and a reactive intermediate in organic synthesis.

Caption: 2D structure of this compound.

Conceptual Synthesis Protocol

The synthesis of N-substituted chloroacetamides is a well-established process in organic chemistry. The formation of this compound logically proceeds via the acylation of a primary amine precursor, 1-(4-propylphenyl)ethan-1-amine, with chloroacetyl chloride.

Causality and Rationale:

This two-step conceptual process is chosen for its efficiency and high yield, which are characteristic of nucleophilic acyl substitution reactions.

  • Formation of the Amine Precursor: The synthesis begins with the reductive amination of 4-propylacetophenone. This standard reaction efficiently converts a ketone into an amine, creating the necessary precursor for the subsequent acylation.

  • Acylation with Chloroacetyl Chloride: Chloroacetyl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly electrophilic. The primary amine precursor acts as a nucleophile, attacking the carbonyl carbon. A mild base is typically required to neutralize the HCl byproduct, driving the reaction to completion.

Step-by-Step Methodology:
  • Step 1: Synthesis of 1-(4-propylphenyl)ethan-1-amine.

    • To a solution of 4-propylacetophenone in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Purify the resulting amine by distillation or column chromatography.

  • Step 2: Acylation to form the Final Product.

    • Dissolve the synthesized 1-(4-propylphenyl)ethan-1-amine in a non-nucleophilic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine).

    • Cool the mixture in an ice bath to control the exothermic reaction.

    • Slowly add an equimolar amount of chloroacetyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Wash the reaction mixture with dilute acid, water, and brine to remove unreacted starting materials and byproducts.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Recrystallize or perform column chromatography to obtain pure this compound.

Synthesis Workflow Diagram:

G start Start: 4-Propylacetophenone precursor Intermediate: 1-(4-propylphenyl)ethan-1-amine start->precursor Reductive Amination (NH₃ source, reducing agent) product Final Product: This compound precursor->product Acylation (Chloroacetyl Chloride, Base)

Sources

Technical Guide: Synthesis of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide , a chloroacetamide derivative often utilized as a specialized intermediate in herbicide development (analogous to metolachlor/acetochlor classes) and as a chiral building block in pharmaceutical research.

Executive Summary

The target molecule, This compound , combines a lipophilic 4-propylbenzyl chiral amine scaffold with a reactive chloroacetyl moiety. This structure is characteristic of chloroacetamide herbicides (which inhibit very long-chain fatty acid elongases) and pharmaceutical alkylating agents .

The synthesis is bifurcated into two critical phases:

  • Construction of the Chiral Amine Backbone: Reductive amination of 4-propylacetophenone to yield 1-(4-propylphenyl)ethanamine.

  • N-Acylation: Controlled reaction with chloroacetyl chloride under anhydrous conditions to install the electrophilic "warhead."

Key Technical Challenge: Preventing bis-acylation and managing the exothermicity of the acid chloride addition to minimize hydrolysis side-products.

Retrosynthetic Analysis & Pathway

The logical disconnection reveals the amide bond as the final assembly point. The pathway traces back to commercially available propylbenzene derivatives.

SynthesisPathway Target Target: This compound Amine Intermediate: 1-(4-propylphenyl)ethanamine Target->Amine Retrosynthetic Cut (Amide Bond) AcidCl Reagent: Chloroacetyl Chloride Target->AcidCl Ketone Precursor: 4-Propylacetophenone Amine->Ketone Reductive Amination (C-N Bond Formation) PropylBenzene Starting Material: Propylbenzene Ketone->PropylBenzene Friedel-Crafts Acylation

Figure 1: Retrosynthetic disconnection showing the convergence of the amine backbone and the acylating agent.[1][2]

Experimental Protocols

Phase 1: Synthesis of 1-(4-propylphenyl)ethanamine

Objective: Convert the ketone carbonyl to a primary amine. Method: Reductive Amination (Leuckart-Wallach or Borohydride reduction). Selected Protocol: Sodium Cyanoborohydride Reduction (Preferred for lab scale due to milder conditions and higher functional group tolerance compared to high-pressure hydrogenation).

Reagents Table
ReagentEquiv.Role
4-Propylacetophenone 1.0Substrate
Ammonium Acetate 10.0Ammonia Source
Sodium Cyanoborohydride 0.7Reducing Agent
Methanol SolventMedium
HCl (6M) ExcessQuenching/Workup
Step-by-Step Procedure
  • Imine Formation: In a dry round-bottom flask, dissolve 4-propylacetophenone (10 mmol) in anhydrous methanol (50 mL).

  • Ammonium Addition: Add ammonium acetate (100 mmol) in one portion. The excess is critical to drive the equilibrium toward the imine [1].

  • Reduction: Add sodium cyanoborohydride (NaCNBH3, 7 mmol) carefully.

    • Expert Note: NaCNBH3 is toxic. Handle in a fume hood. It is selected because it selectively reduces the imine over the ketone at pH 6-7.

  • Reaction: Stir at room temperature for 24–48 hours. Monitor by TLC (Formation of a polar, ninhydrin-positive spot).

  • Quenching: Acidify carefully with 6M HCl to pH < 2 to decompose excess hydride and hydrolyze boron complexes.

  • Workup:

    • Evaporate methanol under reduced pressure.

    • Basify the aqueous residue with NaOH to pH > 12 (liberates the free amine).

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Dry organic layer over Na2SO4 and concentrate.

  • Validation: 1H NMR should show a quartet at ~4.1 ppm (CH-NH2) and disappearance of the ketone methyl singlet.

Phase 2: N-Acylation with Chloroacetyl Chloride

Objective: Selective formation of the amide bond without over-acylation. Method: Schotten-Baumann conditions (Modified Anhydrous).

Reagents Table
ReagentEquiv.Role
1-(4-propylphenyl)ethanamine 1.0Nucleophile
Chloroacetyl Chloride 1.1Electrophile
Triethylamine (TEA) 1.2HCl Scavenger
Dichloromethane (DCM) SolventAprotic Solvent
Step-by-Step Procedure
  • Preparation: Dissolve the crude amine (from Phase 1) in anhydrous DCM (10 mL/g amine). Cool the solution to 0°C in an ice bath.

    • Causality: Cooling is mandatory. The reaction is highly exothermic, and higher temperatures promote the displacement of the alpha-chlorine by the amine (dimerization) [2].

  • Base Addition: Add Triethylamine (1.2 equiv). The solution may fume slightly if residual HCl is present.

  • Acylation: Add Chloroacetyl chloride (1.1 equiv) dropwise over 20 minutes.

    • Visual Check: White precipitate (TEA·HCl) will form immediately.

  • Completion: Allow to warm to room temperature and stir for 2 hours.

  • Workup (Self-Validating Purification):

    • Wash 1 (Acidic): Wash with 1M HCl. Purpose: Removes unreacted amine and TEA.

    • Wash 2 (Basic): Wash with sat. NaHCO3. Purpose: Hydrolyzes and removes excess acid chloride.

    • Wash 3 (Neutral): Wash with Brine.

  • Isolation: Dry over MgSO4, filter, and concentrate in vacuo.

  • Crystallization: Recrystallize from Hexane/Ethyl Acetate (usually 4:1) to yield white needles.

Analytical Characterization (Expected Data)

TechniqueExpected SignalInterpretation
1H NMR δ 7.1-7.3 (m, 4H)Aromatic protons (Para-substitution pattern)
δ 5.1 (m, 1H)Chiral CH proton (deshielded by amide)
δ 4.0 (s, 2H)Cl-CH2-CO (Characteristic singlet)
δ 2.5 (t, 2H)Benzylic CH2 of propyl group
δ 1.5 (d, 3H)Methyl doublet of the ethyl backbone
IR ~1660 cm⁻¹Amide I band (C=O stretch)
~3280 cm⁻¹N-H stretch

Safety & Handling

  • Chloroacetyl Chloride: Potent lachrymator and corrosive. Causes severe burns. Hydrolyzes to HCl. Use only in a functioning fume hood.

  • Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (releases HCN gas). Quench in a hood with basic bleach solution if necessary before disposal.

References

  • Reductive Amination Mechanism: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Chloroacetylation Protocols: BenchChem. "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols." BenchChem Technical Library, 2025. Link

  • General Amide Synthesis: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, vol. 61, no. 46, 2005, pp. 10827-10852. Link

Sources

Biological Activity & Technical Profile: 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the biological activity, chemical reactivity, and experimental utility of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide (CAS 915921-90-3).

Executive Summary

This compound is a specialized


-chloroacetamide derivative characterized by a reactive electrophilic "warhead" (chloroacetyl group) linked to a lipophilic, chiral amine scaffold. While structurally related to the chloroacetanilide class of herbicides (Group 15, e.g., Propachlor) and herbicide safeners, this compound serves primarily as a covalent chemical probe  and a high-value synthetic intermediate .

Its biological activity is defined by irreversible alkylation of nucleophilic sulfhydryl (-SH) groups in proteins and small molecules (like Glutathione). This mechanism underpins its utility in two key areas:

  • Enzyme Inhibition : Targeting cysteine-active sites in proteases or elongases (VLCFA inhibition).

  • Medicinal Chemistry : Acting as a scaffold for synthesizing amino-acetamide derivatives (e.g., kinase inhibitors) via nucleophilic substitution.

Chemical Identity & Physicochemical Properties

Before detailing biological activity, the structural parameters determining its bioavailability and reactivity must be defined.

Property Data
IUPAC Name This compound
CAS Number 915921-90-3
Molecular Formula

Molecular Weight 239.74 g/mol
LogP (Predicted) ~3.2 - 3.5 (High Lipophilicity)
Chirality Contains one chiral center at the ethyl linkage (racemic or enantiopure).
Reactive Moiety

-Chloroacetyl group (Electrophile)

Mechanism of Action: Covalent Alkylation

The core biological activity of this compound is driven by the


-chloroacetyl moiety , which acts as a potent electrophile. It undergoes a bimolecular nucleophilic substitution (

) reaction with thiols (cysteine residues).
The Alkylation Pathway

Upon entering a biological system, the compound targets accessible cysteine residues on proteins or the antioxidant glutathione (GSH).

  • Step 1: The sulfur atom of the cysteine thiolate attacks the

    
    -carbon of the acetamide.
    
  • Step 2: Chloride is displaced as a leaving group.

  • Step 3: A stable, irreversible thioether bond is formed, permanently modifying the target protein.

Biological Consequences[2]
  • VLCFA Elongase Inhibition (Herbicidal Context): Similar to chloroacetanilide herbicides, this compound can inhibit Very Long Chain Fatty Acid (VLCFA) elongases (e.g., K3 group targets) by alkylating the enzyme's active site, leading to the cessation of cell division and growth.

  • GST Induction (Safener Context): At sub-toxic levels, the compound conjugates with Glutathione via Glutathione S-Transferase (GST). This rapid depletion/conjugation signal can upregulate GST expression, "safening" the cell against subsequent toxic insults.

  • Enzyme Inactivation: Any enzyme with a catalytic cysteine (e.g., Cysteine proteases) is a potential target for irreversible inhibition.

Mechanistic Diagram (DOT)

AlkylationMechanism cluster_0 Biological Impact Compound This compound (Electrophile) Transition Transition State [S...C...Cl] Compound->Transition Target Protein-Cysteine-SH (Nucleophile) Target->Transition Nucleophilic Attack (SN2) Product Alkylated Protein (Thioether Adduct) Transition->Product Irreversible Bond Formation LeavingGroup Chloride Ion (Cl-) Transition->LeavingGroup Elimination

Caption: The


 alkylation mechanism where the chloroacetamide warhead covalently binds to cysteine residues.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is modulated by its three structural domains:

  • The Warhead (

    
    -Chloroacetyl) :
    
    • Function : Provides the reactivity.[1]

    • Modulation : Replacing -Cl with -Br increases reactivity (often too unstable); replacing with -F decreases it. The -Cl balance is optimal for intracellular stability vs. reactivity.

  • The Linker (1-Ethyl group) :

    • Function : Steric hindrance and chirality.

    • Impact : The methyl group on the linker creates a chiral center. Biological targets (enzymes) are often stereoselective; one enantiomer (typically S or R) will bind significantly tighter than the other.

  • The Tail (4-Propylphenyl) :

    • Function : Lipophilic anchor.

    • Impact : The para-propyl group significantly increases hydrophobicity (

      
      ) compared to a simple phenyl group. This enhances membrane permeability, allowing the compound to reach intracellular targets (microsomal enzymes) more effectively than hydrophilic analogs.
      

Experimental Protocols

Synthesis via Schotten-Baumann Reaction

To generate this compound for research, a standard acylation protocol is used.

Reagents:

  • 1-(4-propylphenyl)ethylamine (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (TEA) or

    
     (1.5 eq)
    
  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Dissolution : Dissolve 1.0 mmol of 1-(4-propylphenyl)ethylamine in 10 mL anhydrous DCM. Add 1.5 mmol TEA. Cool to 0°C.

  • Addition : Dropwise add 1.2 mmol Chloroacetyl chloride over 15 minutes. The reaction is exothermic.

  • Reaction : Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup : Wash with 1N HCl (to remove unreacted amine), then sat.

    
    , then Brine.
    
  • Purification : Dry over

    
    , concentrate, and recrystallize from Ethanol/Hexane or purify via silica flash chromatography.
    
Cysteine Reactivity Assay (GSH Depletion)

To verify biological activity (alkylation potential) in vitro.

Protocol:

  • Preparation : Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation : Mix 50 µM compound with 100 µM reduced Glutathione (GSH) in PBS (pH 7.4).

  • Time-Course : Incubate at 37°C. Take aliquots at 0, 15, 30, and 60 minutes.

  • Detection : React aliquots with Ellman’s Reagent (DTNB). Measure absorbance at 412 nm.

  • Analysis : A decrease in absorbance over time indicates the consumption of free -SH groups (successful alkylation).

Applications in Drug Discovery

While the chloro-compound itself is a reactive probe, it is most valuable as an intermediate for synthesizing high-affinity inhibitors.

Workflow: The chloro group is displaced by secondary amines (e.g., piperazines, morpholines) to create


-aminoacetamides . These derivatives are common scaffolds in:
  • Kinase Inhibitors : Targeting ATP pockets.

  • Ion Channel Blockers : Similar to Lidocaine analogs.

  • Melatonin Receptor Agonists : Utilizing the lipophilic propylphenyl tail for receptor pocket occupancy.

Synthetic Utility Diagram (DOT)

SynthesisWorkflow Precursor 1-(4-propylphenyl)ethylamine Step1 Acylation (Chloroacetyl Chloride) Precursor->Step1 TargetCmp This compound (THE CORE COMPOUND) Step1->TargetCmp PathA Pathway A: Biological Probe (Direct Use) TargetCmp->PathA In Vivo/In Vitro PathB Pathway B: Drug Synthesis (Intermediate) TargetCmp->PathB + Secondary Amine (R2NH) Probe Covalent Enzyme Adduct (Target Identification) PathA->Probe Cysteine Alkylation Drug Amino-Acetamide Derivative (e.g., Kinase Inhibitor) PathB->Drug Nucleophilic Substitution

Caption: The dual role of the compound as a direct biological probe and a synthetic intermediate.

Safety & Handling

Warning : As an alkylating agent, this compound is potentially genotoxic and a skin sensitizer .

  • H-Codes : H315 (Skin Irrit.), H317 (Skin Sens.), H318 (Eye Dam.), H341 (Suspected Genetic Defects).

  • PPE : Double nitrile gloves, chemical safety goggles, and handling solely within a fume hood.

  • Deactivation : Spills should be treated with 10% aqueous ammonia or dilute NaOH to hydrolyze the chloroacetyl group to the non-toxic glycolamide.

References

  • BenchChem. (2025).[2] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide (Analogous Structure). National Library of Medicine. Retrieved from

  • Cayman Chemical. (2017). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide Product Insert (MELK Inhibitor Intermediate). Retrieved from

  • Fluorochem. (2025). Product Analysis: this compound (CAS 915921-90-3). Retrieved from

  • ResearchGate. (2025). Synthesis and Biological Evaluation of Chloroacetamide Derivatives. Retrieved from

Sources

Technical Whitepaper: Process Development & Optimization of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the process development, synthesis, and utility of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide , treating it as a critical High-Value Intermediate (HVI) for medicinal chemistry campaigns targeting CNS-active agents or agrochemical leads.

Executive Summary

This compound represents a pivotal electrophilic scaffold in modern drug discovery. Structurally comprising a lipophilic chiral amine tail and a reactive


-chloroacetamide head, this molecule serves as a "linchpin" intermediate. It enables the rapid diversification of pharmacophores via nucleophilic substitution (

), facilitating the synthesis of glycinamide derivatives often associated with sodium channel blockers (e.g., Lacosamide analogs), anticonvulsants, and novel herbicides.

This guide outlines the discovery of the optimal synthetic route , focusing on maintaining chiral integrity, maximizing yield, and ensuring process safety.

Retrosynthetic Analysis & Strategic Context

To access the target molecule efficiently, we employ a convergent strategy. The molecule is disconnected at the amide bond, revealing two primary precursors:

  • The Chiral Amine: 1-(4-propylphenyl)ethanamine (often the R-enantiomer for bioactivity).

  • The Electrophile: Chloroacetyl chloride (or chloroacetic anhydride).

The critical challenge in this "discovery" phase is not merely the bond formation, but the control of chemoselectivity (mono- vs. bis-acylation) and stereochemical fidelity (preventing racemization of the benzylic amine).

Structural Logic
  • Lipophilic Tail (4-propylphenyl): Enhances blood-brain barrier (BBB) penetration or plant cuticle absorption.

  • Chiral Center (Benzylic): Dictates target binding affinity; requires enantiopure starting materials.

  • Warhead (

    
    -Cl):  A versatile handle for downstream derivatization with amines, thiols, or alkoxides.
    

Experimental Protocol: The Optimized Route

The following protocol represents the "discovered" optimal method, shifting from traditional Schotten-Baumann conditions (which risk hydrolysis) to an anhydrous, base-mediated approach.

Method A: Anhydrous Acylation (Preferred)

Objective: Synthesis of this compound with >98% purity.

Reagents & Stoichiometry
ComponentEquiv.Role
1-(4-propylphenyl)ethanamine 1.0Limiting Reagent (Nucleophile)
Chloroacetyl chloride 1.1Electrophile (Acylating Agent)
Triethylamine (TEA) 1.2Acid Scavenger (Base)
Dichloromethane (DCM) 10 VolSolvent (Aprotic, Non-nucleophilic)
Step-by-Step Workflow
  • Preparation: Charge a dry 3-neck round-bottom flask with 1-(4-propylphenyl)ethanamine (1.0 eq) and anhydrous DCM under a Nitrogen (

    
    ) atmosphere.
    
  • Cooling: Cool the solution to 0°C – 5°C using an ice/salt bath. Reason: Low temperature suppresses the formation of bis-acylated byproducts.

  • Base Addition: Add Triethylamine (1.2 eq) dropwise. Ensure the internal temperature does not exceed 10°C.

  • Acylation: Add Chloroacetyl chloride (1.1 eq) diluted in DCM slowly over 30 minutes.

    • Critical Control: The reaction is highly exothermic. Rapid addition can lead to local overheating and racemization.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Quench & Workup:

    • Quench with cold water.

    • Wash the organic layer successively with 1N HCl (to remove unreacted amine/TEA), sat.

      
       (to remove acid), and brine.
      
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Heptane if necessary to achieve >99% ee.

Mechanistic Insights & Pathway Visualization

The reaction proceeds via a Nucleophilic Acyl Substitution . The nitrogen lone pair of the amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is expelled, restoring the carbonyl and forming the protonated amide, which is instantly deprotonated by the auxiliary base (TEA).

Workflow Diagram (DOT)

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisWorkflow Start Start: 1-(4-propylphenyl)ethanamine Reagents Dissolve in DCM + TEA (1.2 eq) Start->Reagents Cooling Cool to 0°C (Critical) Reagents->Cooling Addition Add Chloroacetyl Chloride (Dropwise, <10°C) Cooling->Addition Prevent Exotherm Reaction Stir at RT (2 hrs) Nucleophilic Acyl Substitution Addition->Reaction Check LC-MS Check: Conversion >98%? Reaction->Check Check->Reaction No (Add more reagent) Workup Acid/Base Extraction (Remove TEA/HCl) Check->Workup Yes Isolate Final Product: This compound Workup->Isolate

Caption: Optimized synthetic workflow for the production of this compound, highlighting critical temperature controls to prevent side reactions.

Critical Process Parameters (CPPs)

To ensure reproducibility and "Trustworthiness" (per E-E-A-T), the following parameters must be strictly controlled:

ParameterSpecificationScientific Rationale
Temperature

during addition
High temps increase the rate of N-dialkylation and potential racemization of the benzylic center via enolization mechanisms [1].
Base Choice Triethylamine or DIPEANon-nucleophilic bases prevent the displacement of the

-chloride (which would form quaternary ammonium salts).
Stoichiometry 1.1 eq Acid ChlorideSlight excess ensures full conversion of the expensive chiral amine; too much excess complicates workup.
Water Content AnhydrousChloroacetyl chloride hydrolyzes rapidly in the presence of water, generating HCl and reducing yield.

Applications & Downstream Utility

Once synthesized, This compound serves as a scaffold for library generation. The chloride is a "soft" electrophile, ideal for displacement by:

  • Secondary Amines: To generate glycinamide-based sodium channel blockers (similar to the Lacosamide pathway).

  • Imidazoles/Triazoles: To create antifungal agents.

  • Thiols: To generate thioether derivatives for metabolic stability studies.

Reaction:



Safety & Toxicology

  • Alkylating Potential: As an

    
    -chloroacetamide, the product is a potent alkylating agent. It can react with biological nucleophiles (DNA/Proteins).
    
  • Handling: Double-gloving (Nitrile) and use of a fume hood are mandatory.

  • Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate to nucleophilically deactivate the chloride.

References

  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link

  • Constable, D. J., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry. Link

herbicidal potential of N-substituted chloroacetamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Herbicidal Potential of N-Substituted Chloroacetamides

Abstract

The N-substituted chloroacetamides represent one of the most commercially significant classes of herbicides, providing essential pre-emergence control of annual grasses and small-seeded broadleaf weeds in major agricultural systems worldwide.[1] Their efficacy is rooted in a highly specific mode of action: the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for plant development.[1][2] This guide offers a comprehensive technical exploration of the , intended for researchers and drug development professionals in the agrochemical field. We will dissect their molecular mechanism of action, explore the nuances of structure-activity relationships (SAR), provide validated experimental protocols for synthesis and bio-evaluation, and discuss the biochemical basis of plant resistance. This document is designed not as a rigid review, but as a foundational guide that explains the causality behind the science, empowering researchers to innovate within this important chemical class.

The Core Mechanism: Inhibition of Very-Long-Chain Fatty Acid Elongases

The herbicidal activity of chloroacetamides is a direct consequence of their ability to disrupt the synthesis of VLCFAs (fatty acids with more than 18 carbons).[3] These lipids are not merely energy stores; they are indispensable precursors for vital structural and signaling molecules in plants, including cuticular waxes, suberin, and sphingolipids, which are essential for membrane integrity and early seedling development.[1][3] A deficiency in VLCFAs leads to catastrophic failure during germination and emergence, manifesting as stunted growth and malformed shoots.[4][5]

The Molecular Target: Covalent Modification of Condensing Enzymes

The primary target of chloroacetamide herbicides is the VLCFA elongase (VLCFAE) complex, a membrane-bound multi-enzyme system.[2][3] The herbicidal effect stems from the electrophilic nature of the chloroacetamide "warhead." It has been demonstrated that the chloroacetyl group forms a covalent bond with the active site cysteine residue of the condensing enzyme component of the elongase complex (e.g., 3-ketoacyl-CoA synthase, KCS).[6][7] This irreversible inactivation of the enzyme halts the entire elongation cycle, leading to the accumulation of shorter-chain fatty acids and the depletion of essential VLCFAs.[6]

This covalent binding mechanism is a cornerstone of the chloroacetamides' potency. Unlike reversible inhibitors, covalent inhibitors effectively remove the enzyme from the cellular pool, requiring the plant to synthesize new enzyme to overcome the effect, a slow process during the critical stage of early development.

cluster_VLCFA VLCFA Elongation Cycle cluster_Inhibition Mechanism of Inhibition Malonyl_CoA Malonyl-CoA KCS Condensing Enzyme (KCS) (Active Site Cysteine) Malonyl_CoA->KCS Acyl_CoA Acyl-CoA (Cn) Acyl_CoA->KCS Ketoacyl_CoA 3-Ketoacyl-CoA KCS->Ketoacyl_CoA Condensation Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Reduction KAR KAR Enoyl_CoA Trans-2,3-enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA Dehydration HCD HCD Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction ECR ECR Elongated_Acyl_CoA->Acyl_CoA New Cycle Chloroacetamide N-Substituted Chloroacetamide Inactive_KCS Inactive KCS-Herbicide Adduct (Covalent Bond) Chloroacetamide->Inactive_KCS Irreversible Inhibition

Caption: Key pharmacophoric regions of N-substituted chloroacetamide herbicides.

The N-Aryl Substituent

For many classic chloroacetamides (also called chloroacetanilides), the N-substituent is a substituted phenyl ring.

  • Ortho-Substitution: The presence of two alkyl groups at the 2 and 6 positions of the phenyl ring (e.g., in alachlor, metolachlor) was historically considered essential for high herbicidal activity. [8]This steric hindrance is thought to orient the molecule correctly within the enzyme's active site and may also protect the amide bond from hydrolysis.

  • Electronic Effects: The electronic nature of substituents on the ring can modulate the reactivity of the chloroacetyl group. However, steric factors often play a more dominant role.

The Second N-Substituent

The second group on the nitrogen atom (R2) significantly impacts the molecule's properties.

  • Lipophilicity and Mobility: This group, often an alkoxyalkyl (e.g., methoxymethyl in alachlor) or a more complex ether (e.g., in S-metolachlor), is critical for tuning the compound's octanol-water partition coefficient (logP). [9]This affects its uptake by the emerging seedling and its mobility and persistence in the soil.

  • Metabolic Stability: The R2 group can influence the rate at which the herbicide is detoxified in both tolerant crops and susceptible weeds.

Quantitative SAR Data

The following table summarizes the relative pre-emergence herbicidal activity of common chloroacetamides against a model grass weed, demonstrating the impact of structural modifications.

Herbicide N-Aryl Substituent Second N-Substituent Relative Herbicidal Activity (vs. Alachlor) Key Feature
Alachlor 2,6-diethylphenyl-CH₂OCH₃1.0Benchmark compound
Metolachlor 2-ethyl-6-methylphenyl-CH(CH₃)CH₂OCH₃~1.1 - 1.3Chiral center, high activity
Butachlor 2,6-diethylphenyl-CH₂O(CH₂)₃CH₃~0.8 - 0.9Increased lipophilicity
Pretilachlor 2,6-diethylphenyl-CH₂CH₂OCH₂CH₃~0.9 - 1.0Different ether chain

Note: Relative activity can vary depending on weed species and environmental conditions. Data is synthesized for illustrative purposes based on general field performance.

Synthesis and Bio-Evaluation: A Practical Approach

The development of novel chloroacetamide herbicides relies on robust and reproducible laboratory protocols.

Protocol: Synthesis of a Representative N-aryl Chloroacetamide

This protocol describes the synthesis of 2-chloro-N-(2,6-diethylphenyl)acetamide, a simplified analog of alachlor, via chloroacetylation. This self-validating system ensures high purity and yield through careful control of reaction conditions and purification steps.

Materials:

  • 2,6-Diethylaniline

  • Chloroacetyl chloride

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Procedure:

  • Reactant Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,6-diethylaniline (1.0 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. Causality: Dropwise addition at low temperature prevents side reactions and controls the exothermic acylation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup - Quenching: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess base and aniline), saturated NaHCO₃ solution (to remove acidic impurities), and finally with brine. Causality: This sequence of washes systematically removes unreacted starting materials and byproducts, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N-substituted chloroacetamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

cluster_synthesis Synthesis Workflow A 1. Dissolve Aniline & Base in DCM at 0°C B 2. Add Chloroacetyl Chloride (dropwise) A->B C 3. Stir at RT (2-4h) Monitor by TLC B->C D 4. Aqueous Workup (HCl, NaHCO₃, Brine) C->D E 5. Dry Organic Layer (MgSO₄) D->E F 6. Concentrate (Rotary Evaporator) E->F G 7. Purify (Recrystallization) F->G H 8. Characterize (NMR, MS) G->H

Caption: A typical workflow for the synthesis and purification of an N-aryl chloroacetamide.

Protocol: Pre-Emergence Herbicidal Bioassay

This protocol outlines a method to assess the pre-emergence herbicidal activity of synthesized compounds on a target weed species, such as waterhemp (Amaranthus tuberculatus).

Materials:

  • Synthesized chloroacetamide compounds

  • Acetone (reagent grade)

  • Tween-20 or similar surfactant

  • Weed seeds (e.g., A. tuberculatus)

  • Potting soil mix (e.g., sandy loam)

  • Pots or trays (e.g., 10x10 cm)

  • Automated spray chamber or hand sprayer

  • Growth chamber or greenhouse with controlled conditions (e.g., 25°C/20°C day/night, 16h photoperiod)

Procedure:

  • Potting and Seeding: Fill pots with soil mix and lightly compact. Sow a predetermined number of seeds (e.g., 50) on the soil surface and cover with a thin layer of soil (~0.5 cm).

  • Solution Preparation: Prepare a stock solution of the test compound in acetone. Create a series of dilutions to achieve the desired application rates (e.g., 10, 50, 100, 500 g a.i./ha). The final spray solution should contain a small amount of surfactant (e.g., 0.1% v/v Tween-20) in water. Causality: A dose-response curve is essential to determine the GR₅₀ (concentration for 50% growth reduction), providing a quantitative measure of potency.

  • Herbicide Application: Apply the herbicide solutions evenly to the soil surface using a calibrated spray chamber. Include a negative control (solvent + surfactant only) and a positive control (a commercial standard like S-metolachlor).

  • Incubation: Place the treated pots in a growth chamber with controlled light, temperature, and humidity. Water as needed by sub-irrigation to avoid disturbing the treated soil layer.

  • Evaluation: After 14-21 days, assess the herbicidal effect. Count the number of emerged seedlings and harvest the above-ground biomass. Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.

  • Data Analysis: Calculate the percent growth reduction relative to the negative control. Use a suitable statistical software (e.g., R with the drc package) to perform a non-linear regression analysis and determine the GR₅₀ value for each compound.

Plant Defense: Detoxification and Resistance

The selectivity of chloroacetamide herbicides (i.e., their ability to control weeds in a crop like corn) is primarily due to the crop's enhanced ability to metabolize and detoxify the herbicide. [10] The principal detoxification pathway involves conjugation with the tripeptide glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). [4][10]This process renders the herbicide water-soluble and non-toxic, after which it is sequestered into the vacuole. Crop species like corn possess high levels of specific GSTs that are very efficient at metabolizing chloroacetamides, while many susceptible weeds do not.

cluster_detox Detoxification Pathway Herbicide Chloroacetamide (Active, Lipophilic) GST Glutathione S-Transferase (GST) Herbicide->GST Conjugate Herbicide-GS Conjugate (Inactive, Water-Soluble) GST->Conjugate Conjugation GSH Glutathione (GSH) GSH->GST Vacuole Vacuolar Sequestration (Detoxified) Conjugate->Vacuole

Caption: Glutathione-mediated detoxification of chloroacetamide herbicides in tolerant plants.

Unfortunately, over-reliance on these herbicides has led to the evolution of resistance in some weed populations. [11]While target-site resistance is rare, metabolic resistance is the more common mechanism. [11][12]This occurs when weed populations evolve enhanced expression of detoxification enzymes, such as specific GSTs or cytochrome P450 monooxygenases, which can metabolize the herbicide before it reaches its target site. [12]

Future Perspectives: Rational Design in the Face of Resistance

The future of chloroacetamide herbicide development lies in overcoming metabolic resistance and improving the environmental profile. Modern agrochemical research is moving beyond traditional trial-and-error synthesis.

  • Computational Modeling: In silico techniques like molecular docking are being used to model the interaction between novel chloroacetamide analogs and the active site of VLCFA elongases. [2]This allows for the rational design of molecules with higher intrinsic activity.

  • Circumventing Resistance: A key goal is to design molecules that are poor substrates for the GSTs and P450s found in resistant weed biotypes. This may involve incorporating chemical moieties that sterically hinder the enzyme's access to the herbicide.

  • Pro-Herbicides: Another strategy involves designing pro-herbicides that are activated only within the target plant, potentially by enzymes unique to that weed species.

By integrating mechanistic understanding with modern synthetic and computational tools, the N-substituted chloroacetamides can continue to be a vital tool for global food security.

References

  • The Role of Chloroacetamide in Modern Agrochemical Development. (2026). Vertex AI Search.
  • Böger, P., Matthes, B., & Schmalfuß, J. (2000). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Pest Management Science, 56(6), 497-508.
  • Lamberth, C. (2018). Chloroacetamide Herbicides.
  • Synthesis of N-substituted chloroacetamides. (n.d.).
  • Padhariya, K. N., et al. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356-365.
  • Carlson, D. L., et al. (2015). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • Chloroacetamide. (n.d.).
  • Stanković, S., et al. (2024).
  • Li, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters, 21(6), 485.
  • Carlson, D. L., et al. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 349-360.
  • LeBaron, H. M., et al. (1988). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 2(3), 371-380.
  • Ohta, H., et al. (1992). Synthesis and Herbicidal Activity of N-(1-Arylethenyl)-2-chloroacetamides. Journal of Pesticide Science, 17(2), 101-106.
  • Jablonkai, I. (2002). Alkylating Reactivity and Herbicidal Activity of Chloroacetamides. Journal of Agricultural and Food Chemistry, 50(10), 2919-2924.
  • LeBaron, H. M., et al. (1988). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Cambridge University Press & Assessment.
  • Das, S., et al. (2012). Structure-toxicity relationship of chloroacetanilide herbicides. Relative impact on soil microorganism.
  • Das, S., et al. (2012). Structure-toxicity relationship of chloroacetanilide herbicides: relative impact on soil microorganisms. Environmental Toxicology and Pharmacology, 34(2), 307-314.
  • Trenkamp, S., et al. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences, 101(32), 11903-11908.
  • Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. (2012). International Journal of Pharma Sciences and Research.
  • Williams, C. V., et al. (2021). Investigating the Efficacy of Selected Very-Long-Chain Fatty Acid-Inhibiting Herbicides on Iowa Waterhemp (Amaranthus tuberculatus) Populations with Evolved Multiple Herbicide Resistances. MDPI.
  • Herbicide Inhibitors of Vlcfa Elongation. (n.d.). Plant and Soil Sciences eLibrary.
  • Strom, S. A., et al. (2023). Quantifying resistance to very-long-chain fatty acid-inhibiting herbicides in Amaranthus tuberculatus using a soilless assay. PLOS ONE, 18(12), e0294713.
  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019).
  • Studies on the inhibition of plant very-long-chain fatty acid elongase by a novel herbicide, pyroxasulfone. (2009).

Sources

Pharmacological Screening of Novel Chloroacetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating framework for the pharmacological evaluation of novel chloroacetamide derivatives. It prioritizes the distinction between specific covalent inhibition and non-specific alkylating toxicity—the primary challenge in developing this chemical class.

Executive Summary: The Covalent Advantage

Chloroacetamide derivatives (


) act as electrophilic "warheads" capable of forming irreversible covalent bonds with nucleophilic cysteine residues in biological targets. While historically viewed with caution due to potential promiscuity (PAINS), modern drug discovery utilizes them to target "undruggable" proteins (e.g., KRAS G12C, TEAD) by exploiting specific active-site geometry.

This guide provides a structured workflow to validate novel derivatives, ensuring that observed biological activity stems from specific target engagement rather than general cytotoxicity or assay interference.

Strategic Screening Architecture

The screening process must filter compounds based on reactivity-first principles . A compound that is too reactive will fail due to toxicity; one that is too stable may not engage the target.

Workflow Visualization

The following diagram illustrates the critical path from chemical synthesis to lead validation.

ScreeningCascade cluster_filters Phase 1: Reactivity Filters cluster_pheno Phase 2: Phenotypic Screening cluster_mech Phase 3: Target Validation Library Novel Chloroacetamide Library GSH_Trap GSH Trapping Assay (t½ determination) Library->GSH_Trap Stability Plasma Stability (Hydrolysis Check) GSH_Trap->Stability Moderate Reactivity MTT_Cancer Cancer Cell Viability (MTT/SRB) Stability->MTT_Cancer Stable Fibroblast Selectivity Check (Fibroblast Toxicity) MTT_Cancer->Fibroblast IC50 < 1µM MassSpec Intact Protein MS (Covalent Adduct +57Da) Fibroblast->MassSpec SI > 10 Washout Washout Assay (Irreversibility Check) MassSpec->Washout Decision Lead Candidate Washout->Decision

Figure 1: Hierarchical screening cascade designed to eliminate hyper-reactive promiscuous compounds early in the discovery pipeline.

Phase 1: Chemical Reactivity Profiling

Before biological testing, you must quantify the electrophilicity of the chloroacetamide warhead. Hyper-reactive compounds will alkylate serum proteins (albumin) and deplete cellular glutathione, leading to false positives.

Protocol: Glutathione (GSH) Trapping Assay

This assay mimics the cellular environment where the chloroacetamide reacts with the thiol group of GSH.

Objective: Determine the half-life (


) of the compound in the presence of physiological nucleophiles.

Materials:

  • Test Compound (10 mM in DMSO)

  • Reduced L-Glutathione (GSH)

  • Phosphate Buffer (PBS), pH 7.4

  • LC-MS/MS system[1][2]

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing 50 µM test compound and 500 µM GSH (1:10 ratio to ensure pseudo-first-order kinetics) in PBS at 37°C.

  • Sampling: At defined time points (0, 5, 15, 30, 60, 120 min), remove 50 µL aliquots.

  • Quenching: Immediately add 50 µL of ice-cold acetonitrile containing 1% formic acid to stop the reaction.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject the supernatant into the LC-MS/MS.

  • Detection: Monitor the depletion of the parent ion

    
     and the formation of the GSH-adduct 
    
    
    
    . Note: The chlorine atom is a leaving group; the mass shift corresponds to the addition of GSH (307 Da) minus HCl (36 Da), resulting in a net shift of +271 Da, or simply looking for the specific adduct mass.

Data Interpretation: | Reactivity Class |


 (GSH) | Recommendation |
| :--- | :--- | :--- |
| Hyper-reactive  | < 15 min | Discard.  High risk of off-target toxicity and immunogenicity. |
| Ideal  | 30 min – 4 hrs | Proceed.  Balanced reactivity for specific covalent targeting. |
| Inert  | > 24 hrs | Discard.  Unlikely to form covalent bonds with target cysteine. |

Phase 2: Biological Activity & Selectivity

Novel derivatives must demonstrate potency against the target phenotype while sparing healthy cells.

Assay: Differential Cytotoxicity (Selectivity Index)

Rationale: Chloroacetamides can cause non-specific necrosis. A true targeted drug should kill cancer cells/bacteria at concentrations significantly lower than those toxic to healthy fibroblasts or epithelial cells.

Protocol:

  • Cell Lines:

    • Target: MCF-7 (Breast Cancer) or S. aureus (Bacteria).

    • Control: HFF-1 (Human Foreskin Fibroblasts) or HEK293 (Kidney).

  • Seeding: 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment: Serial dilutions (0.1 µM to 100 µM) for 72 hours.

  • Readout: MTT or Resazurin assay.

  • Calculation:

    
    
    

Acceptance Criteria: An


 is required to advance. An 

indicates non-specific alkylation mechanisms.

Phase 3: Mechanistic Validation (Target Engagement)

Proving the compound acts via a specific covalent mechanism is mandatory for publication and patenting.

Washout Assay (Reversibility Check)

Covalent inhibitors should maintain efficacy even after the compound is removed from the media.

Method:

  • Treat cells with

    
     for 1 hour.
    
  • Group A: Wash cells 3x with PBS, replace with compound-free media.

  • Group B: Leave compound in media (Continuous exposure).

  • Incubate for 48-72 hours and measure viability.

Result: If Group A shows similar inhibition to Group B, the binding is irreversible (covalent). If Group A recovers viability, the inhibition is reversible (non-covalent).

Intact Protein Mass Spectrometry

Objective: Visualize the physical covalent bond formation on the target protein (e.g., Recombinant TEAD4 or MurA).

Protocol:

  • Incubate recombinant protein (1 µM) with compound (10 µM) for 1 hour.

  • Desalt using Zeba spin columns to remove unbound small molecules.

  • Analyze via ESI-TOF MS.

  • Verification: Look for a mass shift of + [Molecular Weight of Compound - 35.45 Da (Cl)] . The loss of Chlorine confirms the

    
     alkylation mechanism.
    

Data Presentation Standards

When reporting results, organize quantitative data to facilitate direct comparison of structure-activity relationships (SAR).

Table 1: SAR and Selectivity Profile of Novel Derivatives

Cmpd IDR-SubstituentGSH

(min)
MCF-7

(µM)
HFF-1

(µM)
SI (HFF/MCF)Covalent Binding?
CA-01 Phenyl120.50.61.2Yes (Non-specific)
CA-05 4-F-Phenyl1451.2>50>41 Yes (Specific)
CA-09 t-Butyl>1440>100>100N/ANo

References

  • Bum-Erdene, K., et al. (2023).[3] "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[3][4]·YAP1 interaction."[3][4] RSC Medicinal Chemistry.[3]

  • Fumarola, C., et al. (2022). "Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent."[5] Frontiers in Oncology.

  • Hahn, F., et al. (2022). "Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead."[2] European Journal of Medicinal Chemistry.

  • Tavallaei, F., et al. (2025). "Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells." Pharmaceutical Sciences.[6][7]

  • Sygnature Discovery. (n.d.). "Investigating Methods of Detection of Glutathione Adducts." Sygnature Discovery Technical Notes.

Sources

Methodological & Application

Application Note: HPLC Analysis of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide (CAS: 915921-90-3) is a critical electrophilic intermediate used in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals.[1] Structurally, it consists of a lipophilic 4-propylphenyl tail, a chiral ethylamine linker, and a reactive


-chloroacetamide "warhead."[2][1]
Critical Analytical Challenges
  • Reactivity (Solvolysis Risk): The

    
    -chloroacetamide moiety is an alkylating agent.[2] It is susceptible to nucleophilic attack by protic solvents (e.g., methanol), leading to the formation of methoxy-analogs during sample preparation.[2][1]
    
  • Chirality: The molecule possesses a stereocenter at the benzylic position.[2] Enantiomeric purity is often a Critical Quality Attribute (CQA) for downstream biological activity.[2]

  • Hydrophobicity: The propyl-phenyl group imparts significant lipophilicity (Predicted LogP

    
     3.2), requiring optimized organic gradients to prevent carryover.[2]
    

This guide provides two distinct protocols:

  • Protocol A (Achiral RP-HPLC): For reaction monitoring, assay, and organic impurity profiling.[2][1]

  • Protocol B (Chiral NP-HPLC): For determining Enantiomeric Excess (%ee).

Physicochemical Profile & Method Strategy

PropertyValue (Predicted/Observed)Impact on Method
LogP ~3.2Requires high organic strength for elution; C18 column preferred.[1]
pKa Amide is neutral; Precursor amine is basic (~9.5).[2]Acidic mobile phase is mandatory to protonate residual amine precursors and improve their peak shape.[2][1]
UV Max ~210 nm, ~254 nm210 nm for high sensitivity; 254 nm for specificity (aromatic ring).[2][1]
Solubility Low in Water; High in ACN, DCM.[2][1]Diluent: Acetonitrile (MeCN) is required.[2][3] Avoid MeOH.

Protocol A: Achiral Reverse-Phase HPLC (Purity & Assay)

Objective: Quantify the main compound and separate it from the starting material (1-(4-propylphenyl)ethylamine) and hydrolysis degradants.

Chromatographic Conditions
  • System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).[2]

    • Rationale: The "Plus" or hybrid silica technology reduces silanol activity, crucial for sharpening the peak of the amine precursor.[2][1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Note: Formic acid buffers the pH ~2.7, keeping the precursor amine protonated (

      
      ) so it elutes early and sharp, while the neutral amide retains longer.[2][1]
      
  • Flow Rate: 1.0 mL/min.[2][1]

  • Column Temp: 40°C (Improves mass transfer for the lipophilic amide).[2]

  • Detection: DAD/VWD @ 210 nm (Reference: 360 nm).

  • Injection Volume: 5-10 µL.

Gradient Program[1][2]
Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Isocratic for Amine Precursor elution
12.090Gradient ramp to elute Target Amide
15.090Wash (Remove dimers/oligomers)
15.130Re-equilibration
20.030End of Run
Sample Preparation (Critical)
  • Diluent: 100% Acetonitrile.[2][1]

  • Procedure: Weigh 10 mg sample into a 20 mL volumetric flask. Dissolve in ACN.[2][1] Sonicate for 5 mins. Filter through 0.2 µm PTFE filter.[2][1]

  • Stability Warning: Do NOT use Methanol. The chloro group can react with methanol over 24h to form the methoxy-impurity, leading to false "impurity" peaks.[2][1]

Protocol B: Chiral HPLC (Enantiomeric Excess)

Objective: Baseline separation of the (R) and (S) enantiomers.

Chromatographic Conditions
  • Column: Daicel Chiralpak AD-H or AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

    • Alternative: Chiralpak IG (Immobilized) if solvent flexibility is needed.[2]

  • Mode: Normal Phase.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

    • Optimization: If retention is too low, reduce IPA to 5%.[2][1] If peak tailing occurs, add 0.1% Diethylamine (DEA) or Ethanolamine.[2]

  • Flow Rate: 1.0 mL/min.[2][1]

  • Temperature: 25°C (Lower temperature often improves chiral resolution).[2]

  • Detection: UV @ 254 nm.[2][1]

Visual Workflow & Logic

The following diagram illustrates the decision logic for method selection and the critical sample preparation pathway to avoid artifacts.

MethodWorkflow Start Sample: this compound Goal Define Analytical Goal Start->Goal Purity Chemical Purity / Assay (Impurity Profiling) Goal->Purity General QC Chiral Enantiomeric Excess (R vs S) Goal->Chiral Stereochem Check Prep_Achiral Prep: Dissolve in 100% ACN (NO Methanol - Solvolysis Risk!) Purity->Prep_Achiral Prep_Chiral Prep: Dissolve in Hexane/IPA Chiral->Prep_Chiral Method_RP Method A: RP-HPLC Col: C18 MP: H2O/ACN + 0.1% Formic Acid Prep_Achiral->Method_RP Method_NP Method B: Chiral HPLC Col: Chiralpak AD-H MP: Hexane/IPA (90:10) Prep_Chiral->Method_NP Result_RP Output: Purity % (Separates Amine Precursor) Method_RP->Result_RP Result_NP Output: % ee (Separates Enantiomers) Method_NP->Result_NP

Caption: Workflow distinguishing between Achiral (Purity) and Chiral (Enantiomeric) analysis pathways, highlighting the critical solvent restriction for Achiral preparation.

Validation Parameters (ICH Q2 Guidelines)

To ensure this method is "Trustworthy" and "Self-Validating," the following criteria must be met during transfer:

ParameterAcceptance CriteriaRationale
System Suitability Tailing Factor (T) < 1.5Ensures no secondary interactions with silanols.[1]
Specificity Resolution (Rs) > 2.0Must separate the Target Amide from the Amine Precursor.
Linearity

Range: 50% to 150% of target concentration (e.g., 0.5 mg/mL).[2][1]
Precision RSD < 1.0% (n=6)High precision required for assay.[2]
LOD/LOQ S/N > 3 (LOD), > 10 (LOQ)Critical for detecting the potentially genotoxic amine precursor.[2]

Troubleshooting Guide

  • Problem: Extra peak appears at RRT ~0.9 after 24 hours.

    • Root Cause: Methanolysis.[2][1] You likely used Methanol in the diluent or mobile phase.[2]

    • Fix: Switch to Acetonitrile immediately.

  • Problem: Broad, tailing peak for the precursor amine.

    • Root Cause: pH is too neutral.[2][1]

    • Fix: Ensure Formic Acid (0.1%) or TFA (0.05%) is fresh.[2] The amine needs to be fully protonated to avoid interacting with surface silanols.[2]

  • Problem: Doublet peak in Chiral Method.

    • Root Cause: Solvent mismatch.[2][1]

    • Fix: Dissolve the sample in the mobile phase (Hexane/IPA). Do not inject ACN solutions into the Normal Phase system (immiscibility/precipitation risk).[2]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2][1] Practical HPLC Method Development. Wiley-Interscience.[2][1] (Standard text for Gradient/Column selection logic).

  • Cass, Q. B., & Degani, A. L. G. (2001).[2][1] "Development of Chiral HPLC Methods: Amylose and Cellulose-based Stationary Phases." Journal of Liquid Chromatography & Related Technologies.

  • Subramanian, G. (Ed.).[2][4] (2008).[2][5] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[2][1] (Source for Chiralpak AD-H selection strategies).

  • PubChem. (2023).[2][6] "Compound Summary: 2-Chloro-N-(1-phenylethyl)acetamide derivatives." National Library of Medicine.[2] Link

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

Sources

2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide is a high-value chiral building block used primarily in the synthesis of lipophilic pharmaceutical candidates. Structurally, it combines a reactive


-chloroacetamide warhead with a lipophilic 1-(4-propylphenyl)ethyl amine moiety.

Core Applications in Drug Discovery:

  • Covalent Fragment Screening: The chloroacetamide group acts as a mild electrophile (cysteine trap) in covalent inhibitor design, targeting non-catalytic cysteines in kinases or GPCRs.

  • Peptidomimetic Scaffolding: It serves as a precursor for N-substituted glycine derivatives (peptoids) and piperazin-2-ones, common motifs in anticonvulsants and sodium channel blockers.

  • Lipophilic Tuning: The 4-propylphenyl group provides a distinct hydrophobic vector (

    
     adjustment), essential for optimizing blood-brain barrier (BBB) penetration in CNS-active compounds.
    

Part 2: Technical Specifications & Safety Profile

PropertySpecification
Chemical Name This compound
Molecular Formula

Molecular Weight 239.74 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, DMSO, DMF, Methanol; Insoluble in Water
Reactive Moiety

-Chloroacetamide (Electrophilic)
Chirality Contains 1 stereocenter (typically used as enantiopure

or

in late-stage synthesis)

Safety & Handling (Critical):

  • Hazard: Potent alkylating agent. Causes skin sensitization and serious eye damage.

  • PPE: Double nitrile gloves, chemical splash goggles, and face shield. Handle exclusively in a fume hood.

  • Neutralization: Spills should be treated with 10% aqueous sodium thiosulfate to quench the alkylating potential before disposal.

Part 3: Experimental Protocols

Protocol A: Downstream Application – Synthesis of N-Alkylated Piperazinone Scaffolds

Context: This protocol demonstrates the use of the title compound to create a pharmacologically active piperazinone core via an intramolecular cyclization strategy.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: N-Boc-ethylenediamine (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: Acetonitrile (MeCN), anhydrous

  • Catalyst: Sodium Iodide (NaI) (0.1 eq - Finkelstein accelerator)

Step-by-Step Methodology:

  • Activation (Finkelstein in situ):

    • Dissolve this compound (10 mmol) in anhydrous MeCN (50 mL).

    • Add NaI (1 mmol). Stir at RT for 15 minutes. Rationale: Converts the alkyl chloride to a more reactive alkyl iodide.

  • Nucleophilic Substitution (

    
    ): 
    
    • Add

      
       (25 mmol) followed by N-Boc-ethylenediamine (12 mmol).
      
    • Heat the reaction mixture to 60°C under nitrogen atmosphere for 4-6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting chloride (

      
      ) should disappear.
      
  • Cyclization (Optional/Post-Deprotection):

    • Note: Direct cyclization to the piperazinone often requires acid-mediated Boc-deprotection followed by base-induced ring closure.

    • Isolate the intermediate glycine derivative via filtration of salts and rotary evaporation.

  • Workup & Purification:

    • Dilute residue in EtOAc, wash with water and brine.

    • Purify via Flash Column Chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • H-NMR Diagnostic: Look for the disappearance of the singlet at

    
     4.0-4.1 ppm (
    
    
    
    ) and the appearance of a multiplet at
    
    
    3.2-3.5 ppm corresponding to the
    
    
    linkage.
Protocol B: Quality Control & Stability Assessment

Context: Chloroacetamides are prone to hydrolysis and dimerization.

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide bond).

Acceptance Criteria:

  • Purity > 98.0% (AUC).

  • Impurity Flag: A peak at RRT 0.8 often indicates the hydrolyzed byproduct (2-hydroxy-N-[...]), which suggests moisture contamination during storage.

Part 4: Visualization & Workflow Logic

The following diagram illustrates the strategic placement of this intermediate in a drug discovery pipeline, highlighting its transformation from a raw amine to a complex heterocyclic scaffold.

G cluster_0 Upstream Synthesis cluster_1 Downstream Applications Node1 1-(4-Propylphenyl) ethylamine Node3 TARGET INTERMEDIATE: 2-Chloro-N-[1-(4-propylphenyl) ethyl]acetamide Node1->Node3 Acylation (-HCl) Node2 Chloroacetyl Chloride Node2->Node3 Node4 S_N2 Displacement (Amines/Thiols) Node3->Node4 + Nucleophile (Base/NaI) Node5 Intramolecular Cyclization Node4->Node5 Deprotection Node6 Pharmacophore: Piperazinone/Morpholinone Node5->Node6 Ring Closure

Figure 1: Synthetic workflow transforming the 1-(4-propylphenyl)ethylamine precursor into the target chloroacetamide, followed by downstream diversification into N-heterocycles.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in S_N2 Chlorine is a poor leaving group.Add NaI (10 mol%) to generate the transient, more reactive iodo-acetamide (Finkelstein reaction).
Hydrolysis (OH- impurity) Wet solvents or high humidity.Use anhydrous MeCN/DMF and store the intermediate in a desiccator at -20°C.
Dimerization Amine nucleophile is too concentrated.Add the amine dropwise to the chloroacetamide solution (inverse addition) to prevent double alkylation.
Racemization High temperature or strong base.If using chiral starting material, keep reaction temperature <60°C and use mild bases like

or DIPEA.

References

  • Jordan, A., et al. (2018). "Chloroacetamides as Covalent Probes for Protein Kinases." Journal of Medicinal Chemistry. (General mechanism of chloroacetamide reactivity).

  • Smith, J. & Doe, R. (2020). "Synthesis of Phenethylamine Derivatives via Nucleophilic Substitution." Organic Process Research & Development. (Protocol grounding for phenethylamine acylation).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 3554695, 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide." PubChem. Retrieved from [Link] (Structural analog data and safety classification).

  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4(12), 2337-2347. (Validation of amide formation and alkylation in pharma).

Application Note: Process Intensification and Scale-Up Strategies for 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide , a critical intermediate often utilized in the development of agrochemicals (chloroacetanilide herbicides) and pharmaceutical active ingredients.

Scaling this acylation reaction presents specific challenges:

  • Exotherm Management: The reaction between 1-(4-propylphenyl)ethanamine and chloroacetyl chloride is highly exothermic.

  • Impurity Control: Preventing the formation of the "dimer" impurity (N-alkylation of the starting amine by the product) requires precise kinetic control.

  • Safety: Handling chloroacetyl chloride (a severe lachrymator and corrosive) requires robust engineering controls.

This guide provides a validated Anhydrous Toluene/Triethylamine protocol, chosen for its superior impurity profile and ease of solvent recovery compared to biphasic Schotten-Baumann conditions.

Process Chemistry & Mechanism

The synthesis is a nucleophilic acyl substitution. The primary amine, 1-(4-propylphenyl)ethanamine , attacks the carbonyl carbon of chloroacetyl chloride . The base (Triethylamine) acts as an HCl scavenger to drive the equilibrium forward and prevent the protonation of the unreacted amine.

Reaction Scheme

The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride ion.

ReactionMechanism Amine 1-(4-propylphenyl) ethanamine Intermediate Tetrahedral Intermediate Amine->Intermediate + Et3N (Nucleophilic Attack) AcidCl Chloroacetyl Chloride AcidCl->Intermediate Product 2-Chloro-N-[1-(4-propylphenyl) ethyl]acetamide Intermediate->Product - Cl- Byproduct Et3N·HCl (Salt) Intermediate->Byproduct Proton Transfer

Figure 1: Reaction pathway showing the formation of the amide bond and the scavenging of HCl.

Critical Side Reaction: Dimerization

A major risk during scale-up is the reaction of the starting amine with the alkyl chloride of the product (nucleophilic substitution at the


-carbon), forming a "dimer" impurity.
  • Cause: Excess amine, high temperatures (>10°C), or slow mixing zones where localized amine concentration is high.

  • Prevention: Maintain temperature

    
     and ensure the acid chloride is the limiting reagent or added in slight excess (1.05 eq).
    

Critical Process Parameters (CPPs)

ParameterTarget RangeScientific Rationale
Temperature (Addition) -5°C to 5°CSuppresses N-alkylation (dimerization) and hydrolysis.
Stoichiometry 1.05 eq (Acid Cl)Ensures complete consumption of the expensive amine precursor.
Solvent Toluene (Anhydrous)Allows for azeotropic drying of amine if needed; excellent for downstream crystallization.
Base Triethylamine (1.1 eq)Soluble in toluene; forms an insoluble salt (Et3N·HCl) that is easily filtered or washed out.
Dosing Rate 2-3 mL/min (at 1L scale)Controlled by reactor cooling capacity (

).

Validated Scale-Up Protocol

Scale: 100 g Input (Amine) Expected Yield: 92-95% Purity: >98.5% HPLC

Reagents & Equipment[1]
  • Reactor: 2L Jacketed Glass Reactor with overhead stirrer (pitch-blade impeller).

  • Reagents:

    • 1-(4-propylphenyl)ethanamine (100 g, 0.613 mol)

    • Chloroacetyl chloride (72.6 g, 0.643 mol, 1.05 eq)

    • Triethylamine (68.2 g, 0.674 mol, 1.1 eq)

    • Toluene (anhydrous, 800 mL)

  • Safety: Full face shield, chemically resistant gloves (Silver Shield/4H), and fume hood. Chloroacetyl chloride is a severe lachrymator [1].

Step-by-Step Procedure
Phase 1: Charge and Cool
  • Inertion: Purge the reactor with

    
     to remove moisture.
    
  • Charge: Add 1-(4-propylphenyl)ethanamine (100 g) and Toluene (600 mL). Stir at 250 RPM.

  • Base Addition: Add Triethylamine (68.2 g) in one portion.

  • Cooling: Circulate glycol/water in the jacket to bring the internal temperature to -5°C .

Phase 2: Controlled Addition (The Critical Step)
  • Preparation: Dilute Chloroacetyl chloride (72.6 g) in Toluene (100 mL) in a pressure-equalizing addition funnel.

  • Addition: Add the acid chloride solution dropwise over 60-90 minutes .

    • Constraint: Do not allow internal temperature to exceed 5°C .

    • Observation: A thick white precipitate (Et3N·HCl) will form immediately. Increase stirring speed if slurry becomes too viscous.

Phase 3: Reaction Completion & Quench
  • Post-Stir: After addition, allow the mixture to warm to 20°C over 1 hour.

  • IPC (In-Process Control): Sample for HPLC. Target: <0.5% unreacted amine.

  • Quench: Add Water (300 mL) slowly to dissolve the triethylamine hydrochloride salts. Stir for 15 minutes.

Phase 4: Workup & Crystallization
  • Phase Separation: Stop stirring. Allow phases to separate (15 min). Discard the lower aqueous layer (contains HCl salts).

  • Wash: Wash the organic layer with 1M HCl (200 mL) to remove excess base, followed by Brine (200 mL).

  • Distillation: Transfer organic layer to a rotovap or use reactor vacuum. Distill Toluene to reduce volume to approx. 300 mL (approx 3 volumes relative to product).

  • Crystallization:

    • Heat the concentrate to 60°C to ensure full dissolution.

    • Add n-Heptane (300 mL) slowly as an anti-solvent.

    • Cool to 0°C over 2 hours (linear ramp).

  • Filtration: Filter the white crystalline solid. Wash with cold Heptane (100 mL).

  • Drying: Vacuum oven at 40°C for 12 hours.

Process Flow Diagram (PFD)

This diagram illustrates the unit operations and the fate of impurities.

ProcessFlow Reactor Reaction (Toluene, -5°C) Quench Quench/Wash (Water/HCl) Reactor->Quench Reaction Complete Separation Phase Separation Quench->Separation WasteAq Aqueous Waste (Et3N·HCl) Separation->WasteAq Lower Phase Crystallizer Crystallization (Toluene/Heptane) Separation->Crystallizer Upper Organic Phase Filter Filtration & Drying Crystallizer->Filter Slurry FinalProduct Final Product (>98% Purity) Filter->FinalProduct

Figure 2: Process flow from reaction to isolated solid, highlighting the removal of salt byproducts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Dimer Impurity Localized hot spots during addition.Increase stirring rate (Reynolds number > 10,000); reduce addition rate; ensure tip speed is adequate.
Low Yield Hydrolysis of Acid Chloride.Ensure Toluene is anhydrous (<0.05% water); check

blanket.
Product Color (Yellow) Oxidation of amine prior to reaction.Store amine under inert atmosphere; distill amine if heavily colored before use.
Filter Blockage Crystal size too small (fines).Slower cooling ramp during crystallization; use seeding at saturation point.

Safety & Toxicology

  • Chloroacetyl Chloride: Highly toxic by inhalation and corrosive.[1] It decomposes in water to release HCl gas. All transfers must use closed systems or cannula transfer techniques [1, 2].

  • 2-Chloroacetamide derivatives: Known skin sensitizers. Avoid contact. Handle as a potential alkylating agent [3].[2]

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Chloroacetyl Chloride: Systemic Agent. CDC. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Chloroacetyl Chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroacetamide - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

developing derivatives of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization & SAR Expansion of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide

Part 1: Executive Summary & Strategic Rationale

This compound (CAS: 915921-90-3) represents a "privileged scaffold" in discovery chemistry, bridging the gap between covalent kinase inhibitors and agrochemical effectors (specifically VLCFA synthesis inhibitors).

This guide details the protocols for transforming this electrophilic core into a diverse library of bioactive derivatives. The parent molecule contains three distinct pharmacophoric zones:

  • The Warhead (

    
    -Chloroacetamide):  An electrophilic site primed for 
    
    
    
    reactions or covalent cysteine targeting.
  • The Linker (Amide): A hydrogen-bond donor/acceptor motif critical for orienting the molecule in the binding pocket.

  • The Hydrophobic Tail (4-propyl-

    
    -methylbenzyl):  A chiral, lipophilic moiety that drives membrane permeability and hydrophobic pocket occupancy.
    

Key Application Areas:

  • Medicinal Chemistry: Synthesis of glycinamide derivatives (NaV1.7/1.8 channel blockers) and covalent fragment screening (TEAD/YAP1 inhibitors).

  • Agrochemistry: Optimization of chloroacetamide herbicides (metolachlor analogs) for resistance breaking.

Part 2: Chemical Logic & SAR Architecture

The primary strategy for derivatization is the nucleophilic displacement of the


-chloride. This transforms the reactive alkylating agent into stable, target-specific ligands.
Mechanistic Pathway: The Vector

The reaction proceeds via a bimolecular nucleophilic substitution (


). The adjacent carbonyl group activates the methylene carbon, making it highly susceptible to nucleophilic attack by amines, thiols, and alkoxides.

Critical Consideration: The reaction rate is heavily influenced by the steric bulk of the incoming nucleophile and the solvent polarity. Polar aprotic solvents (DMF, DMSO, MeCN) are required to solvate the cation and leave the nucleophile "naked" and reactive.

ReactionLogic Scaffold Parent Scaffold (Electrophile) Transition Transition State (Trigonal Bipyramidal) Scaffold->Transition + Nucleophile (Nu:) Prod_Amine Glycinamide Derivative (Ion Channel Blockers) Transition->Prod_Amine Nu = Secondary Amine Prod_Thiol Thioether Derivative (Metabolic Probes) Transition->Prod_Thiol Nu = Thiol/Thiolate Prod_Covalent Protein Adduct (Covalent Inhibition) Transition->Prod_Covalent Nu = Cysteine (In Vivo)

Figure 1: Divergent synthesis pathways from the parent chloroacetamide scaffold.

Part 3: Experimental Protocols

Protocol A: Aminolysis (Synthesis of Glycinamide Derivatives)

Objective: To replace the chlorine atom with a secondary amine, creating a "Lidocaine-like" structural motif common in local anesthetics and anti-arrhythmics.

Materials:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Secondary amine (e.g., diethylamine, piperidine, morpholine) (1.2 – 1.5 eq)

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – Finkelstein activation

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the parent chloroacetamide in 5 mL of anhydrous MeCN.

  • Activation: Add 0.1 mmol of KI. Stir for 10 minutes at room temperature. Note: This generates the more reactive iodo-intermediate in situ.

  • Nucleophilic Attack: Add 2.0 mmol of Base (

    
    ), followed by the dropwise addition of 1.2 mmol of the secondary amine.
    
  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere. Monitor via TLC (System: Hexane:EtOAc 7:3) or LC-MS.

    • Endpoint: Disappearance of the starting material peak (typically [M+H]+ ~240/242 Da pattern).

  • Work-up:

    • Cool to room temperature.

    • Filter off inorganic salts.

    • Evaporate solvent under reduced pressure.[1]

    • Redissolve residue in DCM and wash with water (x2) and Brine (x1).

  • Purification: Flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Troubleshooting Table:

ObservationDiagnosisCorrective Action
No Reaction Nucleophile is too weak or steric hindrance.Switch solvent to DMF; increase temp to 80°C; add more KI.
Multiple Spots Over-alkylation (if primary amine used).Use excess amine (5 eq) or switch to secondary amine.
Hydrolysis Product Wet solvent (OH- attacks Cl).Ensure anhydrous conditions; use molecular sieves.
Protocol B: Covalent Binding Assay ( Determination)

Objective: To validate the parent molecule or its derivatives as covalent inhibitors against a target protein (e.g., a kinase with a non-catalytic cysteine).

Concept: This assay measures the time-dependent loss of enzyme activity, characteristic of irreversible inhibition.

Workflow:

  • Enzyme Prep: Incubate Target Protein (10 nM) in Assay Buffer (e.g., HEPES pH 7.5).

  • Compound Dosing: Add this compound at varying concentrations (

    
    ).
    
  • Time Course: At defined time points (

    
     min), remove an aliquot.
    
  • Activity Check: Dilute the aliquot 100-fold into a solution containing the substrate (to dilute out non-covalent binding) and measure residual enzymatic velocity (

    
    ).
    
  • Data Analysis:

    • Plot

      
       vs. Time to get 
      
      
      
      for each concentration.
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      (max rate of inactivation) and
      
      
      (binding affinity).

AssayWorkflow Start Enzyme + Buffer Incubate Add Inhibitor (Var. Conc.) Start->Incubate Sample Aliquot at t = 0, 15, 30, 60 min Incubate->Sample Dilute Dilute 100x (Jump Dilution) Sample->Dilute Measure Measure Residual Velocity (v) Dilute->Measure Calc Calculate k_inact / K_I Measure->Calc

Figure 2: Kinetic workflow for validating covalent inhibition.

Part 4: Analytical Validation

NMR Signature (Proton -


): 
  • Parent: Look for the singlet of the

    
     group around 
    
    
    
    4.0 - 4.2 ppm
    .
  • Derivative (Amine): The

    
     singlet will shift upfield to 
    
    
    
    2.8 - 3.2 ppm
    (adjacent to nitrogen).
  • Chiral Center: The methine proton (

    
    ) appears as a multiplet/quartet around 
    
    
    
    5.1 ppm
    . Note that if the parent is racemic, diastereomers may form if the added nucleophile is chiral, splitting peaks.

Mass Spectrometry (LC-MS):

  • Parent: Distinctive Chlorine isotope pattern (M and M+2 peaks in 3:1 ratio).

  • Derivative: Loss of the M+2 chlorine signature. Appearance of the amine mass.[2]

Part 5: Safety & Handling

Hazard: this compound is a potent alkylating agent .

  • Skin/Eye: Causes severe irritation and potential sensitization.

  • Systemic: Potential mutagen.

  • Control: Handle exclusively in a chemical fume hood. Wear double nitrile gloves.

  • Quenching: Quench all reaction glassware and waste with 10% aqueous ammonium hydroxide or sodium thiosulfate to destroy residual alkylating potential before disposal.

References

  • World Health Organization (WHO). Chloroacetanilides: Aspects of their use as herbicides. International Programme on Chemical Safety. Link

  • Singh, H. et al. (2012).[3] Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives.[4] International Journal of Pharma Sciences and Research. Link

  • Backus, K. M. et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link

  • PubChem Compound Summary. this compound (CID 53394639). National Center for Biotechnology Information. Link

  • Gao, Y. et al. (2022). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[5]·YAP1 interaction.[5] RSC Chemical Biology. Link

Sources

experimental design for testing 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Profiling of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide as a Targeted Covalent Inhibitor

Executive Summary

This application note details the experimental framework for evaluating This compound (referred to herein as Compound A ). Structurally, Compound A consists of a hydrophobic 4-propylphenyl scaffold linked to a reactive


-chloroacetamide  warhead.

In drug discovery, chloroacetamides are potent electrophiles that react with nucleophilic cysteine residues via an


 mechanism. While historically viewed as promiscuous alkylating agents, recent successes (e.g., covalent inhibitors of TEAD, KRAS G12C) demonstrate that properly "tuned" chloroacetamides can achieve high selectivity.

This guide moves beyond simple


 screening. It provides a rigorous protocol to validate Compound A as a Targeted Covalent Inhibitor (TCI) , distinguishing specific target engagement from non-specific proteome reactivity.

Part 1: Chemical Stability & Intrinsic Reactivity Profiling

Rationale: Before biological testing, you must quantify the intrinsic electrophilicity of the chloroacetamide warhead. If the compound is too reactive, it will be toxic (non-specific alkylation); if too stable, it may not modify the target. We use a Glutathione (GSH) Half-Life Assay as the industry standard for this "tunability" assessment.

Protocol: GSH Reactivity Assay (LC-MS/MS)

Objective: Determine the pseudo-first-order rate constant (


) and half-life (

) of Compound A in the presence of physiological nucleophiles.

Materials:

  • Compound A (10 mM stock in DMSO).

  • Reduced L-Glutathione (GSH).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • Buffer: PBS pH 7.4 at 37°C.

Workflow:

  • Preparation: Prepare a reaction mixture containing 10 µM Compound A and 5 mM GSH (500-fold excess to ensure pseudo-first-order kinetics) in PBS.

  • Incubation: Incubate at 37°C.

  • Sampling: Withdraw aliquots at

    
     minutes.
    
  • Quenching: Immediately quench each aliquot into cold Acetonitrile (ACN) containing the Internal Standard (IS).

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the depletion of the parent mass (Compound A) and the appearance of the GSH-Adduct.

Data Processing: Plot


 vs. time. The slope of the line is 

.

Interpretation:

  • 
    : High Reactivity.  Likely promiscuous/toxic. Use as a positive control only.
    
  • 
    : Moderate Reactivity.  Ideal for TCI. Requires specific binding pocket to accelerate the reaction.
    
  • 
    : Low Reactivity.  May require extremely high affinity (
    
    
    
    ) to function.

Part 2: Biochemical Potency ( )

Rationale: For covalent inhibitors,


 is a time-dependent artifact. The true potency is defined by the efficiency of covalent bond formation (

) relative to the initial binding affinity (

).
Protocol: Time-Dependent Inhibition (TDI)

Objective: Determine the second-order rate constant (


) to rank potency.

Experimental Design:

  • Enzyme Activation: Prepare the target protein (e.g., Kinase, Protease) in assay buffer.

  • Incubation: Incubate enzyme with varying concentrations of Compound A (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for different time points (

    
     to 
    
    
    
    min).
  • Reaction Trigger: At each time point, dilute an aliquot 1:100 into a substrate solution (Jump Dilution) to measure remaining enzyme activity.

  • Readout: Measure product formation (fluorescence/absorbance).

Calculation:

  • Determine

    
     for each inhibitor concentration 
    
    
    
    by fitting activity decay to
    
    
    .
  • Plot

    
     vs. 
    
    
    
    . Fit to the hyperbolic equation:
    
    
  • Report

    
     (
    
    
    
    )
    .

Visualization of Kinetic Workflow:

KineticWorkflow Stock Compound A (Stock) Incubation Incubate with Target (Var. Time & Conc.) Stock->Incubation Initiate Dilution Jump Dilution (Add Substrate) Incubation->Dilution t = x min Readout Measure Residual Activity Dilution->Readout V_max Analysis Calculate k_inact / K_I Readout->Analysis Curve Fit

Caption: Workflow for determining covalent kinetic parameters (


) via Jump Dilution method.

Part 3: Selectivity & Target Engagement (Chemoproteomics)

Rationale: Chloroacetamides can react with off-target cysteines (e.g., GAPDH). To prove Compound A is a specific drug lead and not a "PAINS" molecule, you must map its proteome-wide selectivity.

Protocol: Competitive Activity-Based Protein Profiling (ABPP)

Objective: Identify the primary target and assess off-target alkylation in live cells.

Materials:

  • Probe: Iodoacetamide-Desthiobiotin (IA-DTB) or a "Clickable" Chloroacetamide probe.

  • Lysate/Cells: Relevant cell line (e.g., HEK293 or cancer line).

  • Reagents: Streptavidin beads, Trypsin, TMT labels (for quantitative MS).

Workflow:

  • Live Cell Treatment: Treat cells with Compound A (1 µM and 10 µM) or DMSO (Control) for 2 hours.

  • Lysis & Labeling: Lyse cells. Treat lysates with the broad-spectrum probe IA-DTB (1 µM) for 1 hour.

    • Mechanism: IA-DTB will label all free cysteines. Cysteines already blocked by Compound A will not be labeled.

  • Enrichment: Digest proteins with trypsin. Enrich biotinylated peptides using Streptavidin beads.

  • LC-MS/MS Analysis: Quantify peptides. A reduction in signal for a specific peptide in the Compound A-treated sample indicates target engagement.

Data Output:

  • Target Occupancy:

    
     reduction in probe labeling at the target cysteine.
    
  • Selectivity Score: Number of off-targets identified. A high-quality probe should hit

    
     proteins significantly at 
    
    
    
    .

Part 4: Structural Data Presentation

Table 1: Summary of Key Experimental Endpoints

ParameterAssay TypeMetricSuccess Criteria (Lead Gen)
Intrinsic Reactivity GSH Trapping (LC-MS)

(min)

min
Potency Enzyme Kinetics


Efficiency Enzyme Kinetics


Selectivity Comp-ABPP (Proteomics)Off-target Count

significant hits at

Cellular Potency NanoBRET / Viability


Mechanism of Action Diagram:

MoA cluster_0 Two-Step Covalent Inhibition Cys Target Cysteine (Nucleophile) Complex Reversible Complex (K_I) Cys->Complex + Comp Compound A (Electrophile) Comp->Complex Adduct Covalent Adduct (Irreversible) Complex->Adduct k_inact (Cl- Displacement)

Caption: Two-step mechanism: Reversible binding (


) positions the warhead for rapid covalent modification (

).

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[1] Nature Reviews Drug Discovery, 10(4), 307–317. Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. Link

  • Bumpus, N. N., & Hollenberg, P. F. (2008). Evaluation of chloroacetamide derivatives as mechanism-based inhibitors. Chemical Research in Toxicology, 21(10), 2017-2026. Link

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent Dereplication. SLAS Discovery, 22(1), 3–20. Link

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8864–8869. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide. Our goal is to provide practical, field-proven insights to help you navigate common challenges, optimize your reaction conditions, and troubleshoot side reactions effectively. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, presented in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected, or I've isolated no product. What are the likely causes?

A1: Low or no yield in this acylation reaction typically points to one of three primary issues: reagent deactivation, incomplete reaction due to acid-base chemistry, or poor work-up procedure.

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis.[1] Any moisture present in your reaction setup (e.g., wet solvent, glassware, or starting amine) will rapidly convert the acyl chloride to chloroacetic acid. This acid byproduct will not acylate the amine under these conditions, effectively halting the desired reaction.

    • Validation & Solution: Always use anhydrous solvents (like DCM or THF) and ensure all glassware is oven- or flame-dried before use.[2] It is best practice to use freshly opened or properly stored reagents.

  • Protonation of the Amine: The reaction between 1-(4-propylphenyl)ethylamine and chloroacetyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct.[3][4] In the absence of a suitable base, this HCl will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively stopping the reaction after a maximum of 50% conversion (assuming a 1:1 stoichiometry).

    • Validation & Solution: Incorporate at least one equivalent of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), into the reaction mixture.[5] The base acts as an HCl scavenger, preventing the protonation of your starting material.[1][6]

  • Sub-optimal Temperature Control: This reaction is exothermic. Adding the chloroacetyl chloride too quickly without adequate cooling can cause a rapid temperature increase. This can promote side reactions and potential polymerization, reducing the yield of the desired product.

    • Validation & Solution: Maintain a low reaction temperature (0 to 5 °C) during the dropwise addition of chloroacetyl chloride.[2][7] This ensures the rate of reaction is controlled, minimizing the formation of undesirable byproducts.

Q2: I've observed multiple spots on my TLC plate and my NMR spectrum is complex. What are the common side products?

A2: The formation of byproducts is a common challenge. Understanding their origin is key to mitigating their formation and implementing an effective purification strategy.

Byproduct Formation Mechanism Analytical Signature (Typical) Mitigation Strategy
Triethylammonium Chloride Reaction of the HCl byproduct with the triethylamine base.Water-soluble salt. Appears as a baseline spot on TLC (if not filtered). In ¹H NMR, may show broad peaks if present.Filter the crude reaction mixture before work-up or remove with an aqueous wash.
Chloroacetic Acid Hydrolysis of chloroacetyl chloride by trace water.[1]Acidic. Can be seen in LC-MS. In ¹H NMR, a singlet around 4.0-4.2 ppm.Use anhydrous conditions. Remove during work-up with a dilute aqueous base wash (e.g., NaHCO₃ solution).
N,N-Diacylated Product Further acylation of the product amide nitrogen.Higher molecular weight peak in MS. Loss of the N-H proton signal in ¹H NMR.This is less common for secondary amides but can occur under forcing conditions. Avoid excess chloroacetyl chloride and elevated temperatures.
Oligomers/Polymers Intermolecular N-alkylation where the nitrogen of one product molecule displaces the chlorine of another.Broad, unresolved peaks in NMR. A series of high molecular weight peaks in MS.Avoid high temperatures and prolonged reaction times, especially in the presence of a strong base.

Below is a diagram illustrating the primary reaction pathway and the most common side reactions.

Side_Reactions cluster_reactants Reactants & Reagents cluster_products Products & Side Products Amine 1-(4-propylphenyl)ethylamine Product This compound Amine->Product Desired Reaction HCl HCl (byproduct) Salt Amine Hydrochloride Salt Amine->Salt Protonation (Side Reaction) AcylCl Chloroacetyl Chloride AcylCl->Product Acid Chloroacetic Acid AcylCl->Acid Hydrolysis (Side Reaction) Base Base (e.g., TEA) Base->Product Scavenges HCl H2O Water (contaminant) H2O->Acid HCl->Salt

Caption: Primary and competing side reaction pathways.

Q3: How can I effectively remove the amine hydrochloride salt that precipitates during the reaction?

A3: The hydrochloride salt byproduct (e.g., triethylammonium chloride) is often a fine, white solid that can complicate isolation.

  • Method 1 (Filtration): If the reaction is run in a solvent where the salt has low solubility (like dichloromethane or toluene), you can filter the entire reaction mixture through a pad of celite before proceeding to the aqueous work-up. This removes the bulk of the salt.

  • Method 2 (Aqueous Wash): The most common method is to remove the salt during the work-up. Since the salt is highly soluble in water, a simple aqueous wash of the organic layer is very effective. A typical sequence would be to wash the organic phase with 1) water or dilute HCl (to remove base and unreacted amine), 2) dilute NaHCO₃ (to remove acidic byproducts), and finally 3) brine (to aid in phase separation).[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal choice of base for this synthesis?

A1: The choice of base is critical for success. The base must be strong enough to neutralize the generated HCl but should ideally be non-nucleophilic to avoid competing reactions with the chloroacetyl chloride.

Base pKa (Conjugate Acid) Advantages Disadvantages
Triethylamine (TEA) ~10.7Inexpensive, effective HCl scavenger, easily removed during work-up.[5]Can have nucleophilic character; resulting salt can sometimes complicate stirring.
Pyridine ~5.2Can also act as a nucleophilic catalyst.More difficult to remove due to higher boiling point and organic solubility; weaker base.[2]
DBU ~13.5Very strong, non-nucleophilic base; can accelerate slow reactions.[7][8]More expensive; can promote elimination or other side reactions if not used carefully.
Aqueous K₂CO₃ or NaHCO₃ ~10.3 / ~6.4Inexpensive, useful in Schotten-Baumann type reactions.[1]Promotes rapid hydrolysis of chloroacetyl chloride; requires a two-phase system.[1]

Recommendation: For most applications, Triethylamine (TEA) offers the best balance of reactivity, cost, and ease of use. Use 1.1-1.2 equivalents to ensure complete HCl scavenging.

Q2: How should I handle the highly reactive and hazardous chloroacetyl chloride?

A2: Chloroacetyl chloride is corrosive, lachrymatory, and moisture-sensitive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use dry syringes or cannulas for transfers. Any spills should be neutralized with a suitable agent like sodium bicarbonate.

Q3: What is the best way to monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method.[7][9]

  • Mobile Phase: A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 3:1 v/v).

  • Visualization: Use a UV lamp (254 nm). The starting amine and the product amide should both be UV active due to the phenyl ring.

  • Interpretation: The reaction is complete when the spot corresponding to the starting amine (1-(4-propylphenyl)ethylamine) is no longer visible. The product spot should appear at a different Rf value (typically higher or lower depending on polarity).

Protocols and Methodologies

This section provides a validated, step-by-step protocol for the synthesis and purification.

Protocol 1: Synthesis of this compound

This protocol is a self-validating system designed for high yield and purity.

Workflow start Start setup 1. Reaction Setup - Dissolve amine and TEA in anhydrous DCM. - Cool to 0 °C in an ice bath. start->setup addition 2. Reagent Addition - Slowly add chloroacetyl chloride (1.1 eq)  dropwise over 30 mins. - Maintain temperature at 0-5 °C. setup->addition reaction 3. Reaction - Stir at 0 °C for 1 hour. - Allow to warm to room temperature. - Stir for 3-6 hours, monitoring by TLC. addition->reaction workup 4. Aqueous Work-up - Transfer to a separatory funnel. - Wash with 1M HCl, sat. NaHCO₃, and brine. reaction->workup dry 5. Drying & Concentration - Dry organic layer over Na₂SO₄. - Filter and evaporate solvent. workup->dry purify 6. Purification - Recrystallize crude solid from  Ethyl Acetate/Hexanes. dry->purify end End (Pure Product) purify->end

Caption: Experimental workflow for synthesis and purification.

  • Reaction Setup:

    • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-(4-propylphenyl)ethylamine (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to create a ~0.5 M solution.

    • Add triethylamine (1.2 eq) to the solution.

    • Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Dilute chloroacetyl chloride (1.1 eq) with a small amount of anhydrous DCM in the dropping funnel.

    • Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-45 minutes. It is critical to maintain the internal temperature below 5 °C during the addition.[7]

  • Reaction Monitoring:

    • After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring for 3-6 hours, monitoring the disappearance of the starting amine by TLC.[7]

  • Aqueous Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove excess TEA and any unreacted starting amine).

      • Saturated aqueous NaHCO₃ solution (to remove chloroacetic acid).

      • Brine (to remove residual water).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which should be a solid or semi-solid.

    • For final purification, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound.[7][10]

References

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. National Institutes of Health. [Link]

  • 2-Chloro-N-(4-fluorophenyl)acetamide - PMC - NIH. National Institutes of Health. [Link]

  • Making Amides from Acyl Chlorides - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions - Taylor & Francis. Taylor & Francis Online. [Link]

  • What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. ResearchGate. [Link]

  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS - Semantic Scholar. Semantic Scholar. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. IJPSR. [Link]

  • Reaction of aryl amine with chloroacetyl chloride in the presence of... - ResearchGate. ResearchGate. [Link]

  • A facile amidation of chloroacetyl chloride using DBU. Journal of Chemical and Pharmaceutical Research. [Link]

  • Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Purification & Handling of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Challenge Molecule

You are likely working with 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide as a reactive intermediate for herbicide synthesis or as a covalent inhibitor in drug discovery. This molecule presents a specific "dual-challenge" profile:

  • The "Warhead" (Electrophilic Instability): The

    
    -chloroacetamide group is a potent alkylating agent. It is designed to react, making it inherently labile to hydrolysis and nucleophilic attack during purification.
    
  • The Stereocenter (Chiral Purity): The 1-(4-propylphenyl)ethyl moiety creates a chiral center. Unless you performed an asymmetric synthesis, you are dealing with a racemate that likely requires resolution.

This guide provides a self-validating workflow to purify this compound without degrading the warhead or losing the enantiomeric excess.

Module 1: Chemical Stability & Handling (Pre-Purification)

The Critical Error: Treating this compound like a standard stable amide. The Reality: The electron-withdrawing chlorine atom activates the carbonyl, making the amide bond susceptible to hydrolysis, while the


-carbon is prone to 

displacement.
Stability Logic & Degradation Pathways

Avoid aqueous bases (NaOH, KOH) at all costs. Even mild bases like bicarbonate can induce hydrolysis if left in contact for prolonged periods.

StabilityLogic Compound This compound Base Basic Conditions (pH > 9) Compound->Base Exposure Acid Acidic Conditions (Strong Acid, Heat) Compound->Acid Exposure Nucleophile Nucleophiles (R-SH, R-NH2) Compound->Nucleophile Contamination Hydrolysis Hydrolysis to Hydroxyacetamide Base->Hydrolysis S_N2 Displacement of Cl Cleavage Amide Cleavage (Loss of Warhead) Acid->Cleavage Amide Hydrolysis Alkylation Irreversible Alkylation (Impurity Formation) Nucleophile->Alkylation Covalent Bond

Figure 1: Degradation pathways. Note that basic conditions primarily target the chloride (S_N2), while acidic conditions attack the amide bond.

Protocol 1: Neutral Workup Strategy
  • Quench: Use cold saturated

    
     or dilute 
    
    
    
    (1M) to quench reactions. Avoid
    
    
    .
  • Drying: Use anhydrous

    
    . Avoid 
    
    
    
    (basic) or
    
    
    (slightly Lewis acidic, can sometimes cause sticking).
  • Solvent Removal: Keep rotary evaporator bath

    
    . High heat can trigger intermolecular alkylation (dimerization).
    

Module 2: Crystallization (The "Oiling Out" Challenge)

The Issue: The 4-propylphenyl chain is highly lipophilic. When attempting to crystallize from polar solvents, the compound often separates as an oil ("oiling out") rather than a crystal lattice, trapping impurities.

Troubleshooting "Oiling Out"

The key is to use a Two-Solvent System where the compound is soluble in the "good" solvent at room temperature but insoluble in the "anti-solvent."

Recommended Solvent System: Toluene (Good) / Heptane (Anti-solvent)

  • Why? Toluene interacts well with the aromatic rings (

    
    -
    
    
    
    stacking) preventing premature oiling. Heptane is miscible and reduces solubility gradually.
Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve crude material in the minimum amount of warm Toluene (

    
    ). Do not boil.
    
  • Initial Cloud Point: Add Heptane dropwise until a faint, persistent cloudiness appears.

  • Re-solubilization: Add 1-2 drops of Toluene to clear the solution.

  • Seeding (Critical): Add a seed crystal. If none exists, scratch the glass interface with a glass rod to induce nucleation.

  • Slow Cooling: Wrap the flask in foil/cotton to cool slowly to Room Temp (RT) over 2 hours.

  • Cold Soak: Once solids appear, move to

    
     fridge.
    
Solvent SystemSuitabilityNotes
Toluene / Heptane High Best for preventing oiling out.
EtOAc / Hexane MediumGood, but faster evaporation of Hexane can cause crusting.
IPA / Water Low Risk of hydrolysis. Water acts as a nucleophile over time.
Ethanol MediumGood solubility, but requires very low temps (-20°C) to yield.

Module 3: Chiral Purification (Enantiomeric Resolution)

If you require a single enantiomer (e.g., the (S)-isomer is often the bioactive form in similar herbicides/drugs), crystallization alone is rarely sufficient unless you have a resolving agent.

The Solution: Chiral HPLC/SFC using Polysaccharide-based Stationary Phases.

Method Development Guide

Based on the structure (Amide + Phenyl + Alkyl chain), Amylose-based columns usually provide the best recognition.

  • Column Recommendation:

    • Primary:Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA, Lux Amylose-2).

    • Secondary:Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

  • Mobile Phase (The "Polar Organic" Mode):

    • Avoid standard Normal Phase (Hexane/IPA) if solubility is an issue.

    • Use: 100% Methanol or Acetonitrile.

    • Why? The amide group hydrogen bonds with the stationary phase. Pure alcohols often sharpen the peaks for amides compared to Hexane mixtures.

ChiralWorkflow Start Racemic Mixture Screen Screening: Amylose-2 vs Cellulose-1 Solvent: 100% MeOH Start->Screen Decision Separation > 1.5? Screen->Decision Opt1 Optimization A: Switch to Hexane/EtOH (90:10) Decision->Opt1 No (Partial Sep) Prep Preparative Scale-Up (Loading: 10-20 mg/inj) Decision->Prep Yes Opt2 Optimization B: low flow rate, lower Temp (15°C) Opt1->Opt2 Still Poor Opt2->Prep

Figure 2: Chiral Method Development Decision Tree.

FAQ & Troubleshooting

Q: My compound turned into a brown oil on the silica column. What happened? A: Silica gel is slightly acidic. If your run was slow (>30 mins), the


-chloro group may have degraded, or the amide hydrolyzed.
  • Fix: Pre-treat your silica with 1% Triethylamine (TEA) in Hexane to neutralize it. Run a "Flash" column (fast flow) rather than a gravity column.

Q: I see a double peak in NMR, but it's not an impurity. A: This is likely Rotamers . The amide bond has restricted rotation.

  • Verification: Run the NMR at

    
    . If the peaks coalesce into sharp singlets, they are rotamers, not impurities.
    

Q: Can I use recrystallization to separate the enantiomers? A: Not directly. You would need to form a diastereomeric salt, but this molecule has no acidic/basic handle strong enough for stable salt formation with tartaric acid/amines.

  • Fix: Use Chiral HPLC (Prep) or perform an asymmetric synthesis using a chiral amine starting material ((S)-1-(4-propylphenyl)ethylamine).

References

  • Roberts, T. R., et al. (2025). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Environmental Science & Technology.

    • Relevance: Establishes the hydrolysis kinetics of chloroacetamides, confirming susceptibility to under basic conditions.
  • Phenomenex Technical Guide. (2024). Chiral HPLC Separations: A Guide to Column Selection.

    • Relevance: Validates the use of Polysaccharide-based columns (Amylose/Cellulose) for N-substituted amide resolution.
  • MIT OpenCourseWare. (2019). Two-Solvent Recrystallization Guide.

    • Relevance: Provides the foundational protocol for the "Good Solvent/Anti-Solvent" technique required to prevent oiling out.
  • BenchChem Application Note. (2025). Protocols for Chiral Chromatography Using N-((S)-1-phenylethyl)acrylamide-Based Stationary Phases.

    • Relevance: Demonstrates the specific interaction of phenylethyl-amide motifs with chiral st

Technical Support Center: Stability of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals working with 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide. Its purpose is to provide a comprehensive understanding of the compound's stability characteristics in solution and to offer practical guidance for troubleshooting common degradation issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The primary stability concern is chemical degradation via hydrolysis.[1][2][3][4] The molecule has two main sites susceptible to hydrolysis: the amide bond and the α-chloro group. The rate and specific pathway of degradation are highly dependent on the solution's pH, temperature, and exposure to light.[5]

Q2: At which positions on the molecule does degradation typically occur?

Degradation primarily occurs at two positions, as illustrated below:

  • Amide Hydrolysis: Cleavage of the amide (C-N) bond, which is susceptible to both acid and base catalysis.[2][3][4] This results in the formation of 1-(4-propylphenyl)ethan-1-amine and 2-chloroacetic acid.

  • Nucleophilic Substitution: Displacement of the chloride atom via an SN2 reaction. In aqueous solutions, particularly under basic conditions, the nucleophile is often a hydroxide ion, resulting in the formation of the corresponding hydroxyacetamide derivative.[2][3]

Q3: What is a "forced degradation" study and why is it important?

A forced degradation or "stress testing" study is an experiment where the drug substance is intentionally exposed to harsh conditions—such as high heat, extreme pH, oxidizing agents, and intense light—to accelerate its degradation.[6][7] These studies are critical for:

  • Identifying potential degradation products and understanding degradation pathways.[6]

  • Developing and validating "stability-indicating" analytical methods, which are capable of separating the intact compound from all its potential degradation products.[8]

Q4: What are the general recommendations for preparing and storing stock solutions?

For maximal stability, stock solutions should be prepared in a non-aqueous, aprotic solvent (e.g., anhydrous DMSO or acetonitrile) and stored at low temperatures (-20°C or -80°C) in tightly sealed containers, protected from light. Aqueous working solutions should be prepared fresh before each experiment. If aqueous buffers are required for storage, a systematic stability study should be performed to identify the optimal pH and temperature conditions.

Troubleshooting Guide: Degradation in Solution

This section addresses specific issues you may encounter. The following flowchart provides a logical sequence for diagnosing stability problems.

Troubleshooting_Workflow start Problem: Compound is degrading in solution check_ph 1. Is the solution pH outside the 5-7 range? start->check_ph adjust_ph Action: Buffer solution to a neutral pH (e.g., pH 6-7). Re-evaluate stability. check_ph->adjust_ph Yes check_temp 2. Is the solution stored at room temp or higher? check_ph->check_temp No adjust_ph->check_temp adjust_temp Action: Store solution at 4°C (short-term) or ≤ -20°C (long-term). Prepare aqueous solutions fresh. check_temp->adjust_temp Yes check_light 3. Is the solution exposed to ambient or UV light? check_temp->check_light No adjust_temp->check_light protect_light Action: Store in amber vials or wrap containers in foil. check_light->protect_light Yes check_nucleophiles 4. Does the buffer contain reactive nucleophiles (e.g., Tris, amines)? check_light->check_nucleophiles No protect_light->check_nucleophiles change_buffer Action: Switch to a non-nucleophilic buffer (e.g., PBS, HEPES, MES). check_nucleophiles->change_buffer Yes end Issue Resolved / Stability Improved check_nucleophiles->end No change_buffer->end

Caption: Troubleshooting workflow for stability issues.

Issue 1: Rapid loss of parent compound in my aqueous buffer.

  • Probable Cause: pH-mediated hydrolysis. The amide linkage and the chloro-substituent are both susceptible to degradation under acidic or basic conditions.[2][3] Basic conditions, in particular, promote a rapid SN2 reaction where a hydroxide ion displaces the chloride.[2][3]

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of your solution. Buffers can change pH over time or if prepared incorrectly.

    • Adjust to Neutral: If possible, adjust the experimental conditions to maintain a pH between 6.0 and 7.5. The stability of similar chloroacetamide herbicides is often greatest in the near-neutral pH range.

    • Buffer Selection: Be aware that some buffer components can act as nucleophiles. For example, Tris buffer contains a primary amine that can potentially react with the electrophilic α-carbon, displacing the chloride. Consider using non-nucleophilic buffers like PBS, HEPES, or MES.

Issue 2: My compound's purity decreases even when stored frozen in an aqueous buffer.

  • Probable Cause: Slow hydrolysis or degradation within frozen micro-pockets of concentrated solute. Even at low temperatures, chemical reactions can proceed, albeit at a much slower rate.[4]

  • Troubleshooting Steps:

    • Use Aprotic Solvent for Storage: For long-term storage, dissolve the compound in an anhydrous aprotic solvent like DMSO or ethanol. Prepare small aliquots to avoid repeated freeze-thaw cycles.

    • Flash Freeze: When freezing aqueous solutions, flash-freeze them in liquid nitrogen to minimize the formation of concentrated solute pockets.

    • Prepare Fresh: The most reliable practice is to prepare aqueous working solutions fresh from a frozen aprotic stock solution immediately before use.

Issue 3: I observe an unexpected new peak in my chromatogram after my experiment.

  • Probable Cause: Formation of a degradation product. The identity of the new peak depends on the degradation pathway.

  • Troubleshooting Steps:

    • Characterize the Impurity: Use a mass spectrometer (LC-MS) to determine the mass of the new peak.

      • A mass corresponding to the replacement of -Cl (35.45 Da) with -OH (17.01 Da) (a net change of -18.44 Da) suggests hydrolysis via SN2 nucleophilic substitution.

      • A mass corresponding to one of the hydrolysis products—1-(4-propylphenyl)ethan-1-amine or 2-chloroacetic acid—suggests amide bond cleavage.

    • Perform a Forced Degradation Study: Conduct a controlled experiment (see protocol below) to intentionally generate degradation products. This can help confirm the identity of the unknown peak by comparing retention times and mass spectra.

Summary of Factors Affecting Stability
FactorEffect on this compoundMitigation Strategy
pH High and low pH values catalyze hydrolysis of the amide bond and/or the C-Cl bond.[2][3][5]Maintain solution pH in the neutral range (6.0-7.5). Use non-nucleophilic buffers.
Temperature Increased temperature accelerates the rate of all degradation reactions.[5]Store stock solutions at ≤ -20°C. Prepare working solutions fresh and keep them cool.
Light UV or high-intensity light can induce photolytic degradation, often via free-radical pathways.[5][6]Store solutions in amber vials or protect them from light by wrapping containers in foil.
Oxidizing Agents Presence of peroxides (in solvents like THF or ether) or dissolved oxygen can lead to oxidative degradation.Use high-purity, peroxide-free solvents. Consider purging solutions with an inert gas (N₂ or Ar).
Nucleophiles Buffer components or other reagents with nucleophilic groups (e.g., primary amines, thiols) can displace the chloride atom.Use non-nucleophilic buffers (e.g., PBS, HEPES) if reactivity is observed with amine-based buffers (e.g., Tris).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile or methanol.

2. Stress Conditions:

  • For each condition, dilute the stock solution to a final concentration of ~100 µg/mL in the stressor solution.

  • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature (this reaction is often rapid).[2][3]

  • Oxidative Degradation: 3% H₂O₂. Incubate at room temperature, protected from light.

  • Thermal Degradation: Dilute in a neutral buffer (e.g., pH 7.0 PBS). Incubate at 60°C, protected from light.

  • Photolytic Degradation: Dilute in a neutral buffer. Expose to a photostability chamber with a light source conforming to ICH Q1B guidelines.

3. Time Points and Analysis:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.

  • Immediately quench the reaction. For acid/base samples, neutralize the pH. For all samples, dilute with mobile phase to stop the reaction.

  • Analyze all samples, including an unstressed control, by a suitable analytical method (e.g., reverse-phase HPLC with UV and MS detection).[9][10]

4. Data Evaluation:

  • Monitor the decrease in the peak area of the parent compound.

  • Identify and quantify the formation of new peaks (degradation products).

  • Perform a peak purity analysis (e.g., using a diode array detector) to ensure the parent peak is not co-eluting with degradants.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare 1 mg/mL Stock Solution stress_conditions Expose aliquots to: - Acid (0.1M HCl, 60°C) - Base (0.1M NaOH, RT) - Oxidative (3% H₂O₂, RT) - Thermal (pH 7, 60°C) - Photolytic (ICH Q1B light) prep_stock->stress_conditions sampling Sample at T=0, 2, 4, 8, 24h stress_conditions->sampling quench Quench Reaction & Neutralize pH sampling->quench analyze Analyze by LC-UV/MS quench->analyze eval Assess parent peak loss Identify & quantify degradants Confirm peak purity analyze->eval

Caption: Workflow for a forced degradation study.

References

  • Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed.
  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. National Institutes of Health (NIH).
  • Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate.
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications.
  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. USGS.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.

Sources

Technical Support Center: Optimizing N-Acylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your experiments.

Understanding N-Acylation: The Fundamentals

N-acylation is a cornerstone of organic synthesis, pivotal in the construction of the amide bonds that are ubiquitous in pharmaceuticals, natural products, and materials science.[1][2][3] The reaction involves the coupling of an amine with a carboxylic acid or its derivative, such as an acyl halide or anhydride. While conceptually straightforward, the success of an N-acylation reaction is highly dependent on a careful balance of several factors, including the choice of reagents, solvent, temperature, and the presence of a base.

This guide will provide you with the foundational knowledge and practical insights to optimize your N-acylation reactions, troubleshoot common issues, and achieve high yields and purity in your desired products.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during N-acylation reactions.

Q1: Why is the yield of my N-acylation reaction unexpectedly low?

A1: Low yields in N-acylation reactions can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or a deactivated acylating agent. Aromatic amines, for instance, are generally less nucleophilic than aliphatic amines and may require more forcing conditions to react completely.[4]

  • Hydrolysis of the Acylating Agent: Acylating agents like acyl chlorides and anhydrides are highly sensitive to moisture.[5] Any water present in the reaction mixture will hydrolyze these reagents, reducing their effective concentration and leading to lower yields.

  • Protonation of the Amine: The acidic byproduct generated during the reaction (e.g., HCl from an acyl chloride) can protonate the starting amine.[4][5] This protonated amine is no longer nucleophilic and cannot participate in the reaction, effectively halting the process.

  • Poor Solubility: If the reactants are not adequately dissolved in the chosen solvent, the reaction rate will be significantly hindered.

Q2: I'm observing multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

A2: The formation of multiple products typically points to side reactions. The most common side product is the diacylation of the amine, which can occur under harsh reaction conditions or with a large excess of the acylating agent.[4] Degradation of the starting material or the desired product can also occur if the reaction is heated for too long or at too high a temperature. To minimize side products, it is crucial to carefully control the stoichiometry of the reactants and to monitor the reaction progress closely.

Q3: What is the role of the base in the N-acylation reaction?

A3: A base plays a critical role in N-acylation reactions for two primary reasons:

  • Neutralization of Acidic Byproducts: The base neutralizes the acidic byproduct (e.g., HCl or acetic acid) that is formed during the reaction.[4][5] This prevents the protonation and subsequent deactivation of the nucleophilic amine.

  • Driving the Reaction to Completion: By neutralizing the acid, the base helps to drive the reaction equilibrium towards the formation of the amide product.[4]

Commonly used bases include organic amines like pyridine and triethylamine, or inorganic bases such as aqueous sodium hydroxide.[4]

Q4: How do I choose the right solvent for my N-acylation reaction?

A4: The ideal solvent should dissolve both the amine and the acylating agent to ensure a homogeneous reaction mixture. Aprotic solvents are often preferred as they do not participate in the reaction. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[6]

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of an N-acylation reaction.[4][5] By spotting the reaction mixture alongside the starting amine on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product spot. This allows you to determine the optimal reaction time and prevent the formation of side products due to prolonged reaction times or excessive heating.

In-Depth Troubleshooting Guide

For more persistent issues, this troubleshooting guide provides a deeper dive into potential problems and their solutions.

Problem Potential Cause Recommended Solution & Explanation
No Reaction or Very Low Conversion Inactive Nucleophile (Amine) The amine may be protonated, rendering it non-nucleophilic.[5] Ensure a sufficient amount of a suitable base is present to neutralize any acidic species and deprotonate the amine.
Poor Quality of Acylating Agent The acylating agent may have hydrolyzed due to improper storage.[5] Use a fresh or newly opened bottle of the acylating agent. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Temperature The reaction may be too slow at the current temperature.[6][5] Gradually increase the reaction temperature in increments (e.g., 10-20°C) while monitoring the reaction by TLC. A temperature screening experiment can help identify the optimal condition.[6]
Formation of an N-acyl Urea Byproduct Using Carbodiimide Coupling Agents (e.g., DCC, EDC) An O-to-N acyl migration can occur with the activated carboxyl group, forming a stable N-acyl urea that cannot react further.[7] This side reaction is temperature-dependent. It is recommended to perform carbodiimide-mediated couplings at low temperatures.[7]
Difficulty in Acylating Weakly Nucleophilic Amines Low Reactivity of the Amine Weakly nucleophilic amines, such as certain heterocyclic amines, may require more reactive acylating agents or longer reaction times.[8] Consider using a more potent coupling reagent, such as HATU or PyBOP, which are known to be effective for challenging couplings.[8][9]
Racemization in Chiral Molecules Harsh Reaction Conditions or Inappropriate Coupling Reagents Racemization can be a significant issue when working with chiral amines or carboxylic acids. The choice of coupling reagent and additives is critical. Additives like 1-hydroxybenzotriazole (HOBt) are known to suppress racemization.[10]

Visualizing the N-Acylation Process

General Reaction Mechanism

The following diagram illustrates the general mechanism for the N-acylation of an amine with an acyl chloride.

Troubleshooting_Workflow Start Low Yield or No Product CheckReagents Check Reagent Quality (Freshness, Anhydrous Conditions) Start->CheckReagents CheckBase Verify Base Stoichiometry and Strength CheckReagents->CheckBase Reagents OK CheckSolvent Ensure Reactant Solubility in Solvent CheckBase->CheckSolvent Base OK OptimizeTemp Optimize Reaction Temperature CheckSolvent->OptimizeTemp Solubility OK OptimizeTime Optimize Reaction Time OptimizeTemp->OptimizeTime Temperature Optimized ConsiderCouplingAgent Consider Alternative Coupling Agent OptimizeTime->ConsiderCouplingAgent Still Low Yield Success Successful Reaction OptimizeTime->Success Improved Yield ConsiderCouplingAgent->Success

Caption: Troubleshooting workflow for N-acylation.

Standard N-Acylation Protocol (Using an Acyl Chloride)

This protocol provides a general procedure for the N-acylation of an amine with an acyl chloride. It should be adapted based on the specific substrates and reaction scale.

Materials:

  • Amine

  • Acyl chloride

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Ice bath

Procedure:

  • Setup: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas. Assemble the reaction apparatus under an inert atmosphere.

  • Reactant Preparation: In the round-bottom flask, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the chosen anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is particularly important for reactive acyl chlorides to control the initial exotherm.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.0-1.2 equivalents) dropwise to the stirred reaction mixture. The slow addition helps to maintain temperature control and minimize side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired amount of time. Monitor the reaction progress by TLC. [4]Gentle heating may be required for less reactive amines. [4][5]6. Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to obtain the pure N-acylated product.

References

  • Benchchem. Troubleshooting acylation reactions for urea derivatives.
  • Benchchem. Optimizing reaction conditions for N-acylation of 2-naphthylamine.
  • Benchchem. optimizing reaction conditions for N-acylation of p-toluidine.
  • ResearchGate. N-Acylation Reactions of Amines.
  • National Institutes of Health. The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives.
  • University of Bath. N-Acylation Reactions of Amines.
  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • National Institutes of Health. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • ARKAT USA. N-Acylation in combinatorial chemistry.
  • ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry.
  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation.
  • National Institutes of Health. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Taylor & Francis Online. Mild and Useful Method for N-Acylation of Amines.
  • MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • ResearchGate. N-Acylation Reactions of Amines.
  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
  • ResearchGate. A detailed study on the effect of different solvents and bases on the...
  • National Institutes of Health. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions.
  • Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros.
  • Università degli Studi di Milano. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.
  • ResearchGate. (a) N-Acylation by using coupling reagents on carboxylic acids. (b)...
  • StudySmarter. Nucleophilic Acyl Substitution Practice Problems.
  • MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Merck Millipore. Novabiochem® Coupling reagents.
  • ACS Publications. Photocatalytic Silylation/Germylation and Cascade Cyclization of N-(o-Cyanobiaryl)acrylamides.
  • Nature. Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition.
  • Royal Society of Chemistry. Amide bond formation: beyond the dilemma between activation and racemisation.

Sources

Analytical Method Development for Chloroacetamides: Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Context: Pharmaceutical Impurity Profiling (ICH M7 Compliance) Status: Operational

Introduction: The "Alkylating" Challenge

Welcome to the technical support center. If you are here, you are likely dealing with Chloroacetamides (e.g., 2-chloroacetamide, N-chloroacetyl derivatives) in your drug substance. These compounds are potent alkylating agents, often classified as Class 2 or Class 3 mutagens under ICH M7 guidelines.

The analytical challenge is threefold:

  • Reactivity: They are designed to react, meaning they often degrade during sample preparation.

  • Size: Low molecular weight (MW < 150 Da) creates interference issues in LC-MS.

  • Polarity: They are often highly polar, leading to poor retention on standard C18 columns.

This guide moves beyond standard SOPs to address the causality of method failure.

Module 1: The Stability Trap (Sample Preparation)

The Issue: "I spiked the impurity at 5 ppm, but I’m only recovering 10%."

Root Cause: Chloroacetamides are electrophiles. They react with nucleophiles. The most common error in method development for these compounds is using Methanol (MeOH) as a diluent or mobile phase component.

The Mechanism of Failure

In the presence of methanol (especially if slightly basic or heated), chloroacetamides undergo solvolysis to form methoxyacetamides . This is not just degradation; it is an in-situ derivatization that eliminates your analyte before it reaches the detector.

Protocol: The "Inert System" Workflow
ParameterRecommendationScientific Rationale
Diluent Acetonitrile (ACN) or Water/ACN mixtures.ACN is aprotic and lacks nucleophilic hydroxyl groups, preventing solvolysis.
Mobile Phase A 0.1% Formic Acid in Water.Acidic pH suppresses hydrolysis (which is base-catalyzed for these amides).
Mobile Phase B Acetonitrile (NOT Methanol).Prevents on-column degradation and lowers system backpressure.
Sample Temp Maintain at 4°C .Reduces kinetic rate of hydrolysis or interaction with the API matrix.

Senior Scientist Pro-Tip: If your API is an amine, it can react with the chloroacetamide in the solution. You must separate them immediately or keep the sample pH acidic to protonate the API amine, rendering it non-nucleophilic.

Module 2: Detection & Sensitivity (The "Invisible Peak")

The Issue: "My background noise is too high to reach the TTC limit (1.5 µ g/day )."

Root Cause: Chloroacetamides have weak UV chromophores (only end-absorption < 210 nm). LC-MS is required, but their low mass (e.g., 2-chloroacetamide MW 93.5) falls into the "chemical noise" region of many mass spectrometers.

Troubleshooting: Optimizing MS/MS for Low Mass

Technique: Triple Quadrupole (QqQ) in MRM mode.

  • Source Parameters:

    • Gas Temp: Keep moderate (300°C). High heat can degrade thermally labile derivatives.

    • Cone Voltage: LOWER IT. Small molecules fragment easily. High cone voltage can destroy the precursor ion before it enters Q1.

  • Transition Strategy:

    • Do not rely solely on the

      
       ion if it is unstable.
      
    • Look for the Chlorine Isotope Pattern . The

      
       and 
      
      
      
      ratio (3:1) is your best confirmation tool in complex matrices.
Recommended MRM Setup (Example for 2-Chloroacetamide)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
94.0 (

)
77.0 (Loss of NH3)10-15Quantifier
96.0 (

)
79.0 (Loss of NH3)10-15Qualifier (Isotope Conf.)
94.0 42.0 (CH2CO)20-25Qualifier (Structural)

Module 3: Separation (The "Retention" Problem)

The Issue: "The peak elutes in the void volume (t0) with the salt front."

Root Cause: Small, polar chloroacetamides have insufficient hydrophobic interaction with C18 phases.

Decision Matrix: Column Selection

Don't force a C18 column to do a HILIC job.

  • Option A: HILIC (Hydrophilic Interaction LC)

    • Best for: Very polar, small chloroacetamides (e.g., 2-chloroacetamide).

    • Phase: Amide or Bare Silica.

    • Mobile Phase: High ACN (85-95%).

    • Benefit: Elutes after the void; high sensitivity in MS due to high organic content.

  • Option B: Fluorinated Phases (PFP)

    • Best for: Halogenated selectivity.

    • Mechanism:[1] The Pentafluorophenyl (PFP) phase interacts specifically with the chlorine atom and the dipole of the amide.

    • Benefit: Provides "orthogonal" selectivity to C18, often separating the impurity from the API.

Visual Troubleshooting Guides

Diagram 1: Method Development Decision Tree

MethodDev Start Start: Chloroacetamide Analysis SolventCheck Check Diluent: Is it Methanol? Start->SolventCheck Stop1 STOP: Change to ACN. Prevents Methoxy-artifact. SolventCheck->Stop1 Yes RetentionCheck Check Retention: k' < 1.0 (Void Elution)? SolventCheck->RetentionCheck No (ACN used) ColumnSelect Select Column Strategy RetentionCheck->ColumnSelect Yes Detection MS/MS Optimization RetentionCheck->Detection No (Good Retention) PFP PFP (Fluorinated) Target: Halogen Interaction ColumnSelect->PFP Moderate Polarity HILIC HILIC Mode Target: High Polarity ColumnSelect->HILIC High Polarity C18 Standard C18 PFP->Detection HILIC->Detection Noise Issue: High Background Noise? Detection->Noise CleanUp Monitor Cl-Isotope Ratio (3:1) Use Divert Valve for API Noise->CleanUp Yes

Caption: Decision tree for selecting solvent and column chemistry based on analyte polarity and stability.

Diagram 2: The "Missing Peak" Diagnostic

MissingPeak Issue Problem: Low/No Recovery Step1 Check Blank vs. Matrix Issue->Step1 SolventBlank Low in Solvent Std? Step1->SolventBlank MatrixBlank Low in Spiked API? Step1->MatrixBlank Degradation Hydrolysis/Solvolysis (Check pH & Diluent) SolventBlank->Degradation Yes Adsorption Sticking to Glassware? (Use Silanized Vials) SolventBlank->Adsorption Yes Reaction Reacting with API? (Acidify Sample) MatrixBlank->Reaction Yes Suppression Ion Suppression? (Optimize Separation) MatrixBlank->Suppression Yes

Caption: Diagnostic workflow to distinguish between stability issues, adsorption, and matrix effects.

Frequently Asked Questions (FAQs)

Q1: Can I use GC-MS instead of LC-MS? A: Yes, but with caution. Chloroacetamides are volatile enough for GC, but they are thermally labile.

  • Risk: They may degrade in a hot injector port.

  • Solution: Use a Cold On-Column (COC) injector or keep the inlet temperature as low as possible (< 200°C). If peak tailing occurs, derivatization may be required, though direct injection is preferred for trace analysis to avoid introducing new impurities.

Q2: Why does my peak area decrease over time in the autosampler? A: This is a classic stability issue. Even in ACN, trace water can cause hydrolysis if the pH is not controlled.

  • Fix: Ensure your sample diluent is slightly acidic (0.1% Formic Acid). Avoid unbuffered water. Keep the autosampler at 4°C.

Q3: I see a peak at [M+32] in my mass spectrum. What is it? A: That is likely the Methoxy-derivative . This confirms you used Methanol in your sample prep or mobile phase. Switch to Acetonitrile immediately.

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] International Council for Harmonisation.

  • Valvo, L., et al. (2020). Analytical challenges in monitoring and controlling genotoxic impurities.[1][2] Journal of Pharmaceutical and Biomedical Analysis.

  • Liu, D.Q., et al. (2010). Recent advances in trace analysis of pharmaceutical genotoxic impurities.[1] Journal of Pharmaceutical and Biomedical Analysis, 51(5), 999-1014.

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities.[1]

Sources

Technical Support Center: Resolving Enantiomers of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the enantiomeric resolution of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide. The separation of enantiomers is a critical step in drug development and chemical research, as the biological activity and pharmacological profile of a chiral molecule often reside in a single stereoisomer.[1][2] This guide provides in-depth, experience-based answers to common challenges, detailed protocols, and the scientific rationale behind our recommended troubleshooting steps.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you may encounter during the resolution process, framed in a question-and-answer format.

Q1: I'm starting with a racemic mixture of this compound. What is the most crucial first step?

A1: Your first and most critical step is to develop a reliable analytical-scale chiral High-Performance Liquid Chromatography (HPLC) method . Before attempting any preparative-scale separation, you must have a validated method to accurately determine the enantiomeric excess (% ee) of your samples. This analytical method will be your primary tool for assessing the success of any resolution strategy you employ.

  • Causality: Without a quantitative analytical method, you are working blind. You will be unable to determine if a chosen resolution technique is effective, how to optimize it, or what the final purity of your separated enantiomers is. Polysaccharide-based chiral stationary phases (CSPs) are an excellent starting point for this class of N-acetylated amine derivatives.[3][4]

Q2: I need to produce several grams of each pure enantiomer. Is chiral HPLC practical, or should I consider other methods?

A2: For multi-gram to kilogram scale, classical diastereomeric salt crystallization is often the most cost-effective and scalable method.[5] This technique is performed on the precursor amine, 1-(4-propylphenyl)ethylamine, before the chloroacetylation step.

  • Rationale: The process involves reacting the racemic amine with an inexpensive, enantiomerically pure chiral acid (a resolving agent) like (+)-tartaric acid.[6][7] This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[6][8] While preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) can also yield high-purity material, the cost of columns and solvents can be prohibitive at larger scales.[5]

Q3: I'm struggling to achieve baseline separation of the enantiomers using chiral HPLC. What parameters can I adjust?

A3: Achieving good resolution in chiral HPLC is a process of systematic optimization. Selectivity is the most influential factor, which can be manipulated via the stationary phase, mobile phase, and temperature.[3]

Troubleshooting Steps:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is paramount. For N-aryl acetamides, polysaccharide-based columns are highly effective due to their ability to form inclusion complexes and engage in hydrogen bonding and dipole-dipole interactions.[9]

  • Mobile Phase Optimization:

    • Normal Phase (Hexane/Alcohol): This is the most common mode. Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) from 5% to 20%. Small changes can have a large impact on selectivity.

    • Additives: For amine-containing compounds, acidic or basic additives (e.g., 0.1% trifluoroacetic acid or diethylamine) can improve peak shape and resolution. However, be aware of the "memory effect," where these additives can permanently alter the column's surface chemistry.[10] It is recommended to dedicate a column to a specific method if additives are used.[11]

  • Temperature: Lowering the column temperature often increases resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Try running your analysis at 15°C or 25°C.

  • Flow Rate: Reducing the flow rate can increase column efficiency and, consequently, resolution, though it will lengthen run times.[12]

Parameter Recommended Starting Point Troubleshooting Action Rationale
CSP Type Polysaccharide-based (e.g., Amylose or Cellulose derivatives)Screen columns with different selectors (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).Different selectors offer unique chiral recognition environments.[3]
Mobile Phase 90:10 Hexane:Isopropanol (v/v)Vary alcohol % (5-25%); try ethanol as an alternative.Modulates the strength of interactions between the analyte and CSP.[4]
Temperature 25°CDecrease to 15°C or 10°C.Enhances enthalpically-driven interactions, often improving selectivity.[3]
Flow Rate 1.0 mL/minDecrease to 0.5 mL/min.Increases the number of theoretical plates, improving efficiency.[12]

Q4: My diastereomeric crystallization attempt failed. Either everything precipitated, or I got an oil. How can I fix this?

A4: This is a common issue in diastereomeric salt resolution, and it is almost always a problem of finding the right solvent system. The goal is to find a solvent in which one diastereomeric salt is sparingly soluble while the other is highly soluble.[13]

Troubleshooting Steps:

  • Systematic Solvent Screening: This is the most critical step. Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or heptane).[5][14]

  • Control the Cooling Rate: A slow, controlled cooling rate is essential for selective crystallization. Crash-cooling often leads to the co-precipitation of both diastereomers.

  • Concentration is Key: If an oil forms, the solution is likely too concentrated or the temperature is too high. Try adding more solvent or lowering the temperature.[14] If nothing crystallizes, the solution may be too dilute; carefully evaporate some solvent.

  • Seeding: If you have a small amount of the desired pure diastereomer, adding a single seed crystal to a supersaturated solution can induce crystallization of only that diastereomer.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Troubleshooting workflow for diastereomeric salt crystallization.

Q5: Is enzymatic resolution a viable option for my chloroacetamide compound?

A5: Yes, enzymatic resolution is a powerful alternative, particularly for kinetic resolution. This method uses an enzyme, such as a lipase or an amidase, that selectively catalyzes a reaction on one enantiomer, leaving the other enantiomer unreacted.[15]

  • Mechanism: For your compound, you could explore two main enzymatic routes:

    • Kinetic Resolution of the Precursor Amine: A lipase (e.g., Candida antarctica lipase B, CALB) can selectively acylate one enantiomer of the racemic 1-(4-propylphenyl)ethylamine with an acyl donor (like isopropyl acetate), producing an enantiomerically pure amide and leaving the unreacted amine enantiomer behind.[7]

    • Hydrolysis of the Racemic Amide: An amidase could potentially hydrolyze one enantiomer of your target compound, this compound, back to the amine, leaving the unreacted amide enantiomer in high purity. This approach is generally less common for secondary amides but worth exploring.[16]

  • Consideration: The primary drawback of kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%. However, this can be overcome by coupling the process with a racemization catalyst in a dynamic kinetic resolution (DKR) process, which can theoretically convert 100% of the starting material to the desired enantiomer.[17]

Detailed Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of 1-(4-propylphenyl)ethylamine

This protocol describes a classical method for resolving the precursor amine using (+)-tartaric acid.

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 equivalent of racemic 1-(4-propylphenyl)ethylamine in 10-20 volumes of a suitable solvent (e.g., methanol or ethanol, determined from screening).

    • Heat the solution to 50-60°C.

    • In a separate flask, dissolve 0.5 equivalents of enantiopure (+)-tartaric acid in a minimal amount of the same warm solvent.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature over several hours. Do not disturb the flask.

    • If crystallization does not occur, cool the flask further to 4°C and let it stand overnight.

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Analysis and Purification:

    • Dry the crystals (Diastereomeric Salt 1).

    • Liberate the amine by dissolving the salt in water and adding a base (e.g., 2M NaOH) until the pH is >11. Extract the free amine with an organic solvent (e.g., dichloromethane).

    • Analyze the enantiomeric excess (% ee) of the recovered amine using your validated chiral HPLC method.

    • If the % ee is unsatisfactory, recrystallize the diastereomeric salt from the same or a different solvent system to improve purity.[6]

  • Isolation of the Second Enantiomer:

    • The second enantiomer is enriched in the mother liquor from the first filtration. It can be recovered by evaporating the solvent, liberating the free amine with base, and then repeating the crystallization process using the opposite enantiomer of the resolving agent (e.g., (-)-tartaric acid).

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption: Workflow for Diastereomeric Salt Resolution.

References

  • Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • MDPI. (2022, December 24). An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases. Molecules, 28(1), 133. Retrieved from [Link]

  • Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 163-172. Retrieved from [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

  • National Institutes of Health. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4923. Retrieved from [Link]

  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
  • National Institutes of Health. (2019, April 17). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Chemical Reviews, 119(21), 11551-11619. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • ResearchGate. (2018, August 7). Resolution of 1-phenyl-2-( p-tolyl)ethylamine via diastereomeric salt formation. Retrieved from [Link]

  • National Institutes of Health. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts, 10(4), 464. Retrieved from [Link]

  • ACS Publications. (2018, September 26). Enzymatic Hydrolysis of Tertiary Amide Bonds by anti-Nucleophilic Attack and Protonation. The Journal of Organic Chemistry, 83(20), 12516-12524. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. Retrieved from [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 917-938. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, December 19). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25, 203-213. Retrieved from [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 28). Biocatalytic amide bond formation. Green Chemistry, 25, 3358-3383. Retrieved from [Link]

  • YouTube. (2023, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. Retrieved from [Link]

  • MDPI. (2021, March 25). Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. Molecules, 26(7), 1863. Retrieved from [Link]

  • ResearchGate. (2015, August 8). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Chromatography Forum. (2010, October 23). Chiral separation problem. Retrieved from [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • Moodle@Units. (2011, March). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 'H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 88(3), 334-336. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, May 30). Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure. RSC Advances, 4, 25609-25615. Retrieved from [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. IJPSR, 3(1), 125-129. Retrieved from [Link]

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Technical Support Center: Stability & Degradation of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide (henceforth CPEA ) is an electrophilic


-chloroacetamide. Its stability profile is governed by two distinct reactive centers:
  • The

    
    -Chloroacetamide "Warhead":  This moiety is highly susceptible to bimolecular nucleophilic substitution (
    
    
    
    ). In aqueous media, the chloride is a good leaving group, making the compound prone to hydrolysis (forming the hydroxy-derivative) or alkylation of nucleophilic buffer components (e.g., Tris, free amines, thiols).
  • The Amide Linkage: While generally robust, the amide bond is susceptible to hydrolysis under extreme pH conditions (acidic/basic catalysis), leading to chain scission.

  • The Benzylic/Alkyl Side Chain: The 1-(4-propylphenyl)ethyl group contains benzylic hydrogens susceptible to radical abstraction and oxidation under UV light or oxidative stress.

This guide provides troubleshooting workflows to distinguish between these pathways during analytical method development or biological assay validation.

Troubleshooting Guides & FAQs

Category A: Solution Stability & "Ghost" Peaks

Q1: I observe a new peak at RRT ~0.85 after 24 hours in aqueous buffer (pH 7.4). The mass spectrum shows a shift of -18.5 Da. What is happening?

Diagnosis: Hydrolysis of the C-Cl Bond. [1]

  • Mechanism: Water acts as a nucleophile, displacing the chloride atom via an

    
     mechanism to form 2-Hydroxy-N-[1-(4-propylphenyl)ethyl]acetamide .
    
  • Mass Logic: Loss of Cl (35.5 Da) + Gain of OH (17.0 Da) = Net change of -18.5 Da.

  • Corrective Action:

    • Prepare stock solutions in anhydrous DMSO or Acetonitrile.

    • Minimize time in aqueous buffers prior to injection/assay.

    • Lower the temperature;

      
       rates drop significantly at 4°C.
      

Q2: My compound disappears rapidly in Tris-HCl buffer, but remains stable in Phosphate buffer. Why?

Diagnosis: Buffer Incompatibility (Aminolysis).

  • Mechanism: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. This amine attacks the

    
    -carbon of CPEA, displacing the chloride to form a covalent Tris-CPEA adduct. This is a common artifact with electrophilic warheads.
    
  • Corrective Action:

    • Switch Buffers: Use non-nucleophilic buffers such as Phosphate, HEPES, or MOPS.

    • Verify: Check LC-MS for a mass shift corresponding to the buffer molecule adduct (+121 Da for Tris).

Category B: Photostability & Color Changes

Q3: The solid sample has turned from white to pale yellow after exposure to ambient light. Is it still usable?

Diagnosis: Photo-Oxidation / Benzylic Radical Formation.

  • Mechanism: The phenyl ring absorbs UV light, generating a radical at the benzylic position (the ethyl linkage or the propyl chain). This radical reacts with atmospheric oxygen to form peroxides or ketones (e.g., oxidation of the benzylic carbon to a carbonyl).

  • Risk: Even trace degradation (<0.5%) can be toxic or alter potency.

  • Corrective Action:

    • Quarantine: Do not use for biological assays.

    • Storage: Store in amber vials wrapped in aluminum foil at -20°C.

    • Analysis: Perform a purity check. If the "yellow" impurity is <1%, you may repurify; otherwise, discard.

Category C: Biological Assay Inconsistencies

Q4: The IC50 varies significantly depending on whether I add the enzyme or the compound first. Why?

Diagnosis: Time-Dependent Non-Specific Binding (Thiol Alkylation).

  • Mechanism: If your assay buffer contains DTT, Glutathione, or BSA (cysteine residues), the

    
    -chloro group will alkylate these thiols rapidly. Pre-incubating CPEA with thiol-containing reagents depletes the effective concentration of the drug before it reaches the target.
    
  • Corrective Action:

    • Remove DTT/Mercaptoethanol from the assay buffer if possible.

    • If a reducing agent is required, use TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic than DTT.

    • Add the compound last to the reaction mixture.

Experimental Protocols: Stress Testing (Forced Degradation)

Use these protocols to validate your analytical method (HPLC/LC-MS) and identify degradation products.

Protocol 1: Hydrolytic Stress (Acid/Base)
  • Objective: Force amide hydrolysis and C-Cl displacement.

  • Procedure:

    • Dissolve CPEA to 1 mg/mL in Acetonitrile (co-solvent).

    • Acid Stress: Mix 1:1 with 1N HCl. Incubate at 60°C for 4 hours.

    • Base Stress: Mix 1:1 with 0.1N NaOH. Incubate at RT for 2 hours (Base rapidly hydrolyzes C-Cl; heat will destroy the amide).

    • Neutral: Mix 1:1 with water. Incubate at 60°C for 24 hours.

    • Quench: Neutralize samples to pH 7.0 before injection.

Protocol 2: Oxidative Stress
  • Objective: Assess susceptibility of the propyl/ethyl chains.

  • Procedure:

    • Mix CPEA stock (1 mg/mL) 1:1 with 3% Hydrogen Peroxide (

      
      ).
      
    • Incubate at Room Temperature for 24 hours.

    • Note: Watch for benzylic hydroxylation (+16 Da) or ketone formation (+14 Da).

Protocol 3: Photostability (ICH Q1B Equivalent)
  • Objective: Assess light sensitivity.

  • Procedure:

    • Prepare a thin layer of solid CPEA in a quartz dish.

    • Expose to 1.2 million lux hours (Cool White Fluorescent) and 200 Wh/m² UV.

    • Dissolve and analyze against a dark control.

Degradation Pathway Visualization

The following diagram maps the causality between environmental stressors and specific degradation products.

CPEA_Degradation Parent Parent: CPEA (this compound) Hydroxy Degradant A: Hydroxy-CPEA (Cl replaced by OH) [+OH, -Cl] Parent->Hydroxy Neutral/Basic Hydrolysis (Water/OH-, SN2) Amine Degradant B: Amine (1-(4-propylphenyl)ethylamine) Parent->Amine Strong Acid/Base Hydrolysis (Amide Cleavage) Acid Chloroacetic Acid Parent->Acid Strong Acid/Base Hydrolysis Adduct Buffer Adducts (e.g., Tris-CPEA, DTT-CPEA) Parent->Adduct Nucleophilic Attack (Amines, Thiols in Buffer) Oxide Degradant C: Benzylic Oxidation (Ketones/Alcohols on propyl chain) Parent->Oxide Oxidative Stress / UV Light (Radical Mechanism)

Figure 1: Mechanistic degradation map of CPEA showing hydrolytic (Red), nucleophilic (Yellow), and oxidative (Green) pathways.

Quantitative Reference Data

Degradation TypeStress ConditionPrimary DegradantMass Shift (Δ Da)
Hydrolysis (SN2) pH > 8.0, Aqueous2-Hydroxy-CPEA-18.5 Da (Cl

OH)
Hydrolysis (Amide) 1N HCl, 60°C1-(4-propylphenyl)ethylamine-92.5 Da (Loss of

)
Aminolysis Tris Buffer, pH 7.4Tris-CPEA Adduct+85.5 Da (Tris - HCl)
Oxidation 3%

Benzylic Hydroxylation+16.0 Da
Photolysis UV LightDe-chlorination / OxidationVariable (-34 Da, +16 Da)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6580, Chloroacetamide. Retrieved from [Link]

  • Scispace (2024). The mechanism of the hydrolysis of benzyl chloride and related alpha-halo amides. Retrieved from [Link]

  • ResearchGate (2024). Reaction, Reactivity and Behaviour of α-Chloroacetamides in Synthesis. Retrieved from [Link]

Sources

scale-up issues for 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide Production

Executive Summary

This guide addresses the critical scale-up challenges associated with the synthesis of This compound (CAS: 915921-90-3). The synthesis typically involves the N-acylation of 1-(4-propylphenyl)ethanamine with chloroacetyl chloride . While chemically straightforward, scaling this reaction from grams to kilograms introduces significant thermodynamic and kinetic risks, specifically exothermic runaway, lachrymator containment, and impurity formation (dimerization).

Module 1: Thermodynamics & Safety (The Exotherm)

Q1: We observed a rapid temperature spike (>20°C) upon starting the addition of chloroacetyl chloride. Is this normal?

Technical Insight: Yes, the reaction is highly exothermic. The enthalpy of reaction (


) for acid chloride acylation is significant. On a gram scale, passive heat loss is sufficient. On a kilogram scale, the surface-area-to-volume ratio decreases drastically, trapping heat.

Root Cause:

  • Accumulation: Adding the acid chloride faster than the reaction consumes it (or faster than the cooling jacket can remove heat) leads to reagent accumulation. Once the threshold temperature is reached, the accumulated reagent reacts simultaneously, causing a thermal runaway.

Corrective Action:

  • Dosing Control: Switch from "dropwise" to mass-flow controlled dosing . The addition rate must be linked to the reactor internal temperature (Tr), not time.

  • Cooling Capacity: Ensure your chiller is set 10–15°C below the target reaction temperature (typically 0–5°C) before addition starts.

  • Dilution: Dilute the chloroacetyl chloride in a non-reactive solvent (e.g., DCM or Toluene) to increase the thermal mass and slow the reaction kinetics slightly.

Q2: The safety team is concerned about "delayed exotherms." Is this a risk here?

Technical Insight: Yes, particularly in biphasic systems (Schotten-Baumann conditions). If the stirring is inadequate, the acid chloride (organic phase) may pool at the bottom of the reactor without reacting with the amine (aqueous/organic interface). Sudden agitation can then trigger a massive, instantaneous reaction.

Protocol:

  • Agitation: Ensure high-shear mixing (Reynolds number > 10,000) before addition begins.

  • Validation: Verify no pooling of dense chloroacetyl chloride occurs at the reactor bottom.

Module 2: Impurity Profile & Control

Q3: We are detecting a significant impurity at [M+H] = ~373 Da (or M+Amine mass). What is it?

Technical Insight: This is the "Bis-Amine Dimer" (N,N'-dialkylated acetamide).

  • Mechanism: The product, this compound, contains a reactive

    
    -chloro group. If the starting amine is present in excess or the temperature is too high, the unreacted amine acts as a nucleophile and displaces the chloride on the product.
    
  • Pathway:

    
    
    

Troubleshooting Guide:

  • Stoichiometry: Do not use a large excess of amine. Use exactly 1.0–1.05 equivalents. Use an inorganic base (e.g.,

    
     or NaOH) to scavenge the HCl, rather than excess amine.
    
  • Temperature: Keep the reaction below 10°C. The activation energy for the displacement of the alkyl chloride (dimer formation) is higher than for the acylation. Low temperature favors the kinetic product (amide) over the thermodynamic impurity (dimer).

  • Order of Addition: Always add the Acid Chloride to the Amine/Base mixture. This ensures the amine is consumed rapidly, reducing the window for it to attack the product.

Q4: Our yield is lower than expected (60-70%), and we see Chloroacetic Acid in the aqueous waste.

Technical Insight: This indicates Hydrolysis . Chloroacetyl chloride reacts competitively with water, especially in Schotten-Baumann conditions (biphasic aqueous/organic).

Corrective Action:

  • pH Control: High pH (>12) accelerates hydrolysis of the acid chloride. Maintain pH between 8–10 using a carbonate buffer rather than strong hydroxide.

  • Temperature: Hydrolysis rates increase exponentially with temperature. Strict T < 5°C control is mandatory.

Module 3: Visualization & Logic
Diagram 1: Reaction Pathways & Critical Control Points

This diagram illustrates the desired pathway versus the two main failure modes: Hydrolysis (Yield Loss) and Dimerization (Quality Loss).

ReactionPathways cluster_controls Critical Process Parameters Reactants Amine + Chloroacetyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Fast, Exothermic Hydrolysis Impurity: Chloroacetic Acid (Caused by Water/High pH) Reactants->Hydrolysis Side Rxn w/ H2O Product Target: 2-Chloro-N-... (Alpha-Chloroamide) Intermediate->Product -HCl Dimer Impurity: Bis-Amine Dimer (Caused by Excess Amine/Heat) Product->Dimer + Excess Amine (Slow, Heat Dependent) CP1 T < 5°C Prevents Dimer CP2 Stoichiometry 1:1 Prevents Dimer CP3 pH 8-10 Minimizes Hydrolysis

Caption: Reaction logic flow showing the main synthesis pathway (Green) and the two primary impurity risks (Red) dependent on temperature and stoichiometry.

Module 4: Recommended Scale-Up Protocol

Scale: 100g – 1kg Input Method: Biphasic Schotten-Baumann (Optimized for Heat Management)

ParameterSpecificationReason
Solvent System DCM (or MTBE) / Water (1:1 ratio)Water acts as a heat sink; Organic phase solubilizes the amine.
Base

(2.5 eq) or 10% NaOH
Scavenges HCl. Carbonate buffers pH better than Hydroxide.
Temperature -5°C to 5°CCritical for suppressing dimer formation and hydrolysis.
Dosing Time > 2 hoursControls heat evolution.

Step-by-Step Workflow:

  • Charge the reactor with 1-(4-propylphenyl)ethanamine (1.0 eq) and DCM (10 vol).

  • Add aqueous

    
     solution (2.5 eq in 10 vol water). Start vigorous stirring.
    
  • Cool the biphasic mixture to 0°C.

  • Prepare a solution of Chloroacetyl chloride (1.1 eq) in DCM (2 vol).

  • Add the acid chloride solution slowly via a dosing pump. Stop if T > 5°C.

  • Post-Stir: Stir at 0–5°C for 1 hour. Monitor by HPLC for amine consumption.

  • Quench: Separate phases. Wash organic layer with dilute HCl (0.5M) to remove unreacted amine, then water, then brine.

  • Isolation: Dry over

    
     and concentrate. Recrystallize from Heptane/IPA if necessary.
    
Diagram 2: Process Engineering Flow

ProcessFlow Reactor Jacketed Reactor (Biphasic Mix) Quench Phase Separation (Remove Aqueous Waste) Reactor->Quench IPC: <1% Amine Sensor Temp Sensor Reactor->Sensor Dosing Controlled Addition (Chloroacetyl Chloride) Dosing->Reactor T < 5°C Flow Control Wash Acid Wash (0.5M HCl) (Removes Residual Amine) Quench->Wash Organic Layer Cryst Crystallization (Heptane/IPA) Wash->Cryst Concentration Sensor->Dosing Interlock: Stop if T > 5°C

Caption: Engineering workflow emphasizing the temperature interlock loop during the critical dosing phase.

References
  • BenchChem. (2025).[1] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from

  • Organic Syntheses. (2013).[2] Synthesis of N-Acyl Derivatives using Chloroacetyl Chloride. Org. Synth. 2013, 90, 74-86.[2] Retrieved from

  • BASF. (2022). Safety Data Sheet: Chloroacetyl Chloride - Handling and Toxicology. Retrieved from

  • Royal Society of Chemistry. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis. Reaction Chemistry & Engineering. Retrieved from

  • Inchem. (1998).[3] ICSC 0845 - Chloroacetyl Chloride Safety Guide. International Programme on Chemical Safety. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to Herbicidal Amides: Profiling 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide Against Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Herbicidal Amides in Global Agriculture

Herbicidal amides represent a cornerstone of modern weed management strategies, offering reliable control of annual grasses and certain broadleaf weeds in a wide array of staple crops. Within this broad chemical family, the chloroacetamide class, which includes widely used active ingredients such as metolachlor and acetochlor, has proven indispensable for pre-emergence weed control.[1][2][3][4] This guide provides a detailed comparative analysis of a specific chloroacetamide, 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide, in the context of these established herbicidal amides.

Due to a notable lack of publicly available, direct comparative studies on this compound, this guide will draw upon established data for structurally similar and commercially significant chloroacetamides, namely metolachlor and acetochlor, to provide a scientifically grounded, albeit partially theoretical, comparison. The primary objective is to offer researchers, scientists, and drug development professionals a comprehensive framework for understanding the potential positioning of novel amide herbicides within the existing agricultural landscape. We will delve into the mechanism of action, synthesis, anticipated herbicidal spectrum, and the requisite experimental protocols for robust efficacy and selectivity evaluation.

The Chloroacetamide Herbicides: A Mechanistic Overview

The herbicidal efficacy of chloroacetamides is primarily attributed to their role as inhibitors of very-long-chain fatty acid (VLCFA) synthesis.[5] This mode of action, classified under HRAC Group 15, disrupts the formation of essential lipids and waxes necessary for cell membrane integrity and cuticle formation in developing seedlings. The inhibition of VLCFA synthesis leads to a cascade of downstream effects, including arrested shoot and root growth, ultimately resulting in seedling death prior to or shortly after emergence. This pre-emergence activity is a hallmark of the chloroacetamide class, making them highly effective for early-season weed control.[6]

cluster_chloroacetamide Chloroacetamide Herbicide cluster_plant_cell Plant Cell Chloroacetamide Chloroacetamide VLCFA_Elongase VLCFA Elongase Complex Chloroacetamide->VLCFA_Elongase Inhibition VLCFAs Very-Long-Chain Fatty Acids VLCFA_Elongase->VLCFAs Synthesis Cell_Membranes Cell Membranes, Cuticle, Suberin VLCFAs->Cell_Membranes Seedling_Growth Seedling Shoot & Root Growth Cell_Membranes->Seedling_Growth Essential for Weed_Death Weed_Death Seedling_Growth->Weed_Death Arrested Growth Leads to Start Start Dissolve_Amine Dissolve 1-(4-propylphenyl)ethanamine in anhydrous DCM Start->Dissolve_Amine Add_Base Add Triethylamine and cool to 0 °C Dissolve_Amine->Add_Base Add_Acyl_Chloride Add Chloroacetyl Chloride dropwise at 0 °C Add_Base->Add_Acyl_Chloride Stir_RT Stir at Room Temperature (2-4 hours) Add_Acyl_Chloride->Stir_RT Monitor_TLC Monitor reaction by TLC Stir_RT->Monitor_TLC Quench Quench with Water Monitor_TLC->Quench Wash_Bicarb Wash with sat. NaHCO3 Quench->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over MgSO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify End End Purify->End

Sources

comparing efficacy of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide to existing drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative efficacy profiling of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide (herein referred to as CPEA ), a research-grade chloroacetamide derivative.

Given the chemical structure of CPEA—specifically the


-chloroacetamide "warhead" and the lipophilic propylphenyl moiety—it falls into the Chloroacetamide  class. These compounds are primarily known as Very Long Chain Fatty Acid (VLCFA) synthesis inhibitors  (used as herbicides like S-Metolachlor) but are also investigated in drug discovery as covalent electrophilic inhibitors  (alkylating agents) for specific oncological targets (e.g., MELK inhibitors).

This guide addresses the "Drug Development" audience by evaluating CPEA as a bioactive electrophile , benchmarking it against established class standards.

Executive Summary & Compound Profile
  • Candidate: this compound (CPEA)

  • CAS: 915921-90-3[1]

  • Chemical Class:

    
    -Chloroacetanilide / Chloroacetamide.
    
  • Primary Mechanism (Agro/Pharma): Covalent modification of cysteine residues on target enzymes (e.g., VLCFA elongases like KCS, or specific kinases).

  • Comparator Standards:

    • Agrochemical Benchmark:S-Metolachlor (Industry Gold Standard for VLCFA inhibition).

    • Pharmaceutical Benchmark:N-Acetyl-p-benzoquinone imine (NAPQI) analogs or Melphalan (for alkylating reactivity profiling).

Strategic Insight: The efficacy of CPEA depends on the balance between its lipophilicity (driven by the propylphenyl group) and its electrophilic reactivity (the chloroacetyl tail). The propyl group likely increases membrane permeability compared to methyl-substituted analogs, potentially enhancing potency against intracellular targets but increasing metabolic clearance risks.

Mechanism of Action (MoA) & Pathway Visualization

The primary efficacy mode for chloroacetamides is the inhibition of the Elongase complex (KCS) , preventing the synthesis of C20+ fatty acids essential for cell membrane integrity and wax formation.

Figure 1: VLCFA Inhibition Pathway (DOT Diagram)

VLCFA_Pathway Precursor C16/C18 Fatty Acids (Plastid Export) Cytosol Cytosolic Pool Precursor->Cytosol Elongase VLCFA Elongase Complex (KCS Enzymes) Cytosol->Elongase Substrate Binding VLCFA VLCFAs (C20 - C30) Elongase->VLCFA Elongation Cycles Inhibition INHIBITION POINT (CPEA / S-Metolachlor) Inhibition->Elongase Covalent Binding (Cys-SH) Function Cell Plate Formation & Cuticular Waxes VLCFA->Function Necrosis Cell Cycle Arrest & Necrosis Function->Necrosis Loss of Function

Caption: Mechanism of Action showing CPEA targeting the VLCFA Elongase complex, leading to downstream cell cycle arrest.

Comparative Efficacy Data (Projected)

To objectively evaluate CPEA, you must generate data comparable to the following benchmark values.

ParameterCPEA (Target Profile)S-Metolachlor (Benchmark)Interpretation
Target VLCFA Elongase (KCS)VLCFA Elongase (KCS)Same biological target.
LogP (Lipophilicity) ~3.8 - 4.2 (Predicted)3.05CPEA is more lipophilic; may penetrate waxy cuticles better but risks soil binding.
IC50 (Enzymatic) < 50 nM~10-100 nMLower IC50 indicates higher intrinsic potency.
GR50 (Whole Organism) < 50 g ai/ha20-100 g ai/ha"Grams Active Ingredient per Hectare". Lower is better.
Selectivity Index > 4.0> 3.5Ratio of Crop Tolerance to Weed Control.
Experimental Protocols

To validate CPEA, perform the following self-validating workflows.

Experiment A: In Vitro VLCFA Elongase Inhibition Assay

Objective: Quantify intrinsic potency (IC50) against the target enzyme without transport barriers.

  • Microsome Preparation: Isolate microsomes from Allium porrum (leek) or Echinochloa crus-galli (barnyard grass) seedlings using differential centrifugation (100,000 x g pellet).

  • Reaction Mix:

    • Buffer: 0.1 M HEPES (pH 7.2).

    • Substrates: 10 µM [2-14C]Malonyl-CoA + 10 µM C18:0-CoA (Stearoyl-CoA).

    • Cofactors: 1 mM NADPH.

    • Test Compound: CPEA (0.1 nM to 10 µM range) vs. S-Metolachlor controls.

  • Incubation: 30 minutes at 30°C.

  • Extraction: Stop reaction with KOH/MeOH. Saponify and extract fatty acids with hexane.

  • Analysis: Radio-TLC or HPLC with radiodetection. Measure the ratio of C18 (substrate) to C20-C24 (products).

  • Validation: The S-Metolachlor control must show >80% inhibition at 10 µM for the assay to be valid.

Experiment B: Glutathione (GSH) Reactivity Screening (Safety Profiling)

Objective: Chloroacetamides are detoxified by Glutathione S-Transferases (GSTs). High non-enzymatic reactivity with GSH correlates with higher toxicity (lower selectivity).

  • Setup: Prepare 100 µM CPEA in phosphate buffer (pH 7.4) with 1 mM GSH.

  • Kinetics: Monitor the disappearance of free CPEA and appearance of the CPEA-GSH adduct using LC-MS/MS over 60 minutes.

  • Calculation: Determine the pseudo-first-order rate constant (

    
    ).
    
  • Benchmark: Compare

    
     to Acetochlor  (High Reactivity) and Metolachlor  (Moderate Reactivity).
    
    • Hypothesis: If CPEA reacts too fast (

      
       min), it may be too toxic for selective use.
      
Experiment C: Whole-Plant Dose-Response (Greenhouse)

Objective: Determine GR50 (Growth Reduction 50%) in a realistic biological system.

  • Species: Target weeds (e.g., Digitaria sanguinalis) and Crops (e.g., Zea mays).

  • Application: Pre-emergence soil spray.

  • Dosing: Logarithmic scale (e.g., 10, 30, 100, 300, 1000 g/ha).

  • Assessment: 14 days post-treatment. Measure shoot dry weight.

  • Analysis: Fit data to a Log-Logistic 4-parameter model to calculate GR50.

Critical Evaluation Logic (Decision Matrix)

Use this logic flow to determine the commercial or scientific viability of CPEA.

Figure 2: Go/No-Go Decision Tree (DOT Diagram)

Decision_Tree Start Start Evaluation (CPEA) Potency Is IC50 < S-Metolachlor? Start->Potency Safety Is GSH Reactivity Acceptable? Potency->Safety Yes Drop1 DROP CANDIDATE (Low Potency) Potency->Drop1 No Selectivity Selectivity Index > 3? Safety->Selectivity Yes Drop2 DROP CANDIDATE (Too Toxic/Unstable) Safety->Drop2 No (Too Reactive) Drop3 DROP CANDIDATE (Phytotoxic to Crop) Selectivity->Drop3 No Advance ADVANCE TO FIELD TRIALS Selectivity->Advance Yes

Caption: Decision matrix for advancing CPEA based on potency, safety (reactivity), and selectivity.

References
  • Böger, P., et al. (2000). Mode of Action of Herbicides Affecting Acetyl-CoA Carboxylase and Very-Long-Chain Fatty Acid Synthesis. Journal of Plant Physiology .

  • Götz, T., & Böger, P. (2004). The Very-Long-Chain Fatty Acid Synthase is the Target of Chloroacetamide Herbicides. Pest Management Science .

  • Jablonkai, I. (2003). Glutathione Conjugation of Chloroacetanilide Herbicides. Journal of Agricultural and Food Chemistry .

  • PubChem Compound Summary. (2024). 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide (Analog Structure Reference). National Center for Biotechnology Information .

Disclaimer: CPEA (CAS 915921-90-3) is a research compound.[2] All protocols described involve hazardous chemicals (alkylating agents) and radiolabeled materials. Appropriate PPE and safety compliance are mandatory.

Sources

Cross-Reactivity Profiling Guide: 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical manual for researchers conducting cross-reactivity profiling, specifically focusing on the structural analogue 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide (CAS 915921-90-3).

Executive Summary & Technical Context

This compound is a high-specificity structural probe used primarily in the development of immunoassays (ELISA) and metabolic stability studies for chloroacetamide-class herbicides and phenyl-alkyl-amine derivatives.

Unlike standard commercial haptens, this compound features a chiral ethyl linker and a para-propyl substitution , making it a critical "stress test" molecule for defining the steric tolerance of antibody binding pockets or enzymatic active sites (e.g., CYP450).

Core Application:

  • Immunoassay Development: Determining the specificity of antibodies raised against generic chloroacetanilides (e.g., Propachlor, Alachlor).

  • Metabolic Profiling: Serving as a substrate analogue to map the active site volume of hydrolytic enzymes (amidases).

Comparative Performance Analysis

This section compares This compound against standard structural analogues used in cross-reactivity (CR) panels.

Table 1: Structural Analogue Performance Matrix

Data represents theoretical binding affinities based on steric exclusion principles in anti-chloroacetanilide polyclonal antibody assays.

Compound / AnalogueStructural FeatureRelative Hydrophobicity (LogP)Predicted Cross-Reactivity (% CR)Application Utility
Target Probe (This Product) 4-propylphenyl + Chiral Ethyl High (~3.2) 100% (Reference) Defining distal hydrophobic pocket depth.
Analogue A (Isopropyl variant)4-isopropylphenylMedium (~3.0)60 - 85%Testing branched-chain specificity.
Analogue B (Methyl variant)4-methylphenylLow (~2.5)< 15%Baseline for steric minimum requirements.
Analogue C (Des-ethyl)N-benzyl linkerMedium< 5%Validating the necessity of the chiral methyl group.

Key Insight: The "propyl" tail of the subject compound allows researchers to probe the depth of the hydrophobic binding pocket. If an antibody binds the Isopropyl variant (Analogue A) but fails to bind the Propyl variant (Target Probe), the binding pocket is sterically restricted at the distal end.

Experimental Protocol: Competitive ELISA for Cross-Reactivity

Authoritative Note: This protocol follows the standard Checkerboard Titration method validated for hapten-specific immunoassays.

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve 10 mg of this compound in 1 mL of anhydrous DMF (Dimethylformamide).

    • Why: The chloroacetamide moiety is susceptible to hydrolysis in water; DMF prevents premature degradation.

  • Working Standards: Dilute stock in PBS-Tween (0.05%) to concentrations ranging from 0.01 nM to 10,000 nM (semi-logarithmic dilution).

Phase 2: Assay Execution
  • Coating: Coat microtiter plates with the Protein-Hapten conjugate (e.g., BSA-Analogue) at 1 µg/mL. Incubate overnight at 4°C.

  • Blocking: Block with 3% Skim Milk in PBS for 1 hour to prevent non-specific adsorption.

  • Competition Step (Critical):

    • Add 50 µL of the Target Probe (at varying concentrations).

    • Immediately add 50 µL of the Primary Antibody (limiting concentration).

    • Mechanism: The free Target Probe competes with the plate-bound hapten for antibody binding sites.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody. Develop with TMB substrate.

Phase 3: Data Calculation

Calculate % Cross-Reactivity (%CR) using the IC50 values derived from the sigmoidal dose-response curve:



Mechanistic Visualization

The following diagram illustrates the competitive binding mechanism and the structural decision points determined by this compound.

CrossReactivityMechanism cluster_SAR SAR Determination Points Antibody Primary Antibody (Binding Pocket) PlateHapten Plate-Bound Hapten (Immobilized) Antibody->PlateHapten High Affinity (Default State) Signal HRP Signal (OD450) PlateHapten->Signal High Binding = High Signal FreeProbe Free Probe: This compound FreeProbe->Antibody Competitive Binding (Steric Fit?) FreeProbe->Signal High Binding = Low Signal (Inhibition) ChiralCenter Chiral Ethyl Group (Stereoselectivity) FreeProbe->ChiralCenter PropylTail 4-Propyl Tail (Hydrophobic Depth) FreeProbe->PropylTail

Caption: Competitive binding logic. The probe's affinity is determined by the fit of the Propyl Tail and Chiral Center within the antibody pocket.

Synthesis & Stability Considerations

For researchers synthesizing this probe in-house or validating commercial batches:

  • Synthesis Pathway: Reaction of 1-(4-propylphenyl)ethylamine with Chloroacetyl chloride in the presence of a base (Triethylamine) and DCM (Dichloromethane).

  • Stability Warning: The alpha-chloro group is reactive (electrophilic).

    • Storage: -20°C, desiccated.

    • Reactivity: Reacts with thiols (Cysteine) and amines. Avoid buffers containing Tris or Glycine during the competition step; use PBS or HEPES.

References

  • PubChem Database. Compound Summary: this compound (CID 915921-90-3).[1] National Center for Biotechnology Information. Available at: [Link]

  • Haga, T., et al. "Chloroacetanilide Herbicides: Mode of Action and Resistance." Weed Biology and Management, Vol 2, 2002. (Contextual reference for chloroacetamide mechanism).
  • Gee, S. J., et al. "Development of Immunoassays for Pesticides." ACS Symposium Series, Vol 586, 1995. (Standard protocol for hapten design and cross-reactivity).

Sources

comparative analysis of chloroacetamide synthesis methods

Comparative Guide: Synthesis of -Chloroacetamides

Executive Summary

This guide objectively compares the three dominant synthetic methodologies:

  • Acyl Chloride Method: The high-yielding industrial standard.

  • Coupling Agent Method: The mild, chemoselective choice for complex substrates.

  • Direct Amidation/Ester Aminolysis: The emerging "Green" alternative.

Method 1: The Classical Approach (Chloroacetyl Chloride)[1]

The reaction of amines with chloroacetyl chloride is the most ubiquitous method due to the reagent's high electrophilicity. While historically performed in DCM with pyridine, modern variations utilizing biphasic systems or phosphate buffers have revolutionized its chemoselectivity.

Mechanism & Workflow

The amine nucleophile attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is eliminated, reforming the carbonyl and releasing HCl, which must be scavenged by a base to prevent amine salt formation.

Gcluster_0ReagentsAminePrimary/SecondaryAmineIntermediateTetrahedralIntermediateAmine->IntermediateCACChloroacetylChlorideCAC->IntermediateBaseBase Scavenger(TEA, Na2CO3)ByproductHCl (Salt)Base->ByproductScavengesProductα-ChloroacetamideIntermediate->ProductIntermediate->Byproduct

Figure 1: Reaction pathway for acid chloride mediated synthesis.

Experimental Protocol: The Phosphate Buffer System

Recommended for substrates containing competing -OH groups (e.g., amino alcohols).

  • Preparation: Dissolve the amine (1.0 equiv) in 0.5 M Phosphate Buffer (pH 7.0) . If the amine is insoluble, add minimal acetonitrile as a co-solvent.

  • Addition: Cool the mixture to 0°C. Add Chloroacetyl Chloride (1.1 equiv) dropwise over 5 minutes.

  • Reaction: Stir vigorously at 0°C to RT for 20 minutes .

  • Workup: The product often precipitates. Filter and wash with cold water.[1] If no precipitate forms, extract with ethyl acetate.

Expert Insight: The phosphate buffer acts as a "smart base." It is basic enough to scavenge the HCl produced but not nucleophilic enough to hydrolyze the acid chloride rapidly. This kinetic window allows for chemoselective N-acylation over O-acylation, a common failure mode in organic solvent/TEA systems [1].

Performance Data
MetricValueNotes
Yield 85–98%Excellent for anilines and aliphatic amines.[2]
Time 15–30 minFastest kinetics of all methods.
Selectivity High (N > O)Only in buffered aqueous systems; poor in DCM/TEA.
Scalability HighExothermic; requires controlled addition at scale.

Method 2: The Mild Approach (Coupling Agents)

For late-stage functionalization where the substrate contains acid-sensitive groups or requires mild conditions, activating chloroacetic acid with carbodiimides (EDC, DCC) is the gold standard.

Mechanism

The coupling agent (e.g., EDC) reacts with chloroacetic acid to form an unstable O-acylisourea. The amine attacks this activated ester, displacing the urea byproduct.

Gcluster_inputsActivation Phasecluster_couplingCoupling PhaseAcidChloroacetic AcidActiveEstO-Acylisourea(Activated)Acid->ActiveEst+ EDCEDCEDC-HClEDC->ActiveEstProductα-ChloroacetamideActiveEst->Product+ AmineUreaWater SolubleUrea ByproductActiveEst->UreaAmineTarget AmineAmine->Product

Figure 2: EDC-mediated coupling mechanism minimizing racemization and side reactions.

Experimental Protocol: EDC/NHS Activation

Recommended for precious samples or parallel synthesis libraries.

  • Activation: In a vial, dissolve Chloroacetic Acid (1.1 equiv) and NHS (N-Hydroxysuccinimide, 1.1 equiv) in dry DMF or DCM.

  • Coupling Reagent: Add EDC·HCl (1.2 equiv) . Stir at RT for 30 minutes to form the NHS-ester in situ.

  • Amine Addition: Add the Amine (1.0 equiv) and DIPEA (2.0 equiv) .

  • Reaction: Stir at RT for 3–12 hours .

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer with 1M HCl (to remove unreacted amine/EDC) and saturated NaHCO₃.

Expert Insight: Using EDC (water-soluble) instead of DCC is critical for ease of purification. The urea byproduct from DCC is insoluble and contaminates the product, requiring difficult filtration or chromatography. EDC urea washes away in the aqueous workup [2].

Performance Data
MetricValueNotes
Yield 70–90%Slightly lower than acid chlorides due to rearrangement side-reactions.
Time 3–12 HoursSignificantly slower; requires activation step.
Selectivity Very HighExcellent functional group tolerance (e.g., Boc, tBu esters).
Cost HighEDC is significantly more expensive than chloroacetyl chloride.

Method 3: The Green Approach (Direct Amidation/Esters)

This category encompasses the aminolysis of ethyl chloroacetate and the boric acid-catalyzed direct amidation. These methods align with Green Chemistry Principle #2 (Atom Economy) and #5 (Safer Solvents).

Mechanism

Ester Aminolysis: The amine attacks the ester carbonyl, expelling ethanol. This is often slow and requires heat. Boric Acid Catalysis: Boric acid forms a mixed anhydride-like intermediate with the carboxylic acid, activating it for nucleophilic attack by the amine without generating stoichiometric waste.

Experimental Protocol: Boric Acid Catalysis

Recommended for large-scale, cost-sensitive synthesis where time is less critical.

  • Setup: Combine Chloroacetic Acid (1.0 equiv) and Amine (1.0 equiv) in Toluene or Xylene.

  • Catalyst: Add Boric Acid (10-20 mol%) .

  • Reaction: Reflux using a Dean-Stark apparatus to remove water azeotropically. Reaction time: 12–24 hours .

  • Workup: Cool to RT. The catalyst often precipitates or can be washed out with water. Recrystallize the product.

Expert Insight: While "greener," this method requires high temperatures (>100°C), which may degrade thermally labile chloroacetamides (susceptible to polymerization or halide displacement). It is best suited for stable, simple anilines [3].

Comparative Analysis & Decision Matrix

The following data summarizes the trade-offs between the three methods.

Quantitative Comparison
FeatureMethod 1: Acid ChlorideMethod 2: EDC CouplingMethod 3: Green/Catalytic
Atom Economy Moderate (HCl waste)Poor (Large Urea waste)Excellent (Water/EtOH waste)
Reaction Rate Fast (< 30 min) Medium (Hours)Slow (Days/Overnight)
Cost Efficiency High LowHigh
Purification Precipitation/ExtractionExtraction (Acid/Base wash)Crystallization
Risk Profile Corrosive reagentsSensitizers (Coupling agents)High Temp / Thermal degradation
Decision Tree

Use the logic flow below to select the optimal method for your specific substrate.

DecisionTreeStartStart: Select SubstrateIsSensitiveIs substrate acid/heat sensitive?Start->IsSensitiveHasOHDoes it have competing -OH groups?IsSensitive->HasOHNoMethod2Method 2: EDC/NHS CouplingIsSensitive->Method2YesScaleIs this >100g scale?HasOH->ScaleNoMethod1_BufferMethod 1: Acid Chloride(Phosphate Buffer)HasOH->Method1_BufferYes (Chemoselectivity needed)Method1_StdMethod 1: Acid Chloride(DCM/Base)Scale->Method1_StdNo (Speed driven)Method3Method 3: Boric Acid/EsterScale->Method3Yes (Cost/Green driven)

Figure 3: Strategic decision matrix for method selection.

References

  • Balaji, B. S., & Dalal, N. (2018).[2] An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.[3] Green Chemistry Letters and Reviews, 11(4), 552–558.[2] [Link]

  • Tang, P. (2012).[4][5] Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432-437. [Link]

  • Mali, D. S., et al. (2015). A facile amidation of chloroacetyl chloride using DBU.[6] Sphinx Knowledge House, 8(1), 273-277. [Link]

Validating the Covalent Mechanism of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nature of the Probe

2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide (herein referred to as CPE-Cl ) is a representative chloroacetamide-based covalent scaffold used in chemoproteomics and fragment-based drug discovery (FBDD). Unlike reversible inhibitors that rely solely on equilibrium binding, CPE-Cl acts as an electrophilic "warhead" designed to form an irreversible covalent bond with nucleophilic cysteine residues on a target protein.

This guide serves as a technical roadmap for researchers to validate the Mechanism of Action (MoA) of CPE-Cl. It compares this specific scaffold against standard alternatives (Acrylamides and Reversible Analogs) and provides a rigorous, self-validating experimental framework.

Mechanism of Action: The Alkylation Event

The defining feature of CPE-Cl is the


-chloroacetamide group. Upon binding to the target protein's active site or allosteric pocket, the compound undergoes a bimolecular nucleophilic substitution (

).
  • The Nucleophile: A specific, accessible Cysteine thiolate (

    
    ) on the protein.
    
  • The Electrophile: The

    
    -carbon of the acetamide.
    
  • The Leaving Group: The Chloride ion (

    
    ).
    
  • The Result: A stable Thioether bond, permanently modifying the protein.

Visualization: Reaction Coordinate & Pathway

MoA_Pathway Substrate CPE-Cl (Inhibitor) Complex Non-Covalent Complex (E·I) Substrate->Complex Reversible Binding (Ki) Protein Target Protein (Cys-SH) Protein->Complex Reversible Binding (Ki) TS Transition State (S_N2 Attack) Complex->TS Nucleophilic Attack Product Alkylated Protein (E-I Covalent Adduct) TS->Product Irreversible (k_inact) Leaving Cl- Leaving Group TS->Leaving

Figure 1: The kinetic pathway of CPE-Cl. The reaction proceeds through an initial reversible binding event (


) followed by the irreversible alkylation step (

).

Comparative Analysis: CPE-Cl vs. Alternatives

In a validation campaign, CPE-Cl must be benchmarked against less reactive warheads (to test specificity) and non-covalent analogs (to prove the necessity of the bond).

FeatureCPE-Cl (Chloroacetamide) Alternative A: Acrylamide Analog Alternative B: Reversible Analog
Chemistry

-Haloacetamide

-Unsaturated Amide
Acetamide (Cl replaced by H)
Reaction Type

Substitution
Michael AdditionNone (H-bonding/Van der Waals)
Reactivity High/Moderate (Intrinsic reactivity can be high)Tunable/Low (Requires specific orientation)Zero (Equilibrium only)
Key Metric

(

)

(

)

/

Validation Utility Excellent for "Hit" finding in proteomic screens.Preferred for Lead Optimization (higher selectivity).Negative control to prove covalency requirement .
Mass Shift +MW - 36 Da (HCl) +MW (No leaving group) No Mass Shift

Expert Insight: Use CPE-Cl primarily as a Chemical Probe . Chloroacetamides are often too reactive for late-stage drug candidates due to glutathione depletion risks, but they are superior for initial target validation because they capture nucleophiles more readily than acrylamides.

Experimental Validation Protocols

To scientifically validate that CPE-Cl is acting via the proposed mechanism, you must perform the following three experiments.

Protocol A: Intact Protein Mass Spectrometry (The "Smoking Gun")

Objective: Confirm the physical formation of the adduct and stoichiometry.

  • Preparation: Dilute Target Protein (5

    
    M) in reaction buffer (e.g., 50 mM HEPES pH 7.5). Avoid DTT/BME (competitor nucleophiles).
    
  • Incubation: Add CPE-Cl (at 10x excess, 50

    
    M) and incubate for 60 minutes at RT.
    
  • Control: Run a parallel sample with the Reversible Analog (Alternative B).

  • Analysis: Inject onto LC-MS (Q-TOF or Orbitrap). Deconvolute the spectra.

  • Success Criteria:

    • CPE-Cl Sample: Observed Mass = Protein MW + Inhibitor MW - 36.5 Da (Loss of HCl).

    • Control Sample: Observed Mass = Protein MW (No adduct).

Protocol B: Time-Dependent Inhibition (Kinetic Validation)

Objective: Determine


 and 

.[1] Standard

is invalid for covalent inhibitors as it shifts with time.
  • Setup: Prepare enzyme reaction mix.

  • Pre-incubation: Incubate Enzyme + CPE-Cl at various concentrations ([I] = 0, 0.1, 0.5, 1, 5, 10

    
    M) for different time points (
    
    
    
    = 0, 5, 10, 20, 30, 60 min).
  • Initiation: At each time point, dilute an aliquot into substrate solution (100x dilution) to measure residual activity (

    
    ).
    
  • Calculation:

    • Plot

      
       vs. time to get 
      
      
      
      for each concentration.
    • Plot

      
       vs. [I] using the hyperbolic equation:
      
      
      
      
  • Result: This yields the efficiency of the inhibitor.[1] If the plot is linear,

    
     is likely very high (weak binding), and you can only determine the ratio 
    
    
    
    .
Protocol C: Jump-Dilution (Washout) Assay

Objective: Prove irreversibility.

  • Incubation: Incubate Enzyme + CPE-Cl (at 10x

    
    ) for 1 hour.
    
  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing substrate.

  • Readout: Monitor product formation over time.

  • Comparison:

    • Reversible Inhibitor: Activity recovers immediately upon dilution.

    • CPE-Cl: Activity remains flat (0%) because the enzyme is permanently dead.

Decision Logic for Researchers

When should you use CPE-Cl versus an Acrylamide alternative? Use this logic flow to design your campaign.

Decision_Tree Start Start: Hit Validation Q1 Does CPE-Cl show Time-Dependent Inhibition? Start->Q1 Q2 Does Mass Spec show +MW -HCl? Q1->Q2 Yes Result_Rev Mechanism is Reversible. (Not Covalent) Q1->Result_Rev No Q2->Result_Rev No Result_Cov Confirmed Covalent Binder. Proceed to Selectivity Q2->Result_Cov Yes Branch_Yes Yes Branch_No No Selectivity Test GSH Stability (t1/2) Result_Cov->Selectivity Opt_Acryl High Reactivity (t1/2 < 15min)? Switch to Acrylamide Scaffold Selectivity->Opt_Acryl Unstable Opt_Keep Stable? Proceed with CPE-Cl Selectivity->Opt_Keep Stable

Figure 2: Validation workflow. Note that high intrinsic reactivity (GSH instability) often necessitates switching from Chloroacetamide (CPE-Cl) to an Acrylamide during lead optimization.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery, 10, 307–317. Link

  • Strelow, J.M. (2017). "A Perspective on the Kinetics of Covalent Dereplication." SLAS Discovery, 22(1), 3-20. Link

  • London, N., et al. (2019).[3] "Covalent Fragment Screening." Trends in Biochemical Sciences. (Contextualizing Chloroacetamide vs Acrylamide libraries).

  • Gehringer, M., & Laufer, S.A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • PubChem Compound Summary. "this compound (CAS 915921-90-3)." Link

Sources

Technical Evaluation Guide: In Vitro vs. In Vivo Efficacy of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical evaluation of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide (CAS 915921-90-3), analyzing its efficacy as a lipophilic covalent scaffold.

This guide is structured for drug development professionals and medicinal chemists focusing on Targeted Covalent Inhibitors (TCIs) and chemical biology probes. It objectively compares this chloroacetamide derivative against standard electrophilic warheads (Acrylamides and Iodoacetamides).

Executive Summary & Compound Profile

This compound is a lipophilic


-chloroacetamide electrophile. Unlike reversible inhibitors, it functions via a specific S

2 alkylation mechanism
, primarily targeting nucleophilic cysteine residues within a protein binding pocket.

This guide evaluates its utility as a Covalent Kinetic Probe , comparing its reactivity-stability profile against industry-standard warheads.

Compound Property Specification
Chemical Name This compound
CAS Number 915921-90-3
Molecular Formula C

H

ClNO
Molecular Weight 239.74 g/mol
Warhead Type

-Chloroacetamide (S

2 Electrophile)
Key Structural Feature 4-Propylphenyl moiety (High Lipophilicity, LogP ~3.[1]2)
Primary Application Cysteine-reactive probe; Covalent fragment screening

Mechanism of Action & Comparative Positioning

To understand the efficacy of this compound, one must situate it within the "Goldilocks Zone" of covalent reactivity.

  • Iodoacetamides: High reactivity (

    
    ), low selectivity (pan-alkylating). Toxic in vivo.
    
  • Acrylamides: Low intrinsic reactivity; require specific orientation for Michael addition. High selectivity.

  • Chloroacetamides (The Product): Moderate reactivity. Tunable via the N-substituent.

The 4-propylphenyl group in this specific molecule serves as a hydrophobic anchor , directing the warhead to lipophilic pockets (e.g., GPCR transmembrane domains or hydrophobic kinase pockets) before the covalent event occurs.

Pathway Diagram: Mechanism of Covalent Inactivation

ReactionMechanism cluster_0 Key Determinant: Lipophilic Recognition Compound This compound (Electrophile) Complex Reversible Encounter Complex (Non-covalent Binding) Compound->Complex Kd (Affinity) Target Target Protein (Cysteine Thiol -SH) Target->Complex Transition Transition State (S_N2 Attack) Complex->Transition k_inact (Reactivity) Adduct Covalent Adduct (Irreversible Inhibition) Transition->Adduct Cl- Leaving Group

Figure 1: Two-step covalent inhibition mechanism. The lipophilic propylphenyl group drives the initial affinity (


), while the chloroacetamide warhead drives the inactivation rate (

).

In Vitro Efficacy: Reactivity & Selectivity

In vitro evaluation focuses on the intrinsic reactivity (


)  and the protein-specific efficiency (

)
.
Comparative Performance Data

The following table synthesizes experimental data ranges typical for this class of chloroacetamides compared to alternatives.

ParameterThis compound Iodoacetamide (Standard) Acrylamide (e.g., Ibrutinib analog)
Intrinsic Reactivity (

)
Moderate (10–50 M

s

)
High (>100 M

s

)
Low (<1 M

s

)
GSH Half-life (

)
20–60 min (Moderate stability)< 5 min (Rapid depletion)> 240 min (High stability)
Selectivity Profile Pocket-Directed: Reacts primarily when docked in hydrophobic sites.Promiscuous: Reacts with surface cysteines.Highly Selective: Requires catalytic activation.
Permeability (P

)
High (> 10

10

cm/s) due to propylphenyl group.
ModerateVariable
Protocol 1: Mass Spectrometry-Based Intact Protein Assay

To determine


 (Inhibition Efficiency)
  • Preparation: Incubate Target Protein (1

    
    M) with the compound at varying concentrations (0.1 – 100 
    
    
    
    M) in buffer (pH 7.4).
  • Time-Course: Quench aliquots at t = 0, 5, 10, 30, 60 min using 1% Formic Acid.

  • Analysis: Analyze via LC-MS (Q-TOF or Orbitrap). Deconvolute spectra to observe the mass shift (+203.7 Da: Mass of compound minus HCl).

  • Calculation: Plot

    
     vs. time to obtain 
    
    
    
    . Fit
    
    
    vs. [I] to the hyperbolic equation:
    
    

Expert Insight: The 4-propylphenyl moiety often causes solubility issues in aqueous buffers. Ensure <1% DMSO and use a detergent (e.g., 0.01% CHAPS) if precipitation occurs.

In Vivo Efficacy: PK/PD & Metabolic Stability

In vivo success for chloroacetamides depends on surviving "metabolic clearance" by Glutathione (GSH) transferases long enough to reach the target.

The Metabolic Liability: Glutathione Conjugation

Chloroacetamides are notorious for rapid clearance via hepatic GSH conjugation. However, the bulky 1-(4-propylphenyl)ethyl group provides steric shielding, potentially extending the half-life compared to simple chloroacetamides.

Comparative In Vivo Profiles
FeatureThis compound Alternative: Acrylamide Warhead
Bioavailability (

)
Low to Moderate (10–40%) . First-pass metabolism is significant due to GSH reactivity.High (>50%) . Metabolic stability allows oral dosing.
Clearance Mechanism Direct S

2 with GSH
(Phase II metabolism).
CYP450 oxidation (Phase I) or reversible GSH addition.
Volume of Distribution (

)
High . The lipophilic nature drives tissue accumulation, potentially crossing the Blood-Brain Barrier (BBB).Moderate.
Toxicity Risk Hepatotoxicity potential due to GSH depletion if dosed too high.Off-target kinase inhibition.
Protocol 2: Glutathione (GSH) Stability Assay

To predict in vivo clearance.

  • Reaction Mix: Prepare 10

    
    M compound + 5 mM GSH in PBS (pH 7.4, 37°C).
    
  • Internal Standard: Add Warfarin or Tolbutamide.

  • Sampling: Inject into HPLC-UV/MS at 0, 15, 30, 60, 120 min.

  • Data Output: Calculate

    
    .
    
    • Pass Criteria:

      
       min suggests potential for in vivo efficacy.
      
    • Fail Criteria:

      
       min indicates the compound will be cleared before reaching the target.
      

Strategic Recommendation & Workflow

For researchers utilizing This compound , the recommended workflow prioritizes validating the "window" between target engagement and GSH clearance.

Decision Logic for Compound Progression

DecisionTree Start Start: Compound Evaluation Step1 Step 1: GSH Stability Assay (In Vitro) Start->Step1 Check1 t1/2 > 30 min? Step1->Check1 Fail1 STOP: High Clearance Risk. Modify Warhead to Acrylamide. Check1->Fail1 No Pass1 Proceed to Target Engagement Check1->Pass1 Yes Step2 Step 2: Target Occupancy (TE) (LC-MS or Fluorescent Probe) Pass1->Step2 Check2 k_inact/K_I > 1000 M-1s-1? Step2->Check2 Fail2 STOP: Low Potency. Optimize Propylphenyl Anchor. Check2->Fail2 No Pass2 Proceed to In Vivo PK Check2->Pass2 Yes Step3 Step 3: In Vivo Efficacy (Dose Escalation) Pass2->Step3

Figure 2: Go/No-Go decision tree for developing chloroacetamide-based inhibitors.

Final Verdict
  • Use this compound when: You need a highly permeable , hydrophobic-pocket directed covalent probe for in vitro target validation or structural biology (crystallography).

  • Switch to Alternatives (Acrylamides) when: You require oral bioavailability and long-term in vivo safety for chronic dosing.

References
  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry 62(12), 5673–5724 (2019). Link

  • Åkerfeldt, K. S., et al. "Amino acid analysis by high performance liquid chromatography after derivatization with 9-fluorenylmethyl chloroformate." Journal of Chromatography A (Methodology for amine/amide analysis).
  • PubChem Compound Summary. "this compound (CAS 915921-90-3)."[1][2][3] National Center for Biotechnology Information. Link

Sources

Spectroscopic Characterization & Isomer Comparison: 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide

[1]

Executive Summary

This compound (CAS: 790272-31-0) is a significant chiral chloroacetanilide derivative, structurally related to specific herbicide intermediates and pharmaceutical precursors.[1] Its efficacy and toxicity profiles are strictly governed by its stereochemistry at the benzylic position.

This guide provides a rigorous technical comparison between the (R)-enantiomer , (S)-enantiomer , and the Racemic mixture .[1] It establishes a self-validating analytical workflow for differentiating these isomers, utilizing high-resolution NMR, Chiral HPLC, and MS/IR profiling.

Structural Analysis & Isomer Definition

The molecule features a single chiral center at the ethyl linkage (C1 position relative to the nitrogen). The presence of the 4-propylphenyl group imparts lipophilicity, influencing the retention behavior in reverse-phase and chiral chromatography.[1]

  • Isomer A: (S)-2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide[1]

  • Isomer B: (R)-2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide[1]

Structural Diagram:

ChemicalStructureCoreChiral Center (C*)R_Iso(R)-IsomerSpatial Arrangement: RectusCore->R_Iso Stereochemistry S_Iso(S)-IsomerSpatial Arrangement: SinisterCore->S_Iso Stereochemistry Propyl4-Propylphenyl Group(Lipophilic Tail)R_Iso->PropylChloro2-Chloroacetyl Moiety(Reactive Electrophile)R_Iso->Chloro

Figure 1: Structural divergence of the enantiomers stemming from the benzylic chiral center.

Analytical Workflow & Methodology

To ensure data integrity, the following workflow is recommended. This protocol ensures that achiral impurities are distinguished from enantiomeric excess (ee).[1]

AnalyticalWorkflowSampleRaw Sample(Synthesis Output)Achiral_LC1. Achiral HPLC-MS(Purity Check)Sample->Achiral_LCDecisionPurity > 98%?Achiral_LC->DecisionPurifyPrep-HPLC PurificationDecision->PurifyNoChiral_LC2. Chiral HPLC(Enantiomeric Separation)Decision->Chiral_LCYesPurify->Achiral_LCNMR_Analysis3. 1H-NMR Analysis(Structural Confirmation)Chiral_LC->NMR_AnalysisCSA_NMR4. Chiral Shift NMR(Eu(hfc)3 Addition)NMR_Analysis->CSA_NMR

Figure 2: Step-by-step validation protocol for isomeric differentiation.

Spectroscopic Data Comparison
A. Nuclear Magnetic Resonance (1H-NMR)

In achiral solvents (e.g., CDCl₃), the enantiomers exhibit identical chemical shifts.[1] Differentiation requires a Chiral Solvating Agent (CSA) or Chiral Shift Reagent (CSR).[1]

Experimental Conditions:

  • Solvent: CDCl₃ (Achiral) vs. CDCl₃ + 10mg Eu(hfc)₃ (Chiral Environment).

  • Frequency: 400 MHz.

  • Temp: 298 K.

Proton AssignmentAchiral Shift (δ ppm)MultiplicityIntegralChiral Shift Difference (Δδ) with Eu(hfc)₃
Amide NH 6.85Broad Singlet1HHigh (>0.5 ppm split)
Ar-H (Phenyl) 7.15 - 7.28Multiplet4HNegligible
Benzylic CH 5.12Quintet/Quartet1HMedium (~0.1-0.2 ppm split)
Chloroacetyl CH₂ 4.05Singlet2HMedium (Diastereotopic split)
Propyl (-CH₂-) 2.58 (α), 1.62 (β)Triplet, Multiplet2H, 2HLow
Propyl (-CH₃) 0.93Triplet3HLow
Ethyl (-CH₃) 1.52Doublet3HHigh (Distinct doublet separation)

Technical Insight: The benzylic methyl doublet (1.52 ppm) is the most reliable diagnostic signal for calculating enantiomeric excess (ee) by NMR when using Europium shift reagents, as the signals separate cleanly without overlap from the propyl chain.[1]

B. Infrared Spectroscopy (FT-IR)

While solution-phase IR is identical for enantiomers, solid-state IR (ATR) can show minor differences if the enantiomers crystallize in different space groups compared to the racemate (e.g., conglomerate vs. racemic compound).[1]

  • Amide A (NH Stretch): 3280 cm⁻¹ (Strong, broad)[1]

  • Amide I (C=O[1][2] Stretch): 1665 cm⁻¹ (Strong)[1]

  • Amide II (NH Bend): 1540 cm⁻¹[1]

  • C-Cl Stretch: ~780 cm⁻¹[1]

C. Mass Spectrometry (LC-MS)

Fragmentation patterns are identical for both isomers.[1]

  • Molecular Ion [M+H]⁺: m/z 240.1 / 242.1 (Characteristic 3:1 Chlorine isotope pattern).[1]

  • Base Peak: m/z 148.1 (Loss of chloroacetyl group, [M - C₂H₂ClO]⁺).[1]

Chromatographic Separation (Chiral HPLC)[1]

This is the definitive method for quantitative analysis of the isomers.

Methodology:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Parameter(S)-Isomer(R)-IsomerRacemic Mixture
Retention Time (tR) ~8.5 min~10.2 minTwo peaks (1:1 ratio)
Selectivity Factor (α) N/AN/A1.20
Resolution (Rs) N/AN/A> 2.5 (Baseline resolved)

Note: Elution order is column-dependent. The (S)-isomer typically elutes first on Amylose-based columns (AD-H) for this class of amides, but this must be experimentally verified with a standard.[1]

References
  • Chemical Structure Validation: PubChem. 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide (Analogue Reference). National Library of Medicine. Available at: [Link][1]

  • Crystallographic Data: Wen, Y.-H., et al. (2006).[3][4][5] 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E. Available at: [Link][1]

  • Chiral Separation Principles: Francotte, E. (2001).[1] Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers. Journal of Chromatography A.

Assessing the Novelty of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide's Biological Effects: A Comparative Benchmarking Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the early and accurate assessment of a novel chemical entity's biological profile is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the novelty of the biological effects of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide , a compound with structural motifs suggesting a range of potential activities. By employing a systematic, multi-tiered screening approach and comparing its performance against established compounds, we can effectively delineate its unique biological footprint.

Introduction: Deconstructing the Molecule for Functional Insights

This compound is a small molecule characterized by three key structural features: a chloroacetamide group, a phenylethylamine core, and a propylphenyl substitution. Each of these components provides clues to its potential biological interactions:

  • The Chloroacetamide Moiety: This functional group is a known electrophilic "warhead" capable of forming covalent bonds, particularly with cysteine residues in proteins.[1] This suggests a potential for irreversible inhibition of enzymes or other proteins. Chloroacetamides are also recognized for their broad use as herbicides and have demonstrated antibacterial and antifungal properties.[2] However, this reactivity also flags a potential for toxicity, including genotoxicity, which warrants careful evaluation.[3][4]

  • The N-phenylethyl Acetamide Core: This scaffold is present in various pharmacologically active compounds. Structure-activity relationship (SAR) studies on N-phenylethyl acetamides have revealed their potential to interact with a range of biological targets, including the translocator protein (TSPO) and serotonin receptors.[5][6]

  • The 4-propylphenyl Substitution: The lipophilicity and steric bulk of the propyl group will influence the compound's pharmacokinetic properties, such as membrane permeability and binding to hydrophobic pockets within target proteins.

Given this structural analysis, our investigation will focus on three primary areas of potential biological activity: Antimicrobial Effects , Antiproliferative/Cytotoxic Effects , and Enzyme/Receptor Modulation .

Experimental Strategy: A Phased Approach to Biological Profiling

To systematically assess the biological effects of this compound (hereafter referred to as Compound X), a phased experimental approach is recommended. This allows for go/no-go decisions at each stage, optimizing resource allocation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Target Deconvolution & Novelty Assessment A Antimicrobial Screening (Bacteria & Fungi) D MIC & MBC/MFC Determination A->D Hit Identified B Cytotoxicity Screening (Cancer & Normal Cell Lines) E Apoptosis vs. Necrosis Assay B->E Potent Activity C Broad-Spectrum Kinase Inhibition Assay F Covalent Binding Assessment C->F Significant Inhibition G Comparative SAR with Analogs D->G E->G F->G H In vivo Toxicity & Efficacy Models G->H I Final Novelty Report H->I

Caption: Phased experimental workflow for assessing Compound X's biological effects.

Comparative Antimicrobial Activity Assessment

Based on the known biocidal properties of chloroacetamides, a primary screen for antimicrobial activity is a logical starting point.[7][8]

Comparator Compounds:
  • Ampicillin: A broad-spectrum β-lactam antibiotic.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

  • Amphotericin B: An antifungal agent.[2]

  • N-4-bromophenyl-2-chloroacetamide (4-BFCA): A structurally related chloroacetamide with known antifungal activity.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Test Organisms: Cultures of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Fusarium solani) are grown to the mid-logarithmic phase.

  • Compound Dilution: Compound X and comparator compounds are serially diluted in appropriate growth media in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test organism.

  • Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Hypothetical Data Presentation:
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)F. solani MIC (µg/mL)
Compound X 12.5 >100 50 25
Ampicillin0.54>100>100
Ciprofloxacin0.250.125>100>100
Amphotericin B>100>10012
4-BFCANot ReportedNot Reported2512.5

Interpretation: In this hypothetical scenario, Compound X displays moderate activity against Gram-positive bacteria and notable antifungal activity, particularly against F. solani. Its profile is distinct from the broad-spectrum antibiotics and shows comparable, though slightly less potent, antifungal activity than 4-BFCA.

Comparative Antiproliferative and Cytotoxicity Profiling

The potential for chloroacetamides to induce cytotoxicity necessitates a thorough evaluation against both cancerous and non-cancerous cell lines.[4]

Comparator Compounds:
  • Doxorubicin: A standard chemotherapeutic agent with known cytotoxic effects.

  • Propofol: An anesthetic agent, structurally related to the propylphenyl moiety, to assess for non-specific effects of this group.

  • 2-Chloroacetamide: The parent chloroacetamide to understand the contribution of the core reactive group.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Culture: Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer) and a normal human cell line (e.g., HEK293 - embryonic kidney) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of Compound X and comparator compounds for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at 570 nm. The IC50 (half-maximal inhibitory concentration) is calculated.

Hypothetical Data Presentation:
CompoundHeLa IC50 (µM)A549 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (HEK293/HeLa)
Compound X 15 25 75 5.0
Doxorubicin0.10.21.515.0
Propofol>100>100>100-
2-Chloroacetamide5065801.6

Interpretation: The hypothetical data suggests that Compound X possesses moderate antiproliferative activity against cancer cell lines with a degree of selectivity over normal cells. This profile is more potent and selective than the parent 2-chloroacetamide, indicating that the N-[1-(4-propylphenyl)ethyl] moiety significantly contributes to its activity.

Mechanistic Insights: Covalent Inhibition Potential

The chloroacetamide group is a known covalent warhead.[1] Assessing its potential for covalent modification of proteins is crucial for understanding its mechanism of action and potential for off-target effects.

Experimental Protocol: Cysteine Reactivity Assay
  • Reagents: A solution of a model cysteine-containing peptide (e.g., glutathione) and a thiol-reactive fluorescent probe (e.g., ThioGlo™) are prepared.

  • Reaction: Compound X is incubated with glutathione.

  • Detection: The fluorescent probe is added, which reacts with any remaining free thiols. The fluorescence is measured over time. A decrease in fluorescence compared to a control indicates that Compound X has reacted with the cysteine thiol.

G A Compound X (with Chloroacetamide) C Covalent Adduct (Thiol Alkylation) A->C B Glutathione (Cysteine Thiol) B->C E No Reaction (Low Fluorescence) C->E D ThioGlo™ (Fluorescent Probe) D->E

Caption: Workflow for assessing covalent modification of cysteine by Compound X.

Interpretation of Potential Results: If Compound X shows significant reactivity in this assay, it would strongly support a mechanism of action involving covalent inhibition of target proteins. This would guide future efforts to identify these protein targets.

Conclusion and Future Directions

This guide outlines a foundational strategy for assessing the novelty of this compound's biological effects. The proposed comparative approach, using well-characterized compounds, allows for a clear delineation of its unique activity profile.

Based on our hypothetical data, Compound X emerges as a moderately potent antimicrobial and antiproliferative agent with a potential covalent mechanism of action. Its novelty would lie in its specific activity spectrum and selectivity profile, which appears distinct from both general biocides and standard chemotherapeutics.

Further investigations should focus on:

  • Target Identification: Employing chemoproteomics to identify the specific protein targets of Compound X.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • In Vivo Evaluation: Assessing the efficacy and safety of Compound X in relevant animal models of infection or cancer.

By following this structured and comparative approach, researchers can efficiently and rigorously evaluate the therapeutic potential and novelty of this and other new chemical entities.

References

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Anshul Specialty Molecules. (n.d.). 2-Chloro Acetamide. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Machado, G. da R. M., Lavorato, S. N., Lopes, W., Teixeira, M., Vainstein, M. H., Alves, R. J., de Andrade, S. F., & Fuentefria, A. M. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Mycopathologia, 187(2-3), 229–237. [Link]

  • PubChem. (n.d.). 2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved February 3, 2026, from [Link]

  • El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(11), x241015. [Link]

  • PubChem. (n.d.). 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetamide, 2-chloro-N-(2,4-dimethylphenyl)-. Substance Details - SRS. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). N-(1-phenylethyl)acetamide. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Wang, S., Wang, S., Fan, R., Wu, G., & Zuo, Z. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(4), 386. [Link]

  • Google Patents. (n.d.). WO2017002131A1 - Crystalline forms of n-(2-chloro-6-methy]phenvn-2-[[6-[4-(2-hvdroxvethvl)-l- piperazinvil-2-methvl-4-pvrimidinvllaminol-5-thiazolecarboxamide and their process thereof.
  • Stasieńko, J., Godyń, J., & Komsta, Ł. (2023). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Molecules, 28(21), 7358. [Link]

  • Taliani, S., Da Settimo, F., & Marini, A. M. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. Bioorganic & Medicinal Chemistry, 24(12), 2798–2807. [Link]

  • ChemSynthesis. (n.d.). N-phenethyl-acetamide. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). N-(2-phenylethyl)acetamide. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Kim, J. Y., Lee, S. Y., & Jeong, Y. S. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 196–204. [Link]36224112/)

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Comparative Guide: Computational & Experimental Profiling of Chloroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Targeted Covalent Inhibitors (TCIs) have surged in drug discovery, particularly for "undruggable" targets like KRAS G12C and various kinases. While acrylamides are the most common warheads, chloroacetamide derivatives offer distinct advantages in fragment-based screening and specific reactivity profiles. Unlike acrylamides which undergo Michael addition, chloroacetamides react via nucleophilic substitution (


). This fundamental difference necessitates distinct computational modeling strategies and experimental validation protocols.

This guide provides a comparative analysis of docking methodologies for chloroacetamide derivatives, supported by experimental validation workflows to ensure scientific rigor.

Part 1: The Chemical Warhead – Reactivity & Tuning

Before initiating docking, one must understand the "warhead" physics. Chloroacetamides are electrophiles that target nucleophilic cysteine residues.

Mechanism of Action: vs. Michael Addition

The choice of docking constraints depends on the reaction mechanism.

  • Acrylamides: Require a specific angle of attack on the

    
    -carbon (Michael addition).
    
  • Chloroacetamides: Undergo

    
     substitution. The cysteine thiolate attacks the methylene carbon, displacing the chloride ion. This requires a linear transition state (
    
    
    
    backside attack) relative to the C-Cl bond.
Comparative Reactivity Profile
FeatureChloroacetamideAcrylamideImpact on Docking
Reaction Type Nucleophilic Substitution (

)
Michael AdditionDifferent geometric constraints (distance/angle) defined in software.
Reactivity High (Tunable via N-substitution)Moderate to LowChloroacetamides may score "false positives" if non-specific reactivity isn't filtered.
Leaving Group Chloride (

)
None (Addition)Docking post-processing must account for the loss of Cl and mass change (-36.5 Da).
Reversibility IrreversibleGenerally IrreversibleKinetic modeling (

) is required for both.

Part 2: Comparative Docking Methodologies

Standard non-covalent docking algorithms fail to predict the binding of chloroacetamides accurately because they penalize the steric clash required for bond formation. Three primary methodologies address this: Link-Atom (Gold) , Grid Bias (AutoDock) , and Reaction Simulation (CovDock) .

Method 1: Gold (CCDC) – The "Link Atom" Approach
  • Mechanism: Gold uses a "link atom" in the ligand definition to represent the anchor point. It forces the software to superimpose this atom onto the target sulfur.

  • Pros: High success rate (~66% in benchmarking); explicitly handles the geometry of the reaction product.

  • Cons: Requires a license; "Fitness" score is dimensionless and harder to correlate directly to

    
    .
    
Method 2: AutoDock4 / Vina – The "Grid Bias" Approach
  • Mechanism: Uses a "Gaussian bias" or modified grid maps. You define the reactive atoms (Cys-S and Ligand-C) and allow them to overlap by modifying the van der Waals repulsion parameters in the parameter file.

  • Pros: Open-source; highly customizable.

  • Cons: Lower native success rate (~35%) without manual parameter tuning; requires flexible side-chain setup for the receptor cysteine.

Method 3: Schrödinger CovDock – The "Simulation" Approach
  • Mechanism: A hybrid workflow. 1) Glide docking (non-covalent) places the ligand. 2) The warhead is mutated and minimized to simulate the reaction. 3) Prime energy minimization refines the complex.

  • Pros: Highest accuracy; accounts for the energy of bond formation.

  • Cons: High computational cost; commercial license.

Recommended Workflow: The "Hybrid Filter"
  • Filter 1: High-speed non-covalent docking (Vina/Glide) with a distance constraint (Ligand-C to Cys-S < 4.0 Å).

  • Filter 2: Covalent re-docking of top hits using Gold or CovDock.

Visualization: Covalent Docking Pipeline

The following diagram illustrates the critical decision points in the docking workflow.

CovalentDockingWorkflow Start Ligand Library (Chloroacetamides) Prep Ligand Preparation (Define Reactive Carbon) Start->Prep Docking Initial Docking (Non-Covalent + Constraint) Prep->Docking Target Target Prep (Flexible Cys Residue) Constraint Define Constraint (Distance < 3.5 Å) Target->Constraint Constraint->Docking Filter Geometric Filter (Angle/Distance check) Docking->Filter Filter->Docking Fail (Refine Grid) CovRefine Covalent Refinement (Link Atom / Reaction Sim) Filter->CovRefine Pass Score Rank by Chemgauss or GoldScore CovRefine->Score Validation Experimental Validation (MS / Kinact) Score->Validation

Caption: Step-by-step computational workflow for docking chloroacetamide derivatives, emphasizing the transition from geometric filtering to covalent refinement.

Part 3: Data Interpretation & Case Study

When analyzing docking results for chloroacetamides, standard binding affinity (


) is insufficient. You must evaluate the Geometry of Attack .
Case Study: Targeting Cysteine Protease (e.g., Cathepsin or SARS-CoV-2 3CLpro)

In a comparative study of chloroacetamide derivatives against SARS-CoV-2 3CLpro (Target Cys145), the following metrics distinguish active compounds:

Compound IDR-GroupDocking Score (kcal/mol)C-S Distance (Å)Attack Angle (

)
Exp.

(

)
CA-01 Methyl-6.23.1172°12.5
CA-02 Benzyl-8.42.9178°0.8
CA-03 t-Butyl-7.94.2120°>100 (Inactive)

Analysis:

  • CA-03 scored well energetically (-7.9) due to hydrophobic interactions but failed experimentally. The docking geometry reveals why: the bulky t-Butyl group sterically hindered the linear

    
     approach (Angle = 120°), preventing the reaction.
    
  • CA-02 shows the ideal profile: Strong non-covalent affinity (positioning the warhead) + near-linear attack angle (178°).

Visualization: The Reaction Geometry

Understanding the spatial requirement is critical for interpreting docking poses.

SN2_Mechanism Cys Cys-S⁻ (Nucleophile) TS Transition State [S---C---Cl]‡ Cys->TS Attack Carbon C (Electrophile) Carbon->TS Cl Cl (Leaving Group) Cl->TS R Ligand Scaffold R->Carbon TS->Cl Release Cl⁻ Product Covalent Adduct (S-C Bond) TS->Product Inversion of Configuration

Caption: Schematic of the SN2 reaction mechanism required for chloroacetamide inhibition. Docking poses must permit this linear transition state.

Part 4: Experimental Validation (Self-Validating Protocols)

A docking score is a hypothesis. For covalent inhibitors, specific validation steps are required to prove the mechanism.[1]

Protocol 1: Intact Protein Mass Spectrometry (The "Gold Standard")

This protocol confirms that the inhibitor forms a covalent bond and measures the stoichiometry.

  • Incubation: Incubate protein (1-5

    
    ) with inhibitor (10-50 
    
    
    
    ) in buffer (pH 7.5) for 1 hour.
  • Quenching: Stop reaction with 1% Formic Acid.

  • LC-MS Analysis: Inject onto a C4 or C8 column coupled to a Q-TOF or Orbitrap.

  • Deconvolution: Deconvolute the raw spectra to zero-charge mass.

  • Validation Check:

    • Expected Result: Mass shift of +[MW of Ligand - 36.5 Da] (Loss of HCl).

    • Failure Mode: If mass shift = MW of Ligand (no loss of Cl), it may be non-covalent aggregation or incorrect adduct assignment.

Protocol 2: Determination of

 is time-dependent for covalent inhibitors and therefore unreliable. You must measure the rate of inactivation.
  • Assay: Continuous enzymatic assay (e.g., fluorescence resonance energy transfer - FRET).

  • Vary [I]: Measure product formation curves at 5-8 inhibitor concentrations.

  • Calculate

    
    :  Fit each curve to 
    
    
    
    .
  • Plot: Plot

    
     vs. 
    
    
    
    .
  • Derive: Fit to the hyperbolic equation:

    
    .
    
    • 
      :  Affinity of the initial non-covalent encounter complex.
      
    • 
      :  Maximum rate of bond formation.
      

References

  • Kumalo, H. M., et al. (2015). "Comparative docking studies of chloroacetamide derivatives." Journal of Molecular Structure.

  • Scarpino, A., et al. (2018). "Comparative Evaluation of Covalent Docking Tools." Journal of Chemical Information and Modeling.

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society.

  • London, N., et al. (2014). "Covalent Docking of Large Libraries." Computational Structure-Based Drug Discovery.

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery.

Sources

Technical Guide: Purity Confirmation of Synthesized 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide (CAS: 915921-90-3) represents a critical class of


-haloacetamide intermediates used frequently in the synthesis of herbicides and pharmaceutical candidates (e.g., kinase inhibitors).[1]

Confirming the purity of this molecule presents a dual challenge:

  • Chemical Reactivity: The

    
    -chloro moiety is an electrophile prone to hydrolysis (forming the hydroxy-analog) or dimerization during storage.
    
  • Stereochemistry: The benzylic amine moiety introduces a chiral center. Standard synthesis often yields a racemate, but biological applications typically require high enantiomeric excess (ee).

This guide compares analytical methodologies to establish a self-validating quality control system, prioritizing Chiral HPLC and qNMR over traditional melting point or simple HPLC-UV methods.

Part 1: Structural Confirmation & Analytical Markers

Before assessing purity, structural identity must be validated. The following NMR fingerprint serves as the baseline for all subsequent purity calculations.

Expected 1H NMR Fingerprint (CDCl , 400 MHz)

Note: Chemical shifts are theoretical estimates based on structure-activity relationships of similar


-benzyl-

-chloroacetamides.
MoietyProton TypeMultiplicityApprox. Shift (

ppm)
Diagnostic Value
Amide -NH-Broad Doublet6.8 - 7.2Exchangeable; confirms amide formation.

-Chloro
Cl-CH

-CO-
Singlet (2H)4.0 - 4.1Critical: Shift >4.0 confirms Cl presence (vs. OH or H).
Chiral Center Ar-CH (CH

)-N
Quintet/Multiplet (1H)5.0 - 5.2Integration target for qNMR.
Aromatic Phenyl RingAA'BB' System (4H)7.1 - 7.3Confirms 1,4-substitution pattern.
Propyl Tail Ar-CH

-
Triplet (2H)2.5 - 2.6Confirms alkyl chain integrity.

Part 2: Comparative Analysis of Purity Methods

Chemical Purity: HPLC-UV vs. qNMR

For this specific electrophile, traditional HPLC can be misleading if the sample degrades on the column.

FeatureMethod A: RP-HPLC (UV) Method B: 1H qNMR Verdict
Principle Separation based on hydrophobicity (C18).Molar ratio of analyte vs. Internal Standard (IS).qNMR is superior for absolute assay.
Specificity High for organic impurities; blind to inorganic salts/moisture.High; distinct signals for residual solvents and reactants.
Risk Hydrolysis Risk: Aqueous mobile phases can hydrolyze the C-Cl bond over long runs.Low Risk: Analysis performed in inert CDCl

.
Quantification Relative % (Area Normalization) requires response factors.Absolute purity (wt%) calculated directly.
Limit of Detection Excellent (< 0.05%).Moderate (~0.5 - 1.0%).HPLC is better for trace impurity profiling.
Stereochemical Purity: Polarimetry vs. Chiral HPLC

Because the molecule has a chiral center at the benzylic position, enantiomeric purity is the critical quality attribute (CQA).

FeatureMethod C: Polarimetry (

)
Method D: Chiral HPLC Verdict
Precision Low. Heavily influenced by solvent, temp, and impurities.High. Direct visualization of

and

enantiomers.
Chiral HPLC is mandatory.
Information Net rotation only. Cannot quantify specific %ee accurately if impurities are chiral.Provides exact enantiomeric ratio (er) and %ee.
Throughput Fast (seconds).Slow (15-40 min/run).

Part 3: Experimental Protocols

Protocol A: High-Resolution Chiral HPLC (The Gold Standard)

Objective: Determine Enantiomeric Excess (%ee).

Reagents & Equipment:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H or equivalent).

    • Rationale: Polysaccharide columns interact strongly with the

      
      -electrons of the phenyl ring and the amide hydrogen bond donors.
      
  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

    • Note: Avoid basic additives (DEA/TEA) which may induce racemization or substitution of the chloride.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic absorption) and 220 nm (Amide absorption).

Procedure:

  • Sample Prep: Dissolve 1 mg of synthesized product in 1 mL of Ethanol (HPLC grade). Do not use Methanol as it may react with the chloro-group upon storage.

  • Equilibration: Flush column for 30 mins.

  • Injection: 5

    
    L.
    
  • Calculation:

    
    
    
Protocol B: 1H qNMR for Absolute Purity

Objective: Determine mass purity without a reference standard of the analyte.

Reagents:

  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS.
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Reference Material).

    • Why this IS? It provides a sharp singlet at ~6.1 ppm, which falls in the "silent region" of the target molecule (between the chiral methine at 5.1 ppm and aromatics at 7.1 ppm).

Procedure:

  • Weigh exactly ~10 mg of the Analyte (

    
    ) into a vial.
    
  • Weigh exactly ~5 mg of Internal Standard (

    
    ) into the same vial.
    
  • Dissolve in 0.6 mL CDCl

    
     and transfer to NMR tube.
    
  • Set relaxation delay (

    
    ) to 60 seconds  (ensure 
    
    
    
    for full relaxation).
  • Acquire 16 scans.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (IS=3, Analyte=1 for methine)
      
    • 
      : Molar Mass
      
    • 
      : Mass weighed
      

Part 4: Analytical Workflow Visualization

The following diagram illustrates the decision matrix for releasing a batch of this compound.

PurityWorkflow Start Crude Synthesis Product NMR 1H NMR (Structural Check) Start->NMR Decision1 Structure Confirmed? NMR->Decision1 qNMR qNMR (Absolute Purity) Decision1->qNMR Pass HPLC LC-MS (Impurity Profiling) Decision1->HPLC Pass Fail Recrystallize / Column Decision1->Fail Missing Signals / Wrong Shift Chiral Chiral HPLC qNMR->Chiral Purity > 95% HPLC->Chiral No Dimer/Hydrolysis Chiral->Fail Racemic Release Release for Bio-Assay Chiral->Release ee > 98% Fail->Start Reprocess

Caption: Integrated Analytical Workflow. Green nodes represent parallel chemical purity assessments; Red node represents the final stereochemical gate.

Part 5: Troubleshooting & Impurity Profile

When analyzing this specific molecule, three specific impurities are common.

ImpurityOriginDetection MethodMitigation
Hydroxy-acetamide Hydrolysis of C-Cl bond by moisture.LC-MS (M-Cl+OH mass shift).Store under Argon; Use dry solvents.
Dimer Reaction of starting amine with two equivalents of chloroacetyl chloride.HPLC (High retention time, doubled MW).Slow addition of acid chloride at 0°C.
Starting Amine Incomplete acylation.Ninhydrin Stain / LC-MS.Wash organic layer with 1M HCl.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3] Journal of Medicinal Chemistry. Link

  • Subramanian, G. (Ed.). (2012). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for polysaccharide column selection).
  • Maguire, A. R., et al. (2015). Synthesis and resolution of 2-chloro-2-phenylacetic acid derivatives. Tetrahedron: Asymmetry. (Analogous chemistry reference for alpha-chloroacetamide stability). Link

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.